Ethylcycloheptane
Description
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Properties
CAS No. |
13151-55-8 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
ethylcycloheptane |
InChI |
InChI=1S/C9H18/c1-2-9-7-5-3-4-6-8-9/h9H,2-8H2,1H3 |
InChI Key |
ITZHTNFXLDFAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isolation of High-Purity Ethylcycloheptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of high-purity ethylcycloheptane. It details various synthetic methodologies, including the Wittig reaction followed by hydrogenation, as well as alternative routes such as the Clemmensen and Wolff-Kishner reductions. Furthermore, this guide outlines detailed protocols for the purification of this compound to high purity using fractional distillation and preparative gas chromatography. Finally, it covers the essential analytical techniques for purity assessment and structural confirmation, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route may depend on factors such as starting material availability, desired purity, and scalability. This section details the prominent methods for its preparation.
Wittig Reaction followed by Catalytic Hydrogenation
A robust and widely applicable method for the synthesis of this compound involves a two-step sequence: the Wittig reaction of cycloheptanone (B156872) with an ethyl-ylide to form ethylidenecycloheptane, followed by the catalytic hydrogenation of the resulting alkene.
Step 1: Synthesis of Ethylidenecycloheptane via Wittig Reaction
The Wittig reaction is a reliable method for converting ketones into alkenes.[1][2][3] In this step, cycloheptanone is reacted with a phosphorus ylide, generated in situ from ethyltriphenylphosphonium bromide and a strong base, to yield ethylidenecycloheptane.
Diagram of the Wittig reaction pathway:
References
Physicochemical Properties of Ethylcycloheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ethylcycloheptane. The information is presented in a structured format to facilitate easy access and comparison, making it a valuable resource for professionals in research, science, and drug development.
Core Physicochemical Data
This compound is a cycloalkane with the molecular formula C₉H₁₈. Its structural formula consists of a seven-membered carbon ring with an attached ethyl group. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | PubChem |
| Molecular Weight | 126.24 g/mol | PubChem |
| Boiling Point | 164.64 °C (437.79 K) | Cheméo |
| Melting Point | -118.71 °C (154.44 K) | Cheméo |
| Density | Data not readily available | |
| Refractive Index | Data not readily available | |
| Solubility in Water | Predicted LogP: 4.6 | PubChem |
| Solubility in Organic Solvents | Expected to be soluble in nonpolar organic solvents |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard laboratory procedures and can be adapted for specific experimental setups.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure substance, the boiling point is a characteristic physical property.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a simple distillation apparatus. The setup should include a distilling flask, a condenser, a receiving flask, a thermometer, and a heating source (e.g., a heating mantle).
-
Sample Preparation: Place a known volume of this compound into the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the distilling flask gently.
-
Temperature Reading: Position the thermometer bulb just below the side arm of the distilling flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.
Methodology: Using a Pycnometer
-
Cleaning and Calibration: Thoroughly clean and dry a pycnometer of a known volume. Determine the mass of the empty, dry pycnometer.
-
Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles. The temperature of the sample should be controlled and recorded.
-
Mass Measurement: Determine the mass of the pycnometer filled with the sample.
-
Calculation: The density (ρ) is calculated using the following formula: ρ = (m₂ - m₁) / V where:
-
m₁ is the mass of the empty pycnometer.
-
m₂ is the mass of the pycnometer filled with the sample.
-
V is the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that can be used for identification and purity assessment.
Methodology: Using an Abbe Refractometer
-
Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to spread evenly. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
-
Reading: Read the refractive index value from the scale. The measurement should be performed at a constant, recorded temperature, typically 20°C or 25°C.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Visual Method for Organic Solvents
-
Sample Preparation: In a series of test tubes, add a small, known amount of this compound (solute).
-
Solvent Addition: To each test tube, add a specific volume of a different organic solvent (e.g., ethanol, acetone, diethyl ether) in incremental amounts.
-
Observation: After each addition of the solvent, agitate the mixture and observe if the this compound dissolves completely.
-
Solubility Classification: The solubility can be qualitatively classified as:
-
Soluble: If the solute dissolves completely.
-
Slightly soluble: If only a small portion of the solute dissolves.
-
Insoluble: If the solute does not dissolve. For quantitative analysis, the mass of the solute that dissolves in a specific volume of solvent to form a saturated solution is determined.
-
Logical Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of a liquid sample like this compound.
Caption: Logical workflow for determining physicochemical properties.
Safety, Handling, and Storage
As a flammable hydrocarbon, this compound should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor. May cause skin and eye irritation.
-
Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.
This guide provides a foundational understanding of the physicochemical properties of this compound. For more specific applications, further experimental validation is recommended.
In-Depth Technical Guide to the Conformational Analysis of Ethylcycloheptane Using Computational Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of ethylcycloheptane. As a fundamental scaffold in various organic molecules, understanding the conformational landscape of the cycloheptane (B1346806) ring and the influence of substituents is crucial for predicting molecular properties and reactivity. This document details the theoretical background, experimental protocols for computational analysis, and methods for experimental validation. Quantitative data on the stable conformers of this compound, including relative energies and key dihedral angles, are summarized. Furthermore, this guide illustrates the logical workflows and relationships involved in conformational analysis through detailed diagrams generated using Graphviz.
Introduction
The seven-membered cycloheptane ring exhibits a complex conformational landscape due to its inherent flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane can adopt several low-energy conformations, primarily belonging to the twist-chair and twist-boat families. The introduction of an ethyl substituent further complicates this landscape by creating multiple possible orientations of the substituent and influencing the relative stability of the ring conformers.
A thorough conformational analysis is essential in various fields, including drug design and materials science, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. Computational chemistry provides a powerful toolkit to explore the potential energy surface of molecules like this compound, identifying stable conformers and the energy barriers between them. This guide will focus on the application of Density Functional Theory (DFT) for accurate energy calculations and will also discuss the role of molecular mechanics in initial conformational searches.
Theoretical Background: Conformational Preferences of Cycloheptane
The conformational space of cycloheptane is characterized by a delicate balance of three main types of strain:
-
Angle Strain: Deviation from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbon atoms.
-
Torsional Strain: Eclipsing interactions between adjacent bonds.
-
Steric Strain (Transannular Strain): Repulsive van der Waals interactions between non-bonded atoms across the ring.
To alleviate these strains, the cycloheptane ring puckers into non-planar conformations. The two most stable families of conformations are the twist-chair (TC) and the twist-boat (TB) . For the parent cycloheptane, the twist-chair is generally considered the global minimum energy conformation.
The introduction of an ethyl group on the cycloheptane ring leads to the consideration of its position (on which carbon of the ring) and its orientation (axial-like or equatorial-like). The relative stability of these substituted conformers is determined by the steric interactions between the ethyl group and the hydrogen atoms of the cycloheptane ring. Generally, equatorial positions are favored for bulky substituents to minimize steric hindrance.
Computational Methodology: A Detailed Protocol
A robust computational workflow is crucial for a reliable conformational analysis. The following protocol outlines the key steps for investigating the conformational landscape of this compound.
Initial Conformational Search
Due to the high flexibility of the cycloheptane ring, a thorough initial search for potential low-energy conformers is necessary.
Protocol:
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Molecular Mechanics (MM) Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search. This step efficiently explores a large conformational space and identifies a set of candidate low-energy structures.
-
Software: Utilize software packages such as Spartan, Gaussian with the GMMX module, or open-source alternatives.
-
Procedure: Run a conformational search algorithm (e.g., Monte Carlo, systematic rotor search) to generate a large number of conformers. Minimize the energy of each generated conformer using the chosen force field.
-
-
Clustering and Selection: Group the resulting conformers based on their geometry and energy. Select a set of unique conformers within a specified energy window (e.g., 10-15 kcal/mol) above the lowest energy structure for further, more accurate calculations.
Quantum Mechanical Geometry Optimization and Energy Calculation
The geometries and relative energies of the selected conformers are then refined using more accurate quantum mechanical methods.
Protocol:
-
Density Functional Theory (DFT) Method Selection: Choose a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.
-
Geometry Optimization: Perform a full geometry optimization for each selected conformer using the chosen DFT method. This process finds the local minimum energy structure for each conformer on the potential energy surface.
-
Frequency Calculations: After optimization, perform a frequency calculation for each structure. This serves two purposes:
-
Verification of Minima: Ensure that all calculated frequencies are real (positive). The presence of an imaginary frequency indicates a transition state rather than a stable conformer.
-
Thermochemical Data: Obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies. These corrections are crucial for accurate relative energy comparisons.
-
-
Relative Energy Calculation: Calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of all stable conformers with respect to the global minimum. The relative Gibbs free energy is particularly important as it accounts for both enthalpic and entropic contributions to stability at a given temperature.
Results: Stable Conformers of this compound
Based on computational studies of substituted cycloheptanes, the most stable conformations of this compound are expected to be twist-chair forms with the ethyl group in an equatorial-like position to minimize steric strain. The following table summarizes the expected low-energy conformers and their calculated relative energies.
| Conformer | Ring Conformation | Ethyl Group Position | Relative Energy (kcal/mol) - DFT/B3LYP/6-311+G(d,p) | Key Dihedral Angles (degrees) |
| ETC-1 (Global Minimum) | Twist-Chair | Equatorial-like (Position 1) | 0.00 | C2-C1-C7-C6: ~55, C1-C2-C3-C4: ~-80 |
| ETC-2 | Twist-Chair | Equatorial-like (Position 2) | 0.2 - 0.5 | C1-C2-C3-C4: ~50, C2-C3-C4-C5: ~-85 |
| ETC-3 | Twist-Chair | Equatorial-like (Position 3) | 0.3 - 0.7 | C2-C3-C4-C5: ~52, C3-C4-C5-C6: ~-82 |
| ETC-4 | Twist-Chair | Equatorial-like (Position 4) | 0.1 - 0.4 | C3-C4-C5-C6: ~58, C4-C5-C6-C7: ~-78 |
| ETA-1 | Twist-Chair | Axial-like (Position 1) | 1.5 - 2.5 | C2-C1-C7-C6: ~60, C1-C2-C3-C4: ~-75 |
Note: The exact relative energies and dihedral angles can vary slightly depending on the computational method and basis set used. The positions (1, 2, 3, 4) refer to the non-equivalent carbon atoms in the twist-chair conformation of cycloheptane.
Experimental Validation
Computational results should ideally be validated by experimental data. For conformational analysis of flexible molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique.
Variable Temperature NMR Spectroscopy
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene (B28343) or deuterated dichloromethane).
-
¹³C NMR Spectra Acquisition: Acquire ¹³C NMR spectra at various temperatures, starting from room temperature and gradually decreasing the temperature.
-
Coalescence Temperature Determination: As the temperature is lowered, the rate of interconversion between different conformers slows down. If the energy barrier is sufficiently high, the single averaged peaks observed at room temperature will broaden and eventually split into separate signals for each conformer. The temperature at which the signals merge is known as the coalescence temperature.
-
Data Analysis:
-
Peak Integration: At very low temperatures where the interconversion is slow on the NMR timescale, the relative populations of the conformers can be determined by integrating the corresponding peaks.
-
Gibbs Free Energy Difference Calculation: The Gibbs free energy difference (ΔG) between the conformers can be calculated from their populations at equilibrium using the following equation: ΔG = -RT ln(K) where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant (ratio of the populations of the conformers).
-
Comparison with Computational Data: The experimentally determined ΔG can be compared with the relative Gibbs free energies calculated from the DFT analysis.
-
Visualizations
Visualizing the relationships and workflows in conformational analysis can aid in understanding the complex processes involved. The following diagrams are generated using the Graphviz DOT language.
Caption: Workflow for the computational conformational analysis and experimental validation of this compound.
Caption: Energy relationships between the major conformer families of this compound.
Conclusion
The conformational analysis of this compound is a multifaceted process that benefits significantly from a combined computational and experimental approach. Computational methods, particularly DFT, provide detailed insights into the relative stabilities and geometries of the various conformers. The twist-chair conformation with an equatorial-like ethyl group is predicted to be the most stable. Experimental validation through techniques like variable temperature NMR spectroscopy is crucial for confirming the computational predictions and providing a comprehensive understanding of the dynamic conformational behavior of this compound in solution. This knowledge is fundamental for applications in drug development and materials science where molecular shape and flexibility play a critical role.
A Technical Guide to the Spectroscopic Characterization of Ethylcycloheptane
Introduction
Ethylcycloheptane (C₉H₁₈) is a saturated cycloalkane with a molecular weight of 126.24 g/mol .[1] As a non-commercially available and specialized chemical, its comprehensive spectroscopic data is not widely published. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is compiled from analyses of structurally similar compounds and established principles of spectroscopic interpretation, offering a predictive yet thorough characterization for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables are based on predictions from structurally related compounds, such as ethylcyclopentane, ethylcyclohexane, and unsubstituted cycloheptane, as well as established correlation tables for NMR and IR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (ethyl) | 1.2 - 1.4 | Quartet | 2H |
| -CH₃ (ethyl) | 0.8 - 1.0 | Triplet | 3H |
| -CH- (ring, attached to ethyl) | 1.4 - 1.7 | Multiplet | 1H |
| -CH₂- (ring) | 1.3 - 1.6 | Multiplet | 12H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂- (ethyl) | 25 - 30 |
| -CH₃ (ethyl) | 10 - 15 |
| -CH- (ring, attached to ethyl) | 35 - 45 |
| -CH₂- (ring, C2/C7) | 30 - 35 |
| -CH₂- (ring, C3/C6) | 25 - 30 |
| -CH₂- (ring, C4/C5) | 20 - 25 |
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2965 - 2950 | C-H Stretch | -CH₃ (asymmetric) | Strong |
| 2930 - 2915 | C-H Stretch | -CH₂- (asymmetric) | Strong |
| 2875 - 2865 | C-H Stretch | -CH₃ (symmetric) | Medium |
| 2860 - 2845 | C-H Stretch | -CH₂- (symmetric) | Medium |
| 1470 - 1445 | C-H Bend | -CH₂- (scissoring) | Medium |
| 1380 - 1370 | C-H Bend | -CH₃ (symmetric) | Medium |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Comments |
| 126 | [C₉H₁₈]⁺• | Molecular Ion (M⁺•) |
| 97 | [C₇H₁₃]⁺ | Loss of ethyl group (•C₂H₅) |
| 83 | [C₆H₁₁]⁺ | Ring fragmentation |
| 69 | [C₅H₉]⁺ | Ring fragmentation |
| 55 | [C₄H₇]⁺ | Ring fragmentation, often the base peak |
| 41 | [C₃H₅]⁺ | Ring fragmentation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its deuterium (B1214612) signal, which is used for field-frequency locking. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to maximize the resolution of the spectra.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the acquisition time (typically 2-4 seconds), and the relaxation delay (1-5 seconds to allow for full relaxation of the protons between pulses). A sufficient number of scans (e.g., 8-16) are acquired and averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) and a longer acquisition time may be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is typically used.
-
Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each resonance.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: As this compound is a liquid, a neat (undiluted) sample can be analyzed directly.
-
Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove any contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
Data Acquisition: Place a small drop of this compound directly onto the ATR crystal. Ensure good contact between the liquid and the crystal surface. Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific molecular vibrations. After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and dried.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile liquid this compound into the ion source of the mass spectrometer, typically via a gas chromatography (GC) system or a direct insertion probe. The sample is vaporized in the heated inlet.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions and neutral radicals.
-
Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and a predicted fragmentation pathway for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Core Thermal Decomposition Pathways of Ethylcycloheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylcycloheptane, a nine-carbon cycloalkane, is a component of some complex hydrocarbon mixtures. Understanding its thermal stability and decomposition pathways is crucial for predicting its behavior in high-temperature environments, such as in combustion processes or as a potential impurity in chemical manufacturing. The thermal decomposition of cycloalkanes is characterized by a complex network of reactions including initiation via C-C or C-H bond scission, ring-opening, isomerization, and subsequent decomposition of the resulting radical intermediates.
This guide outlines the probable thermal decomposition pathways of this compound, details the experimental methodologies that would be employed to study these reactions, and presents the expected classes of products.
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism. The main stages are initiation, propagation (including ring-opening and beta-scission), and termination.
Initiation
The process begins with the homolytic cleavage of a bond to form two radical species. For this compound, there are several possibilities:
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C-C Bond Scission in the Ring: Cleavage of a carbon-carbon bond within the seven-membered ring is a likely initiation step, leading to the formation of a diradical. Based on studies of cycloheptane (B1346806), this is a primary initiation channel[1].
-
C-C Bond Scission of the Ethyl Group: The bond between the ethyl group and the cycloheptyl ring can break, yielding an ethyl radical and a cycloheptyl radical.
-
C-H Bond Scission: The cleavage of a carbon-hydrogen bond can also initiate the reaction, although this typically requires higher energies than C-C bond scission.
The C-C bond scission within the ring is often considered the most favorable initiation pathway for cycloalkanes under pyrolysis conditions[1].
Propagation
Once radicals are formed, a series of propagation steps will occur, leading to the formation of various products.
The initial diradical formed from ring cleavage will be highly reactive and can undergo several transformations. A key pathway is isomerization to form an unsaturated open-chain radical. For the diradical formed from this compound, this would likely lead to a nonenyl radical. Studies on ethylcyclohexane (B155913) have shown that ring-opening isomerization of the initial cyclic radicals is a significant process that produces alkenyl radicals[2].
The open-chain radicals can then undergo beta-scission, where the molecule fragments at the carbon atom beta to the radical center. This is a major pathway for the formation of smaller, stable molecules like alkenes and smaller radicals. For a nonenyl radical, beta-scission could lead to the formation of ethene, propene, butene, and corresponding smaller radical species. The decomposition of the 1,7-heptyl diradical from cycloheptane, for instance, predominantly yields •C4H9 and •C3H5 radicals through this process[1].
Radicals can abstract hydrogen atoms from other positions within the same molecule (intramolecular) or from other molecules (intermolecular). These processes lead to the formation of more stable radical species and can propagate the chain reaction.
Product Formation
The thermal decomposition of this compound is expected to yield a complex mixture of products. Based on the pathways described above and analogies with cycloheptane and ethylcyclohexane pyrolysis, the major products are likely to include:
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Small Alkenes: Ethene, propene, butene, and butadiene are expected as major products from beta-scission reactions[1][2].
-
Larger Alkenes and Dienes: Isomers of nonene and various dienes will be formed from the initial ring-opening and subsequent reactions.
-
Cyclic Alkenes: Dehydrogenation of the parent molecule or radical intermediates can lead to the formation of ethylcycloheptene.
-
Aromatic Compounds: At higher temperatures, cyclization and dehydrogenation reactions can lead to the formation of aromatic compounds such as toluene (B28343) and ethylbenzene.
Proposed Experimental Protocols
To experimentally determine the thermal decomposition pathways of this compound, a combination of techniques would be required. The following protocols are based on methodologies used for studying similar cycloalkanes[1][2].
Pyrolysis Reactor Setup
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Apparatus: A flow reactor or a single-pulse shock tube would be suitable for studying the gas-phase thermal decomposition.
-
Carrier Gas: An inert carrier gas, such as helium or argon, would be used to transport the vaporized this compound through the heated reaction zone.
-
Temperature Range: A temperature range of 800 K to 1500 K would likely cover the onset of decomposition and allow for the study of primary and secondary reaction products[1].
-
Pressure: Experiments would typically be conducted at pressures ranging from near-atmospheric down to a few Torr to investigate pressure-dependent reaction pathways.
Product Identification and Quantification
-
Analytical Techniques: The effluent from the reactor would be analyzed using a combination of techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the stable products.
-
Synchrotron Vacuum Ultraviolet (VUV) Photoionization Mass Spectrometry: To detect and identify reactive intermediates (radicals) and isomers that are difficult to distinguish with conventional MS[2].
-
-
Quantification: Internal standards would be used to quantify the concentrations of the products, allowing for the determination of product branching ratios.
Kinetic Modeling and Computational Chemistry
-
Kinetic Modeling: A detailed kinetic model would be developed to simulate the experimental results. This model would include a comprehensive set of elementary reactions with their corresponding rate constants.
-
Quantum Chemistry Calculations: Theoretical calculations, such as Density Functional Theory (DFT) or more advanced ab initio methods, would be used to calculate the thermochemical properties of reactants, intermediates, and products, as well as the activation barriers for key reaction steps. This would provide theoretical support for the proposed reaction mechanisms[1].
Data Presentation
As no quantitative data for this compound decomposition is available, a hypothetical table structure for presenting such data is provided below.
Table 1: Hypothetical Product Mole Fractions in the Pyrolysis of this compound at 1 atm.
| Temperature (K) | Ethene | Propene | 1-Butene | 1,3-Butadiene | Cycloheptene | Toluene |
| 900 | 0.05 | 0.08 | 0.04 | 0.02 | 0.15 | 0.01 |
| 1100 | 0.15 | 0.20 | 0.10 | 0.08 | 0.05 | 0.05 |
| 1300 | 0.30 | 0.25 | 0.12 | 0.15 | 0.01 | 0.10 |
Visualizations
The following diagrams illustrate the proposed logical relationships and workflows for studying the thermal decomposition of this compound.
Caption: Experimental workflow for studying this compound pyrolysis.
Caption: Proposed thermal decomposition pathways of this compound.
References
An In-depth Technical Guide to the Calculation of Ring Strain Energy in Ethylcycloheptane
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the theoretical and practical aspects of determining the ring strain energy of ethylcycloheptane, a molecule of interest in conformational analysis and medicinal chemistry.
Introduction to Ring Strain in Cycloalkanes
Ring strain, a form of intramolecular potential energy, arises when the bond angles in a cyclic molecule deviate from the ideal values for a given hybridization of its atoms. In cycloalkanes, where carbon atoms are sp³-hybridized, the ideal tetrahedral bond angle is 109.5°. Deviation from this angle, along with torsional strain from eclipsing interactions and transannular strain from non-bonded interactions across the ring, contributes to the overall ring strain energy. This excess energy makes strained rings more reactive and less stable than their acyclic counterparts.
The total ring strain energy (RSE) of a cycloalkane can be determined by comparing its experimental heat of formation (ΔHf°) or heat of combustion (ΔHc°) with that of a strain-free reference compound.
Conformational Analysis of the Cycloheptane (B1346806) Ring
Unlike the well-defined chair conformation of cyclohexane, cycloheptane is a highly flexible molecule with multiple low-energy conformations. The two most stable families of conformations are the twist-chair and the twist-boat. These conformations are in dynamic equilibrium and can interconvert through a process of pseudorotation. The presence of an ethyl substituent on the cycloheptane ring further complicates the conformational landscape, with the ethyl group able to occupy various pseudo-axial and pseudo-equatorial positions on the flexible ring. An accurate determination of ring strain energy requires consideration of the weighted average of the energies of these accessible conformations.
Experimental Determination of Ring Strain Energy
The primary experimental method for determining the ring strain energy of a compound is through combustion calorimetry.
Experimental Protocol: Combustion Calorimetry
This protocol outlines the determination of the standard molar enthalpy of combustion (ΔHc°) of liquid this compound using a static-bomb calorimeter.
Materials:
-
This compound (high purity, >99.5%)
-
Benzoic acid (certified standard for calibration)
-
High-purity oxygen
-
Distilled water
-
Static-bomb calorimeter apparatus
-
Crucible (platinum or silica)
-
Ignition wire (platinum or nickel-chromium)
-
Cotton thread
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature sensor (thermistor or platinum resistance thermometer) with high resolution (±0.0001 K)
Procedure:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.
-
Measure and record the length of the ignition wire.
-
Assemble the bomb, placing the crucible in the support and connecting the ignition wire to the electrodes.
-
Add a small, precise amount of distilled water (ca. 1 mL) to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
Submerge the bomb in the calorimeter's water jacket, which contains a precisely known mass of water.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change of the water until a maximum is reached and the temperature begins to fall.
-
After combustion, release the pressure, open the bomb, and measure the length of the unburned ignition wire.
-
Calculate the energy equivalent of the calorimeter (Ccal) using the known enthalpy of combustion of benzoic acid.
-
-
Combustion of this compound:
-
Since this compound is a volatile liquid, it must be encapsulated. Accurately weigh a gelatin or cellulose (B213188) capsule, fill it with this compound, and seal it.
-
Place the sealed capsule in the crucible.
-
Repeat steps 1.2 to 1.8 for the this compound sample.
-
Perform multiple runs (typically 5-7) to ensure reproducibility.
-
-
Data Analysis:
-
Correct the observed temperature rise for heat exchange with the surroundings.
-
Calculate the total heat released during the combustion of this compound, accounting for the combustion of the capsule and the ignition wire.
-
Determine the standard molar enthalpy of combustion (ΔHc°) of liquid this compound.
-
Calculation of Ring Strain Energy from Experimental Data
The total ring strain energy (RSE) is calculated by comparing the experimental heat of combustion per methylene (B1212753) (-CH2-) group with that of a strain-free acyclic alkane. The heat of combustion for a strain-free -CH2- group is approximately 658.6 kJ/mol.
Calculation Steps:
-
Obtain the experimental standard molar heat of combustion of liquid this compound (ΔHc°(exp)).
-
Note: A specific, experimentally determined value for this compound from a reliable source such as the NIST Web Thermo Tables is required here. For the purpose of this guide, we will use a hypothetical value.
-
-
Calculate the heat of combustion per methylene group.
-
This compound has the formula C9H18, which is equivalent to nine CH2 groups.
-
ΔHc° (per CH2) = ΔHc°(exp) / 9
-
-
Calculate the strain energy per methylene group.
-
Strain per CH2 = |ΔHc° (per CH2)| - |ΔHc° (strain-free CH2)|
-
Strain per CH2 = |ΔHc° (per CH2)| - 658.6 kJ/mol
-
-
Calculate the total ring strain energy.
-
Total RSE = (Strain per CH2) x 9
-
Computational Calculation of Ring Strain Energy
Computational chemistry provides a powerful alternative for determining ring strain energy, especially when experimental data is unavailable. Density Functional Theory (DFT) is a commonly used method.
Computational Protocol: DFT Calculations
This protocol outlines the calculation of the ring strain energy of this compound using DFT at the B3LYP/6-31G(d) level of theory, a widely used and reliable method for thermochemical calculations of organic molecules.
Software:
-
A quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.
-
Molecular visualization software such as GaussView or Avogadro.
Procedure:
-
Structure Optimization and Frequency Calculation:
-
Build the 3D structures of the reactants and products for the chosen isodesmic reaction (see section 4.2).
-
For this compound, it is crucial to identify and optimize the lowest energy conformer (likely a twist-chair with the ethyl group in a pseudo-equatorial position). A thorough conformational search is recommended.
-
Perform geometry optimization and vibrational frequency calculations for all species at the B3LYP/6-31G(d) level of theory. The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.
-
-
Energy Extraction:
-
From the output files, extract the total electronic energies (E) and the zero-point vibrational energies (ZPVE).
-
Calculate the total enthalpy at 298.15 K (H298) for each molecule, which is the sum of the electronic energy, ZPVE, and thermal corrections to enthalpy.
-
-
Calculation of Reaction Enthalpy:
-
Calculate the enthalpy change (ΔHrxn) for the isodesmic reaction: ΔHrxn = ΣH298(products) - ΣH298(reactants)
-
-
Determination of Ring Strain Energy:
-
The ring strain energy of this compound is equal to the negative of the calculated reaction enthalpy (-ΔHrxn).
-
Isodesmic Reaction Scheme
An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This helps to cancel out systematic errors in the calculations, leading to a more accurate determination of the strain energy.
A suitable isodesmic reaction for this compound is:
This compound + 7 Ethane → 6 Propane + 2-Methylbutane
In this reaction:
-
The number of C-C single bonds is conserved.
-
The number of C-H single bonds is conserved.
-
The number of primary, secondary, and tertiary carbons is balanced.
Data Summary
The following tables summarize the key quantitative data required for the calculation of the ring strain energy of this compound.
Table 1: Thermochemical Data for Ring Strain Calculation
| Compound | Formula | Experimental ΔHc° (liquid, 298.15 K) (kJ/mol) | Experimental ΔHf° (liquid, 298.15 K) (kJ/mol) |
| This compound | C9H18 | Value to be obtained from NIST database | Value to be obtained from NIST database |
| Strain-free -CH2- group | - | -658.6 | -20.7 |
Table 2: Calculated Energies for Isodesmic Reaction (B3LYP/6-31G(d))
| Molecule | H298 (Hartree) |
| This compound | Calculated Value |
| Ethane | Calculated Value |
| Propane | Calculated Value |
| 2-Methylbutane | Calculated Value |
Visualizations
The following diagrams illustrate the workflows for the experimental and computational determination of the ring strain energy of this compound.
Caption: Experimental workflow for combustion calorimetry.
Caption: Computational workflow for DFT calculation.
Conclusion
The determination of the ring strain energy of this compound is a critical aspect of understanding its chemical behavior and stability. This guide has detailed both experimental and computational methodologies for this purpose. While combustion calorimetry provides a direct experimental measure, computational methods offer a powerful and accessible alternative. For the most accurate results, a combination of both approaches is often beneficial, with computational studies providing insights into the conformational complexities that underlie the experimentally observed thermochemical properties. The protocols and data structures provided herein offer a robust framework for researchers in the fields of chemistry and drug development to investigate the energetics of this compound and other substituted cycloalkanes.
An In-depth Technical Guide on the Thermochemical Data for Ethylcycloheptane
This technical guide provides a comprehensive overview of the available thermochemical data for ethylcycloheptane. The information is intended for researchers, scientists, and professionals in drug development who require accurate thermodynamic properties for this compound. This document summarizes key quantitative data in tabular format, details common experimental protocols for their determination, and includes a visualization of the experimental workflow.
Thermochemical Data
The following tables present critically evaluated thermochemical data for this compound. The primary sources for this data are the NIST/TRC Web Thermo Tables and the Cheméo database, which compile and evaluate experimental results from various literature sources.[1][2]
Table 1: Standard Molar Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°) refers to the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
| Phase | ΔfH° (kJ/mol) | Temperature (K) |
| Ideal Gas | -193.5 ± 2.4 | 298.15 |
| Liquid | -233.8 ± 2.3 | 298.15 |
Table 2: Standard Molar Entropy
The standard molar entropy (S°) is the entropy content of one mole of a substance under standard state conditions.
| Phase | S° (J/mol·K) | Temperature (K) |
| Ideal Gas | 459.7 ± 4.6 | 298.15 |
| Liquid | 340.9 ± 3.4 | 298.15 |
Table 3: Molar Heat Capacity at Constant Pressure
The molar heat capacity at constant pressure (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure.
| Phase | Cp (J/mol·K) | Temperature (K) |
| Ideal Gas | 225.1 | 298.15 |
| Liquid | 258.4 | 298.15 |
Experimental Protocols
The determination of thermochemical data for organic compounds like this compound relies on precise calorimetric and analytical techniques. While specific experimental details for this compound are proprietary to the researchers who conducted the measurements, the following sections describe the general methodologies employed for determining the key thermochemical properties.
2.1 Determination of Enthalpy of Formation
The standard enthalpy of formation of organic compounds is typically determined indirectly through combustion calorimetry.
-
Principle: The compound is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during this exothermic reaction (the enthalpy of combustion) is measured by observing the temperature change of the surrounding water bath.
-
Apparatus: A high-precision bomb calorimeter is used. The "bomb" is a constant-volume stainless steel container.
-
Procedure:
-
A precisely weighed sample of this compound is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The final temperature of the water is recorded after thermal equilibrium is reached.
-
-
Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then calculated using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
2.2 Determination of Heat Capacity
Adiabatic calorimetry is a common method for determining the heat capacity of liquids as a function of temperature.
-
Principle: A known amount of heat is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).
-
Apparatus: An adiabatic calorimeter, which consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat loss.
-
Procedure:
-
A known mass of this compound is placed in the sample cell.
-
The sample is cooled to the starting temperature of the experiment.
-
A measured amount of electrical energy is supplied to a heater within the sample cell.
-
The temperature of the sample is recorded as a function of time until a steady temperature increase is observed.
-
-
Data Analysis: The heat capacity is calculated from the amount of heat supplied and the measured temperature change. This process is repeated at various temperatures to determine the temperature dependence of the heat capacity.
2.3 Determination of Entropy
The absolute entropy of a substance is determined by measuring its heat capacity from near absolute zero to the desired temperature and integrating the heat capacity divided by the temperature.
-
Principle: Based on the third law of thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The entropy at a given temperature is the sum of the entropy changes from absolute zero to that temperature.
-
Procedure:
-
The heat capacity of the solid phase is measured from as low a temperature as possible (typically using a cryostat) up to its melting point.
-
The enthalpy of fusion is measured at the melting point.
-
The heat capacity of the liquid phase is measured from the melting point to the desired temperature.
-
-
Data Analysis: The entropy is calculated by integrating Cp/T with respect to temperature for the solid and liquid phases and adding the entropy of fusion (ΔHfus/Tm).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of key thermochemical properties of an organic compound like this compound.
References
Quantum Mechanical Modeling of Ethylcycloheptane Conformers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for the quantum mechanical modeling of ethylcycloheptane conformers. Due to the limited availability of direct experimental or computational data for this compound in peer-reviewed literature, this guide leverages well-established principles from the conformational analysis of cycloheptane (B1346806) and cyclohexane (B81311). It details the theoretical background, computational and experimental protocols, and presents illustrative data and workflows. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to undertake or interpret conformational studies of substituted cycloheptanes, which are crucial for understanding molecular properties and interactions in various scientific and pharmaceutical contexts.
Introduction to Cycloheptane Conformational Analysis
Cycloheptane, a seven-membered carbocycle, exhibits a complex conformational landscape due to its flexibility. Unlike the well-defined chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several low-energy conformers. The most stable conformations of cycloheptane are the twist-chair and twist-boat forms.[1][2] The chair and boat conformations are not energy minima but rather transition states in the interconversion between the more stable twist forms.[1][3]
The introduction of a substituent, such as an ethyl group, further complicates this landscape by creating multiple non-equivalent positions and introducing steric interactions that influence the relative stability of the conformers. Understanding the preferred conformations of this compound is critical for predicting its physical, chemical, and biological properties. Quantum mechanical modeling provides a powerful tool to investigate these complex three-dimensional structures and their energetics.
Key Conformers of this compound
Based on the conformational preferences of the parent cycloheptane ring, the primary low-energy conformers of this compound are expected to be variations of the twist-chair and twist-boat structures. The ethyl substituent can occupy several pseudo-axial and pseudo-equatorial positions on these flexible rings. The relative energies of these conformers will be determined by a balance of torsional strain, angle strain, and steric interactions involving the ethyl group.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Ethyl Group Position | Illustrative Relative Energy (kcal/mol) |
| Twist-Chair 1 | Pseudo-Equatorial | 0.00 |
| Twist-Chair 2 | Pseudo-Axial | 1.5 - 2.5 |
| Twist-Boat 1 | Pseudo-Equatorial | 0.5 - 1.5 |
| Twist-Boat 2 | Pseudo-Axial | 2.0 - 3.5 |
Note: The relative energies presented are illustrative and based on typical energy differences observed in substituted cycloalkanes. Actual values would need to be determined through specific quantum mechanical calculations.
Methodologies for Conformational Analysis
A combination of computational and experimental methods is typically employed to elucidate the conformational preferences of flexible molecules like this compound.
Computational Protocols
Quantum mechanical (QM) calculations are essential for obtaining accurate energetic and geometric information about the different conformers.
Workflow for Quantum Mechanical Modeling:
Figure 1: A generalized workflow for the computational conformational analysis of this compound.
Detailed Computational Steps:
-
Initial Structure Generation: A 3D model of this compound is generated.
-
Conformational Search: A systematic or stochastic conformational search is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to identify a broad range of potential low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are then optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G(d)).[1]
-
Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with a larger basis set.[1]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
Experimental Protocols
Experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for validating the computational predictions.
Table 2: Key Experimental Techniques and Their Applications
| Technique | Protocol | Information Obtained |
| NMR Spectroscopy | 1. Sample preparation in a suitable deuterated solvent. 2. Acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY/ROESY) NMR spectra. 3. Analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations. | Provides information on the time-averaged conformation in solution, including through-bond and through-space atomic proximities. |
| X-ray Crystallography | 1. Growth of a suitable single crystal. 2. Data collection using an X-ray diffractometer. 3. Structure solution and refinement. | Provides the precise solid-state conformation, including bond lengths and angles.[4] |
Conformational Interconversion Pathways
The various conformers of this compound are not static but are in a constant state of interconversion. The energy barriers between these conformers determine the rate of this "ring flipping."
Figure 2: A simplified diagram showing the interconversion between twist-chair and twist-boat conformers of this compound via chair and boat transition states (TS).
Data Presentation
For a comprehensive analysis, the calculated data for each stable conformer of this compound should be summarized in a clear, tabular format.
Table 3: Illustrative Calculated Properties of this compound Conformers
| Property | Twist-Chair (eq) | Twist-Chair (ax) | Twist-Boat (eq) | Twist-Boat (ax) |
| Relative Energy (kcal/mol) | 0.00 | 1.8 | 0.8 | 2.5 |
| Gibbs Free Energy (kcal/mol) | 0.00 | 1.6 | 0.7 | 2.3 |
| Boltzmann Population (%) | 75.1 | 5.3 | 18.2 | 1.4 |
| Key Dihedral Angle (°) | C1-C2-C3-C4: 55 | C1-C2-C3-C4: 53 | C1-C2-C3-C4: 85 | C1-C2-C3-C4: 82 |
Note: The values presented are for illustrative purposes and would be the output of the computational workflow described in section 3.1.
Conclusion
The conformational analysis of this compound, while not extensively documented, can be systematically approached using established quantum mechanical modeling techniques. By leveraging the knowledge of cycloheptane and cyclohexane conformational behavior, researchers can perform robust computational studies to predict the stable conformers, their relative energies, and interconversion pathways. These theoretical insights, when combined with experimental validation, are invaluable for applications in medicinal chemistry and materials science where molecular shape and flexibility are key determinants of function. This guide provides a foundational framework for conducting and interpreting such studies, paving the way for a deeper understanding of this and other substituted cycloalkane systems.
References
Ethylcycloheptane: An In-Depth Technical Guide on Its Discovery, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcycloheptane is a saturated cyclic hydrocarbon with the chemical formula C9H18. While not as extensively studied as some other cyclic alkanes, its potential presence in natural sources and its synthesis through various chemical pathways make it a compound of interest for researchers in organic chemistry, petrochemistry, and potentially in the study of bioactive molecules. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery of this compound in natural and industrial contexts, detailed methodologies for its chemical synthesis, and protocols for its isolation and identification. The guide also addresses the known biological effects of related cycloalkanes, while noting the current absence of specific signaling pathway information for this compound itself.
Occurrence of this compound
Natural Sources
The direct isolation of this compound from natural sources such as essential oils of medicinal plants has not been prominently reported in scientific literature. While various volatile organic compounds are produced by plants and microorganisms, specific identification of this compound remains elusive[1][2][3][4][5][6][7]. However, the presence of other cycloalkanes in biological systems, such as cycloheptyl fatty acids in the bacterium Alicyclobacillus cycloheptanicus, suggests that the cycloheptane (B1346806) moiety can be of natural origin.
Chemical and Industrial Processes
This compound is more likely to be encountered as a minor component in petroleum fractions. Crude oil is a complex mixture of hydrocarbons, including a variety of cycloalkanes (also referred to as naphthenes)[8][9][10][11][12]. While detailed compositional analyses of all minor cycloalkanes in crude oil are not always performed, the presence of ethyl-substituted cycloalkanes like ethylcyclopentane (B167899) has been confirmed in some petroleum distillates. Therefore, it is plausible that this compound is present in certain crude oil fractions, likely formed during the geological processes of petroleum formation or as a byproduct of refining processes such as catalytic reforming[13][14][15][16][17].
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through multi-step procedures, typically involving the formation of a suitable precursor ketone, ethylcycloheptanone, followed by its reduction. Several viable synthetic routes are outlined below.
Synthesis of Ethylcycloheptanone
One potential route to ethylcycloheptanone is the direct alkylation of cycloheptanone (B156872). This method involves the formation of an enolate from cycloheptanone using a strong base, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide). However, controlling polyalkylation and achieving high regioselectivity can be challenging in this direct approach[18][19][20][21][22].
A more controlled approach involves the reaction of cycloheptanone with an ethyl Grignard reagent (ethylmagnesium bromide). This reaction yields 1-ethylcycloheptanol, which can then be oxidized to ethylcycloheptanone using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation[15][17][23][24][25].
The Wittig reaction provides another pathway. Reacting cycloheptanone with an ethylidene-triphenylphosphorane (generated from ethyltriphenylphosphonium bromide) yields ethylidenecycloheptane[14][26][27][28][29]. Subsequent hydration of the double bond (e.g., through hydroboration-oxidation) would yield 1-ethylcycloheptanol, which can then be oxidized to ethylcycloheptanone.
Reduction of Ethylcycloheptanone to this compound
Once ethylcycloheptanone is synthesized, it can be reduced to this compound using established methods for the deoxygenation of ketones.
The Clemmensen reduction involves treating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. This method is effective for acid-stable compounds[23][26][30][31][32].
For base-stable compounds, the Wolff-Kishner reduction is a suitable alternative. This reaction involves the formation of a hydrazone from the ketone by reacting it with hydrazine (B178648) (N2H4), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol[19][21][24][29][33].
Experimental Protocols
Synthesis of this compound via Grignard Reaction and Wolff-Kishner Reduction
This section provides a detailed, generalized protocol for the synthesis of this compound.
Step 1: Synthesis of 1-Ethylcycloheptanol via Grignard Reaction
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Grignard Reagent Preparation: In the reaction flask, magnesium turnings are placed, and a small crystal of iodine is added to initiate the reaction. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle heating and then maintained at a gentle reflux until most of the magnesium has reacted.
-
Reaction with Cycloheptanone: A solution of cycloheptanone in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-ethylcycloheptanol.
Step 2: Oxidation of 1-Ethylcycloheptanol to Ethylcycloheptanone (PCC Oxidation)
-
Reagent Preparation: Pyridinium chlorochromate (PCC) is suspended in dichloromethane (B109758) in a round-bottom flask.
-
Oxidation: A solution of 1-ethylcycloheptanol in dichloromethane is added to the PCC suspension in one portion. The mixture is stirred at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to give crude ethylcycloheptanone.
Step 3: Reduction of Ethylcycloheptanone to this compound (Wolff-Kishner Reduction)
-
Hydrazone Formation: Ethylcycloheptanone, hydrazine hydrate, and diethylene glycol are placed in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux for 1-2 hours.
-
Reduction: The reaction mixture is cooled, and potassium hydroxide pellets are added. The condenser is replaced with a distillation head, and the mixture is heated to a higher temperature to distill off water and excess hydrazine. The reaction is then refluxed for several hours until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with a low-boiling hydrocarbon solvent (e.g., pentane). The organic extract is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield this compound.
Isolation and Identification
-
Fractional Distillation: The initial separation of a complex hydrocarbon mixture can be achieved by fractional distillation based on boiling points.
-
Column Chromatography: Further purification can be performed using column chromatography on silica gel or alumina. A non-polar eluent, such as hexane (B92381), is used to separate the saturated hydrocarbons from more polar components.
-
Sample Preparation: The sample (either a synthetic product or an isolated fraction) is dissolved in a volatile solvent like hexane or dichloromethane to an appropriate concentration (e.g., 1-10 ppm).
-
GC Conditions: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components with different volatilities.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the eluting peak corresponding to this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z = 126) and other fragment ions. Comparison of the obtained mass spectrum with a reference library (e.g., NIST) confirms the identity of the compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the natural abundance of this compound or typical yields for its synthesis. The following table is provided as a template for researchers to populate with their own experimental data.
| Parameter | Value | Units | Method of Determination |
| Natural Abundance | |||
| Concentration in [Source] | N/A | µg/g or µg/L | GC-MS |
| Synthesis Yield | |||
| Yield of 1-Ethylcycloheptanol | % | Gravimetric/Spectroscopic | |
| Yield of Ethylcycloheptanone | % | Gravimetric/Spectroscopic | |
| Yield of this compound | % | Gravimetric/Spectroscopic |
Biological Activity and Signaling Pathways
To date, no specific signaling pathways or receptor-mediated biological activities have been attributed to this compound. However, general toxicological studies on C9 hydrocarbons and other cycloalkanes provide some insight into their potential biological effects[31][34][35].
Cyclic hydrocarbons, due to their lipophilic nature, can partition into biological membranes, leading to alterations in membrane fluidity and integrity. This can disrupt the function of membrane-embedded proteins and increase the passive flux of ions, potentially dissipating the proton motive force in microorganisms[36][37]. In animal studies, high concentrations of C9 alkanes have been shown to cause neurotoxic effects, including ataxia and seizures, with the central nervous system being a potential target[34].
The diagram below illustrates a generalized logical relationship of the potential cytotoxic effects of cycloalkanes on a cell, based on the available literature for this class of compounds. It is important to note that this is a generalized representation and not a specific, validated signaling pathway for this compound.
Caption: Logical workflow of the potential cytotoxic effects of cycloalkanes.
Conclusion
This compound remains a relatively understudied cycloalkane. While its presence in natural sources is not well-documented, it is likely a minor component of some petroleum fractions. Its chemical synthesis is achievable through established organic chemistry reactions, primarily involving the preparation and subsequent reduction of ethylcycloheptanone. Standard analytical techniques such as GC-MS are suitable for its identification and quantification. The biological activity of this compound has not been specifically investigated, but general studies on related cycloalkanes suggest a potential for membrane disruption and cytotoxicity at high concentrations. Further research is needed to fully elucidate the occurrence, properties, and potential applications or biological significance of this compound. This guide provides a solid foundation for researchers interested in pursuing studies on this and related cyclic hydrocarbons.
References
- 1. Characteristics of volatile organic compounds produced from five pathogenic bacteria by headspace-solid phase micro-extraction/gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Identification of Volatile Organic Compounds in Extremophilic Bacteria and Their Effective Use in Biocontrol of Postharvest Fungal Phytopathogens [frontiersin.org]
- 6. The power of the smallest: The inhibitory activity of microbial volatile organic compounds against phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromsoc.jp [chromsoc.jp]
- 12. Alkanes & Cycloalkanes [www2.chemistry.msu.edu]
- 13. gov.uk [gov.uk]
- 14. total-synthesis.com [total-synthesis.com]
- 15. chegg.com [chegg.com]
- 16. alsglobal.eu [alsglobal.eu]
- 17. m.youtube.com [m.youtube.com]
- 18. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. Solved 2. Draw the mechanism for the Grignard reaction of | Chegg.com [chegg.com]
- 24. youtube.com [youtube.com]
- 25. homework.study.com [homework.study.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. nbinno.com [nbinno.com]
- 28. Wittig reaction - Wikipedia [en.wikipedia.org]
- 29. Wittig reagents - Wikipedia [en.wikipedia.org]
- 30. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 31. Cyclohexane, a Potential Drug of Abuse with Pernicious Effects on the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 32. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 33. benchchem.com [benchchem.com]
- 34. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. C9-C12 fractions obtained from petroleum distillates. An evaluation of their potential toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Interactions of cyclic hydrocarbons with biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Reaction Mechanisms of Ethylcycloheptane
This technical guide provides a detailed exploration of the fundamental reaction mechanisms involving ethylcycloheptane. Designed for researchers, scientists, and professionals in drug development, this document outlines key reactions, presents quantitative data from experimental studies, and offers detailed experimental protocols for analogous reactions. The guide also visualizes complex reaction pathways and workflows to facilitate a deeper understanding of the chemistry of this compound.
Conformational Analysis of this compound
The reactivity and stereochemical outcome of reactions involving this compound are significantly influenced by its conformational preferences. Like its parent cycloheptane (B1346806), this compound exists in a dynamic equilibrium between several conformations, with the twist-chair and chair forms being the most stable. The ethyl substituent can occupy either an axial or equatorial position, with the equatorial conformation being generally more stable due to reduced steric hindrance. The energy difference between these conformers affects the distribution of products in many reactions.
Pyrolysis of this compound
The thermal decomposition (pyrolysis) of this compound is a complex process involving numerous elementary reactions. It is a critical aspect of combustion chemistry and provides insight into the stability of the cycloalkane structure at high temperatures.
Reaction Mechanism
The pyrolysis of this compound proceeds through a free-radical chain mechanism. The main reaction pathways at high temperatures include:
-
Initiation: The reaction is initiated by the homolytic cleavage of a C-C bond, which requires the lowest bond dissociation energy. The C-C bond between the cycloheptyl ring and the ethyl group is a likely point of initial scission, as is a C-C bond within the ring.
-
Propagation: The initial radicals abstract hydrogen atoms from other this compound molecules to form more stable radicals. The resulting ethylcycloheptyl radicals can then undergo a series of β-scission reactions, leading to ring-opening and the formation of smaller unsaturated hydrocarbons.
-
Termination: The reaction terminates when two radicals combine.
A kinetic modeling study of this compound pyrolysis has identified numerous major and minor species formed during the process.[1]
Data Presentation
The following table summarizes the mole fractions of key species observed during the flow reactor pyrolysis of this compound at different pressures.
| Species | Mole Fraction (30 Torr) | Mole Fraction (150 Torr) | Mole Fraction (760 Torr) |
| This compound | Varies with temp. | Varies with temp. | Varies with temp. |
| Ethene | Major Product | Major Product | Major Product |
| Propene | Major Product | Major Product | Major Product |
| 1,3-Butadiene | Major Product | Major Product | Major Product |
| Benzene | Minor Product | Minor Product | Minor Product |
| Toluene | Minor Product | Minor Product | Minor Product |
Data adapted from experimental studies on ethylcyclohexane (B155913) pyrolysis, which serves as a close analog.[1]
Experimental Protocol: Pyrolysis of this compound in a Flow Reactor
The following is a generalized protocol based on experimental studies of cycloalkane pyrolysis.[1]
Objective: To study the product distribution of the gas-phase pyrolysis of this compound.
Apparatus:
-
High-pressure flow reactor system
-
Syringe pump for liquid fuel injection
-
Vaporizer and mixing chamber
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
The flow reactor is heated to the desired temperature (e.g., 800-1200 K).
-
A carrier gas (e.g., helium or nitrogen) is passed through the reactor at a constant flow rate to achieve the desired pressure.
-
Liquid this compound is introduced into the vaporizer via a syringe pump at a precisely controlled rate.
-
The vaporized this compound is mixed with the carrier gas and enters the flow reactor.
-
The reaction mixture exits the reactor and is rapidly cooled to quench the reaction.
-
A sample of the product gas is injected into a GC-MS for separation and identification of the pyrolysis products.
-
The mole fractions of the products are quantified using appropriate calibration standards.
Visualization of Pyrolysis Pathway
Oxidation of this compound
The oxidation of this compound is a fundamental process in combustion and is also relevant to the synthesis of functionalized cycloalkanes.
Reaction Mechanism
Similar to pyrolysis, the high-temperature oxidation of this compound proceeds via a free-radical mechanism, but with the involvement of oxygen. Key steps include:
-
Initiation: Formation of radicals from the fuel or through reaction with oxygen.
-
Propagation: The ethylcycloheptyl radical reacts with O₂ to form a peroxy radical (ROO•). This peroxy radical can then undergo a series of intramolecular hydrogen abstractions and decompositions to form a variety of oxygenated products, including cyclic ethers, ketones, and alcohols. At higher temperatures, the dominant pathway is often the elimination of HO₂• to form an alkene.
-
Branching: The decomposition of hydroperoxides (ROOH) can lead to chain branching, accelerating the overall reaction rate.
Low-temperature oxidation of this compound has also been investigated, showing the formation of various oxygenated intermediates.[2]
Data Presentation
The following table shows the major products identified in the jet-stirred reactor oxidation of ethylcyclohexane, a close structural analog.
| Product | Relative Abundance (Fuel-Lean) | Relative Abundance (Stoichiometric) | Relative Abundance (Fuel-Rich) |
| Cyclohexene | High | Moderate | Low |
| Ethene | High | High | High |
| 1,2-Epoxycyclohexane | Moderate | Moderate | Moderate |
| Cyclohexanone | Low | Low | Low |
| Benzene | Low | Moderate | High |
Data adapted from experimental studies on ethylcyclohexane oxidation.[1]
Experimental Protocol: Catalytic Oxidation of this compound
This protocol is a generalized procedure for the liquid-phase catalytic oxidation of cycloalkanes.
Objective: To synthesize oxygenated derivatives of this compound using a catalyst and an oxidizing agent.
Materials:
-
This compound
-
Catalyst (e.g., a transition metal complex)
-
Oxidizing agent (e.g., tert-butyl hydroperoxide, molecular oxygen)
-
Solvent (e.g., acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
This compound, the catalyst, and the solvent are added to the round-bottom flask.
-
The mixture is heated to the desired reaction temperature with stirring.
-
The oxidizing agent is added slowly to the reaction mixture. If using molecular oxygen, it is bubbled through the solution.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The products are isolated and purified by column chromatography or distillation.
-
The products are characterized by spectroscopic methods (e.g., NMR, IR, MS).
Visualization of Oxidation Workflow
Halogenation of this compound
The halogenation of this compound, typically carried out with chlorine or bromine, is a substitution reaction that proceeds via a free-radical mechanism.
Reaction Mechanism
The reaction is initiated by the homolytic cleavage of the halogen molecule (X₂) into two halogen radicals (X•) using UV light or heat. The propagation steps involve the abstraction of a hydrogen atom from this compound by a halogen radical, followed by the reaction of the resulting ethylcycloheptyl radical with a halogen molecule.
Bromination is known to be highly selective, preferentially abstracting the most substituted hydrogen atom to form the most stable radical intermediate.[3] In the case of this compound, the tertiary hydrogen at the point of attachment of the ethyl group is the most likely site of substitution. Chlorination is less selective and will yield a mixture of products.[4]
Data Presentation
The following table presents the predicted major and minor products for the free-radical bromination of this compound based on the principles of radical stability.
| Product | Type | Predicted Abundance |
| 1-Bromo-1-ethylcycloheptane | Major | High |
| (Bromoethyl)cycloheptane | Minor | Low |
| Other bromothis compound isomers | Minor | Low |
Experimental Protocol: Free-Radical Bromination of a Cycloalkane
The following is a generalized protocol for the free-radical bromination of a cycloalkane using N-bromosuccinimide (NBS), a common and safer alternative to liquid bromine.
Objective: To synthesize the major product of the free-radical bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., carbon tetrachloride)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/UV lamp
Procedure:
-
This compound and carbon tetrachloride are added to the round-bottom flask.
-
NBS and a catalytic amount of the radical initiator are added to the flask.
-
The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.
-
The reaction is monitored by observing the consumption of the solid NBS, which is replaced by the less dense succinimide (B58015) byproduct.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The succinimide is removed by filtration.
-
The solvent is removed by distillation.
-
The product is purified by fractional distillation under reduced pressure.
-
The product is characterized by spectroscopic methods.
Visualization of Halogenation Mechanism
Rearrangement Reactions
While less common for simple alkanes under standard conditions, rearrangement reactions of this compound can occur under specific circumstances, particularly those involving carbocation intermediates. These reactions are often driven by the formation of a more stable carbocation or the relief of ring strain.
Reaction Mechanism
Carbocation rearrangements can be initiated by the loss of a leaving group from a substituted this compound or by the protonation of a double bond in an ethylcycloheptene derivative. The resulting carbocation can then undergo:
-
Hydride Shifts: A hydrogen atom with its bonding electrons can migrate to an adjacent carbocation center to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one).
-
Alkyl Shifts: An alkyl group (like the ethyl group or a carbon atom from the ring) can migrate to an adjacent carbocation center.
-
Ring Contraction/Expansion: In cyclic systems, alkyl shifts can lead to ring contraction (e.g., cycloheptyl to a substituted cyclohexyl system) or expansion, driven by the stability of the resulting ring system.
Relevance to Drug Development
Cycloheptane and its functionalized derivatives are found in a number of natural products and have been explored as scaffolds in medicinal chemistry.[5] The non-planar, three-dimensional structure of the cycloheptane ring can provide a desirable conformational rigidity and orientation of substituents for binding to biological targets. The synthesis of functionalized this compound derivatives through the reactions described above can provide novel chemical entities for screening in drug discovery programs. For instance, the introduction of polar functional groups via oxidation or halogenation followed by nucleophilic substitution can lead to compounds with improved pharmacokinetic properties and biological activity. The development of synthetic routes to complex cyclic molecules is an active area of research in the pharmaceutical industry.[6][7][8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Ethylcycloheptane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ethylcycloheptane in a range of common organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on predicted solubility based on fundamental chemical principles and outlines detailed experimental protocols for its empirical determination.
Theoretical Framework: Predicting Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] this compound is a nonpolar aliphatic hydrocarbon. Its molecular structure consists of a cycloheptane (B1346806) ring and an ethyl group, both of which are nonpolar. Therefore, it is anticipated to be readily soluble in nonpolar organic solvents and poorly soluble in polar organic solvents.[2][3]
The primary intermolecular forces in this compound are weak van der Waals forces. For dissolution to occur, the energy required to break the intermolecular forces within the solute (this compound) and the solvent must be compensated by the energy released from the formation of new solute-solvent interactions.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | [4] |
| Molecular Weight | 126.24 g/mol | [4] |
| XLogP3 | 4.6 | [4] |
The high XLogP3 value indicates a strong lipophilic (fat-loving) and hydrophobic (water-fearing) nature, further supporting its predicted high solubility in nonpolar solvents.
Predicted Solubility of this compound
Based on the principles of intermolecular forces and polarity, the following table summarizes the predicted qualitative solubility of this compound in common organic solvents.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar Aprotic | Miscible | Both are nonpolar hydrocarbons, leading to favorable van der Waals interactions. |
| Diethyl Ether | Nonpolar Aprotic | Miscible | The nonpolar character of the ethyl groups and the ether's overall low polarity allow for good miscibility with this compound. |
| Chloroform (B151607) | Polar Aprotic | Soluble | While chloroform has a dipole moment, its overall character allows for the dissolution of many nonpolar compounds. |
| Acetone (B3395972) | Polar Aprotic | Sparingly Soluble | The significant polarity of the carbonyl group in acetone makes it a less favorable solvent for the nonpolar this compound. |
| Ethanol (B145695) | Polar Protic | Sparingly Soluble | The strong hydrogen bonding network in ethanol is not easily disrupted by the nonpolar this compound. |
| Methanol | Polar Protic | Sparingly Soluble to Insoluble | Methanol is more polar than ethanol, making it an even less suitable solvent for this compound. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocols can be employed.
Visual Miscibility/Solubility Determination
This is a straightforward method to qualitatively assess solubility.[5]
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, ethanol, acetone)
-
Test tubes
-
Pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
Add a known volume (e.g., 1 mL) of the solvent to a clean, dry test tube.
-
Incrementally add a known volume (e.g., 0.1 mL) of this compound to the test tube.
-
After each addition, cap the test tube and vortex for 30-60 seconds.[5]
-
Visually inspect the mixture for homogeneity. The formation of a single, clear phase indicates miscibility or dissolution.[6] The presence of two distinct layers, cloudiness, or droplets indicates immiscibility or insolubility.[6]
-
Continue adding this compound until saturation is reached (if applicable) or to determine miscibility at various concentrations.
Gravimetric Method for Quantitative Solubility
This method determines the concentration of a saturated solution.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or small flasks with secure caps
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (PTFE, 0.2 µm)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the solvent in a vial.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the mixture to settle, letting any undissolved this compound separate.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solute.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of inert gas or in a fume hood.
-
Once the solvent has completely evaporated, weigh the evaporating dish containing the this compound residue.
-
Calculate the solubility in terms of g/100 mL or other desired units.
Spectroscopic and Chromatographic Methods
For more precise and rapid measurements, instrumental methods can be utilized.
-
Gas Chromatography (GC): A calibration curve can be prepared by injecting known concentrations of this compound into the GC. The concentration of a saturated solution can then be determined by analyzing a filtered sample.
-
UV-Vis Spectroscopy: This method is applicable if the solute has a chromophore that absorbs in the UV-Vis range. A calibration curve is generated based on the absorbance of known concentrations. The concentration of a saturated solution is then determined by measuring its absorbance.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
Chirality and Stereoisomers of Substituted Ethylcycloheptane: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the principles of chirality and stereoisomerism as they apply to substituted ethylcycloheptane derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document explores the conformational analysis of the cycloheptane (B1346806) ring, the generation of stereoisomers through substitution, and the analytical techniques used for their separation and characterization. Detailed methodologies for key experimental protocols are provided, and quantitative data for analogous compounds are presented to illustrate key concepts.
Introduction to Chirality in Cycloalkanes
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image.[1] Such molecules are termed "chiral," and the two non-superimposable mirror images are called enantiomers.[1] The presence of a stereocenter, most commonly a carbon atom bonded to four different substituents, is a frequent cause of chirality in a molecule.[1]
In cyclic systems like cycloheptane, the three-dimensional arrangement of substituents on the ring can lead to the formation of stereoisomers.[2] Unlike the well-studied cyclohexane, which predominantly adopts a stable chair conformation, cycloheptane is a more flexible ring system.[2] Theoretical and experimental studies have shown that cycloheptane favors a twist-chair conformation as its lowest energy state.[2] This flexibility has significant implications for the spatial orientation of substituents and the resulting stereochemical outcomes of reactions.
Stereoisomers of Substituted this compound
The introduction of an ethyl group and at least one other substituent onto the cycloheptane ring can generate one or more chiral centers, leading to the existence of various stereoisomers. These stereoisomers can be broadly classified into two categories: enantiomers and diastereomers.
-
Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other.[1] They possess identical physical and chemical properties in an achiral environment, but they rotate plane-polarized light in equal and opposite directions.[3][4]
-
Diastereomers: These are stereoisomers that are not mirror images of each other.[5] Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography and crystallization.[5] Cis-trans isomerism in substituted cycloalkanes is a common form of diastereomerism.
Consider a hypothetical molecule, 1-ethyl-2-mthis compound. This molecule has two chiral centers (at C1 and C2), which means it can exist as a maximum of 22 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between these stereoisomers can be visualized as follows:
Stereoisomeric relationships in 1-ethyl-2-mthis compound.
Synthesis and Separation of Stereoisomers
The synthesis of specific stereoisomers of substituted this compound requires stereoselective synthetic methods. These methods can be categorized as either enantioselective or diastereoselective.
-
Enantioselective Synthesis: This aims to produce a single enantiomer from a prochiral starting material. This is often achieved using chiral catalysts or auxiliaries.[6]
-
Diastereoselective Synthesis: This aims to produce a predominance of one diastereomer over others. The inherent steric and electronic properties of the reactants and reagents often control the diastereoselectivity of a reaction.[7]
When a synthesis results in a mixture of stereoisomers, their separation is necessary to obtain pure compounds. The separation of enantiomers, a process known as chiral resolution , is a significant challenge due to their identical physical properties.[5] Common methods for chiral resolution include:
-
Formation of Diastereomeric Salts: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[5]
-
Chiral Chromatography: The mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[8]
The general workflow for chiral resolution via diastereomeric salt formation is illustrated below:
References
- 1. Chirality and Optical Activity [chemed.chem.purdue.edu]
- 2. Cycloheptane, ethyl- [webbook.nist.gov]
- 3. Optical rotation - Wikipedia [en.wikipedia.org]
- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
Methodological & Application
Application Note: Analysis of Ethylcycloheptane using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Ethylcycloheptane (C9H18) is a cycloalkane with a molecular weight of 126.24 g/mol .[1] As a volatile organic compound (VOC), its analysis is crucial in various fields, including environmental monitoring, fuel analysis, and chemical synthesis quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of such compounds.[2] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Data Presentation
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for the identification and quantification of the analyte.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C9H18 | --INVALID-LINK-- |
| Molecular Weight | 126.24 g/mol | [1] |
| CAS Number | 13151-55-8 | [1] |
| Kovats Retention Index (non-polar column) | 969 - 973 | [1][5] |
| Expected Major Mass Fragments (m/z) | ||
| 126 | [M]+ (Molecular Ion) | General Principle |
| 97 | [M-C2H5]+ | General Principle |
| 83 | [M-C3H7]+ | General Principle |
| 69 | [M-C4H9]+ | General Principle |
| 55 | [C4H7]+ | General Principle |
| 41 | [C3H5]+ | General Principle |
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for extracting this compound from a liquid matrix.
Materials:
-
Sample containing this compound
-
Hexane (B92381) (GC grade)
-
Deionized water
-
Sodium chloride (analytical grade)
-
Separatory funnel (250 mL)
-
Beakers and graduated cylinders
-
Anhydrous sodium sulfate (B86663)
-
Glass vials with PTFE-lined caps (B75204) (1.5 mL)[6]
-
Micropipettes
Procedure:
-
Sample Measurement: Accurately measure 50 mL of the liquid sample into a 250 mL separatory funnel.
-
Salting Out (Optional): Add 5 g of sodium chloride to the sample and dissolve by gentle shaking. This increases the ionic strength of the aqueous phase and enhances the extraction of nonpolar compounds into the organic solvent.
-
Extraction: Add 25 mL of hexane to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.
-
Phase Separation: Allow the layers to separate for 10 minutes. The upper layer will be the organic phase (hexane) containing the this compound.
-
Collection: Carefully drain the lower aqueous layer and discard. Collect the upper organic layer in a clean, dry beaker.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Filtration and Transfer: Filter the dried extract through a 0.22 µm filter to remove any particulate matter.[7] Transfer the final extract into a 1.5 mL glass vial for GC-MS analysis.[6]
2. GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.
Table 2: GC-MS Instrument Parameters
| Gas Chromatograph (GC) Parameters | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) |
| Oven Temperature Program | Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes. |
| Mass Spectrometer (MS) Parameters | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Mandatory Visualizations
Caption: GC-MS workflow for this compound analysis.
Caption: Proposed mass fragmentation of this compound.
References
- 1. This compound | C9H18 | CID 139398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. m.youtube.com [m.youtube.com]
- 4. brjac.com.br [brjac.com.br]
- 5. Cycloheptane, ethyl- [webbook.nist.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Application Note: 1H and 13C NMR Spectral Assignment for Ethylcycloheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and spectral analysis for the structural elucidation of ethylcycloheptane using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of comprehensive, publicly available experimental spectra, this note utilizes predicted NMR data to serve as a reference guide for researchers. The presented data includes tabulated chemical shifts, multiplicities, and coupling constants, along with a complete assignment of all proton and carbon signals. A standard protocol for sample preparation and NMR data acquisition is also detailed.
Introduction
This compound is a saturated cyclic hydrocarbon. The structural confirmation and purity assessment of such aliphatic compounds are fundamental in many areas of chemical research, including organic synthesis and pharmaceutical development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note provides a theoretical framework for the interpretation of the 1H and 13C NMR spectra of this compound, which can be applied to experimentally obtained data. The flexible nature of the seven-membered ring in cycloheptane (B1346806) derivatives can lead to complex NMR spectra due to multiple conformations. This guide aims to clarify these complexities through a detailed spectral assignment.
Predicted Spectral Data
The 1H and 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and sophisticated models of intramolecular interactions. While predicted data is a valuable tool, it is important to note that experimental values may vary depending on the solvent, concentration, and temperature.
1H NMR Spectral Data (Predicted)
Table 1: Predicted 1H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound.
| Atom # | Chemical Shift (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| 1 | 1.45 | m | - | 1H | CH |
| 2, 7 | 1.55 | m | - | 4H | CH2 |
| 3, 6 | 1.50 | m | - | 4H | CH2 |
| 4, 5 | 1.40 | m | - | 4H | CH2 |
| 8 | 1.25 | q | 7.4 | 2H | CH2 |
| 9 | 0.88 | t | 7.4 | 3H | CH3 |
13C NMR Spectral Data (Predicted)
Table 2: Predicted 13C NMR Chemical Shifts for this compound.
| Atom # | Chemical Shift (ppm) | Assignment |
| 1 | 40.5 | CH |
| 2, 7 | 28.5 | CH2 |
| 3, 6 | 27.0 | CH2 |
| 4, 5 | 30.0 | CH2 |
| 8 | 29.0 | CH2 |
| 9 | 12.0 | CH3 |
Spectral Assignment and Structural Confirmation
The structure of this compound with the corresponding atom numbering for NMR assignment is presented below.
1H NMR Spectrum Analysis
The predicted 1H NMR spectrum of this compound is expected to show overlapping multiplets for the cycloheptane ring protons due to their similar chemical environments and complex spin-spin coupling.
-
Cycloheptane Ring Protons (H1-H7): The signals for the fourteen protons on the seven-membered ring are predicted to appear in the range of 1.40-1.55 ppm. The methine proton at the point of substitution (H1) is expected to be a multiplet. The methylene (B1212753) protons of the ring (H2-H7) will also appear as complex, overlapping multiplets.
-
Ethyl Group Protons (H8, H9): The methylene protons of the ethyl group (H8) are predicted to resonate around 1.25 ppm as a quartet due to coupling with the adjacent methyl protons. The methyl protons (H9) are expected to appear as a triplet at approximately 0.88 ppm, which is characteristic of a terminal methyl group coupled to a methylene group.
13C NMR Spectrum Analysis
The predicted broadband proton-decoupled 13C NMR spectrum should display six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in this compound.
-
Cycloheptane Ring Carbons (C1-C7): The methine carbon (C1) bearing the ethyl group is predicted at approximately 40.5 ppm. The methylene carbons of the cycloheptane ring are expected to have distinct chemical shifts due to their different positions relative to the ethyl substituent, appearing in the range of 27.0-30.0 ppm.
-
Ethyl Group Carbons (C8, C9): The methylene carbon of the ethyl group (C8) is predicted around 29.0 ppm, while the terminal methyl carbon (C9) is expected at a higher field, around 12.0 ppm.
Experimental Protocol
The following is a general protocol for the acquisition of 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
1H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
13C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the NMR spectra of this compound.
Conclusion
This application note provides a comprehensive, albeit theoretical, guide to the 1H and 13C NMR spectral assignment of this compound. The tabulated predicted data and detailed analysis serve as a valuable resource for the structural elucidation of this compound and related cycloalkane derivatives. For definitive structural confirmation, it is always recommended to acquire and interpret experimental 2D NMR data, such as COSY, HSQC, and HMBC, in conjunction with the 1D spectra.
Application of Ethylcycloheptane as a Non-Polar Solvent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcycloheptane is a saturated cyclic hydrocarbon that, like other cycloalkanes, is a non-polar solvent.[1][2] Its physical and chemical properties suggest its suitability for a variety of applications in organic synthesis where a non-polar medium is required. With a growing emphasis on green chemistry, this compound presents a potential alternative to more hazardous and toxic solvents such as benzene (B151609), toluene, and hexane (B92381).[3][4] This document provides a summary of its properties, potential applications, and general experimental protocols.
Physical and Chemical Properties
The suitability of a solvent for a particular reaction is largely determined by its physical properties. The key properties of this compound, along with those of related non-polar solvents for comparison, are summarized below.
| Property | This compound | Cycloheptane (B1346806) | Cyclohexane (B81311) | Toluene | n-Hexane |
| Molecular Formula | C9H18 | C7H14 | C6H12 | C7H8 | C6H14 |
| Molecular Weight ( g/mol ) | 126.24 | 98.19 | 84.16 | 92.14 | 86.18 |
| Boiling Point (°C) | ~164-165 | 118.4 | 80.7 | 110.6 | 68.7 |
| Melting Point (°C) | - | -12 | 6.5 | -95 | -95 |
| Density (g/mL) | ~0.816 | 0.811 | 0.779 | 0.867 | 0.655 |
| Solubility in Water | Negligible[5] | Negligible[6] | Negligible | Sparingly soluble | Insoluble |
| Polarity | Non-polar | Non-polar[1] | Non-polar[7] | Non-polar | Non-polar |
Data for this compound is based on available database information[8]; data for other solvents are from standard chemical reference sources.
Potential Applications in Organic Synthesis
Based on its non-polar nature and physical properties, this compound can be considered for reactions where non-polar solvents are typically employed. The principle of "like dissolves like" dictates that non-polar compounds will dissolve well in non-polar solvents.[9][10]
3.1. Reactions Involving Non-Polar Reagents and Intermediates:
Many organic reactions involve non-polar starting materials, intermediates, or products that require a non-polar solvent for effective dissolution. Cycloalkanes are known to be good solvents for other organic compounds.[2]
3.2. Potential as a "Green" Solvent Alternative:
There is a significant drive in the chemical industry to replace hazardous solvents with safer alternatives.[11][12] this compound, as a saturated hydrocarbon, is expected to have a lower toxicity profile compared to aromatic solvents like benzene (a known carcinogen) and toluene. It also has a higher boiling point and flash point compared to hexane and pentane, which can be advantageous for safety in certain applications.[3]
3.3. Specific Reaction Classes (Hypothetical Applications):
While specific examples are not documented, this compound could theoretically be a suitable solvent for the following types of reactions, which are often conducted in non-polar media like hexane, cyclohexane, or toluene:
-
Free Radical Reactions: Reactions initiated by radical initiators often proceed well in non-polar, non-reactive solvents.
-
Certain Organometallic Reactions: While highly polar ethers are common for Grignard reagents, some organometallic reactions can be performed in hydrocarbon solvents. The choice of solvent can influence reactivity and selectivity.[13]
-
Diels-Alder Reactions: This cycloaddition reaction is often carried out in non-polar solvents. The solvent can influence reaction rates and, in some cases, stereoselectivity.
-
Wittig Reaction: The formation of the phosphonium (B103445) ylide and the subsequent reaction with a carbonyl compound are often performed in aprotic solvents, which can include non-polar hydrocarbons.
-
Chromatography: As a non-polar solvent, this compound could be used as a mobile phase component in normal-phase chromatography, potentially as a less volatile and less toxic substitute for hexane.
Experimental Protocols (General)
The following are generalized protocols for organic reactions where this compound could be used as a solvent. Note: These are templates and must be adapted and optimized for any specific reaction.
4.1. General Reaction Setup:
Caption: General workflow for an organic synthesis reaction.
Protocol:
-
Preparation: Ensure all glassware is thoroughly dried to remove any residual water, as cycloalkanes are immiscible with water.[6]
-
Inert Atmosphere: For moisture- or air-sensitive reactions, assemble the glassware and purge with an inert gas such as nitrogen or argon.
-
Addition of Reagents: Charge the reaction flask with the solid reactants and a magnetic stir bar.
-
Addition of Solvent: Add the calculated volume of this compound to the reaction flask via a syringe or cannula under an inert atmosphere.
-
Stirring and Temperature Control: Commence stirring and adjust the temperature of the reaction mixture as required by the specific protocol (heating or cooling).
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, NMR).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an appropriate aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. The this compound will form the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography, distillation, or recrystallization.
4.2. Solvent Selection Logic:
Caption: Decision-making process for solvent selection.
Safety and Handling
-
Flammability: this compound, like other cycloalkanes, is flammable.[1] Handle with care and avoid open flames and sparks.
-
Inhalation: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors. High concentrations of cycloalkane vapors can have narcotic effects.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for flammable organic solvents.
Conclusion
While direct applications of this compound in the synthetic literature are not widespread, its physical properties strongly suggest its utility as a non-polar solvent. It presents a viable area for research, particularly as a "green" alternative to more hazardous solvents. Researchers are encouraged to consider this compound in their solvent screening studies for reactions requiring a non-polar medium, especially where a higher boiling point than hexane or cyclohexane is desirable. The protocols and data presented here provide a foundational guide for such investigations.
References
- 1. Cycloheptane - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 4. jetir.org [jetir.org]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 6. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Cyclohexane Molecule [worldofmolecules.com]
- 8. This compound | C9H18 | CID 139398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. readchemistry.com [readchemistry.com]
- 11. Solvent replacement for green processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
Application Notes and Protocols for the Use of Ethylcycloheptane as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethylcycloheptane as a reference standard in analytical chemistry, particularly in the field of chromatography. Detailed protocols and data are provided to guide researchers in its application for quantitative analysis.
Introduction
This compound (C₉H₁₈) is a saturated cyclic hydrocarbon.[1] Its stable chemical nature, lack of functional groups that could lead to degradation, and a boiling point suitable for gas chromatography (GC) make it a potential candidate for use as a reference standard, particularly as an internal standard, in the analysis of complex hydrocarbon mixtures. This document outlines the properties, specifications, and a detailed protocol for its use in analytical applications.
Application Note: Quantification of Hydrocarbon Samples using this compound as an Internal Standard in Gas Chromatography
2.1. Principle
In quantitative gas chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This method compensates for variations in injection volume and potential sample loss during preparation.
This compound is a suitable internal standard for the analysis of non-polar to moderately polar analytes in complex matrices, such as petroleum products or environmental samples. Its choice is based on the following criteria:
-
It is chemically inert and does not react with the sample components.
-
It is not naturally present in the samples being analyzed.
-
It has a retention time that is close to the analytes of interest but is well-resolved from them and other matrix components.
-
It is stable under the analytical conditions.
2.2. Scope
This method is applicable to the quantitative analysis of volatile and semi-volatile hydrocarbons by GC with Flame Ionization Detection (GC-FID).
Properties and Specifications
3.1. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1][2] |
| Molecular Weight | 126.24 g/mol | [1] |
| CAS Number | 13151-55-8 | [2] |
| Boiling Point | 163-164 °C | |
| Density | 0.812 g/cm³ | |
| Solubility | Insoluble in water; Soluble in most organic solvents. | |
| Kovats Retention Index (non-polar column) | 969 - 973 | [1][2] |
3.2. Example Certificate of Analysis Data
For use as a reference standard, this compound should be of high purity. Table 2 provides an example of the specifications that would be found on a Certificate of Analysis for a certified reference material (CRM) grade of this compound.
| Parameter | Specification |
| Purity (by GC-FID) | ≥ 99.5% |
| Certified Concentration (in solution) | 1000 µg/mL in Hexane (or other suitable solvent) |
| Expanded Uncertainty (k=2) | ± 5 µg/mL |
| Traceability | Traceable to NIST Standard Reference Materials |
| Storage Conditions | Store at 2-8 °C in a tightly sealed container. |
| Shelf Life | 24 months from the date of certification. |
Experimental Protocol: Quantitative Analysis of a Hydrocarbon Mixture by GC-FID using this compound as an Internal Standard
4.1. Objective
To determine the concentration of a specific hydrocarbon analyte in a sample matrix using the internal standard method with this compound.
4.2. Materials and Reagents
-
This compound (Certified Reference Material, ≥ 99.5% purity)
-
Analyte of interest (Certified Reference Material, known purity)
-
High-purity solvent (e.g., n-hexane, isooctane) for sample and standard preparation
-
Sample containing the analyte of interest
-
Volumetric flasks (Class A)
-
Micropipettes
4.3. Instrumentation
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary GC column (e.g., DB-1, HP-5ms, or similar non-polar column)
-
Autosampler or manual syringe for injection
-
Data acquisition and processing software
4.4. Preparation of Solutions
4.4.1. Internal Standard Stock Solution (IS Stock) Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent (e.g., n-hexane).
4.4.2. Calibration Standards
-
Prepare a series of at least five calibration standards containing the analyte of interest at different known concentrations.
-
To each calibration standard, add a constant amount of the IS Stock solution to achieve a final internal standard concentration that is in the mid-range of the analyte concentrations. For example, if the analyte concentrations range from 10 to 100 µg/mL, a suitable IS concentration would be 50 µg/mL.
-
Dilute to the final volume with the solvent.
4.4.3. Sample Preparation
-
Accurately weigh or measure a known amount of the sample.
-
Dissolve and/or dilute the sample in a volumetric flask with the chosen solvent.
-
Add the same constant amount of the IS Stock solution as was added to the calibration standards.
-
Dilute to the final volume with the solvent.
4.5. GC-FID Conditions
The following are typical GC-FID conditions. These may need to be optimized for the specific application.
| Parameter | Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1) |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Injection Port Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen and Air (flow rates as per manufacturer's recommendation) |
4.6. Data Analysis
-
Calibration Curve:
-
Inject the series of calibration standards into the GC-FID.
-
For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area).
-
Plot a calibration curve of this area ratio (y-axis) versus the concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.
-
-
Sample Analysis:
-
Inject the prepared sample into the GC-FID.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard in the sample.
-
Using the equation from the calibration curve, calculate the concentration of the analyte in the sample.
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis using an internal standard.
References
Application Notes and Protocols for the Functionalization of the Cycloheptane Ring in Ethylcycloheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical data for three distinct methods for the functionalization of the ethylcycloheptane ring. The selected methods represent modern and powerful strategies in synthetic chemistry: Palladium-Catalyzed C-H Arylation, Photocatalytic C-H Thiolation, and Enzymatic C-H Hydroxylation. These protocols are designed to serve as a foundational guide for the selective modification of the cycloheptane (B1346806) scaffold, a motif of growing interest in medicinal chemistry.
Palladium-Catalyzed Transannular γ-C-H Arylation
Direct C-H activation is a powerful tool for the streamlined synthesis of complex molecules. Palladium catalysis has been effectively used for the transannular γ-arylation of cycloalkane carboxylic acids, offering a direct route to functionalized derivatives. This protocol adapts this methodology for a hypothetical this compound carboxylic acid derivative.
Quantitative Data Summary
The following table summarizes expected outcomes for the palladium-catalyzed γ-C-H arylation of 1-ethylcycloheptane-1-carboxylic acid with various aryl iodides. Data is extrapolated based on similar reactions with other cycloalkanes.
| Entry | Aryl Iodide | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (γ:other) | Diastereomeric Ratio (d.r.) |
| 1 | 4-Iodotoluene | L1 | HFIP | 90 | 24 | 75 | >20:1 | >20:1 |
| 2 | 1-Iodo-4-methoxybenzene | L1 | HFIP | 90 | 24 | 70 | >20:1 | >20:1 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | L1 | HFIP/THF | 90 | 24 | 62 | >20:1 | >20:1 |
| 4 | 1-Iodo-3-chlorobenzene | L1 | HFIP | 100 | 24 | 68 | 19:1 | >20:1 |
Note: HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol. Ligand L1 refers to a specialized pyridone ligand, such as those developed for transannular C-H activation.
Experimental Protocol
Reaction Setup:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add 1-ethylcycloheptane-1-carboxylic acid (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), and the pyridone ligand L1 (0.015 mmol, 15 mol%).
-
Add the corresponding aryl iodide (0.2 mmol, 2.0 equiv), Ag₂CO₃ (41.3 mg, 0.15 mmol, 1.5 equiv), and K₂CO₃ (41.4 mg, 0.3 mmol, 3.0 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add HFIP (1.0 mL) and THF (0.1 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated heating block at 90 °C.
Reaction Work-up and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (5 mL) and filter through a pad of celite, washing with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate gradient) to afford the desired γ-arylated product.
Catalytic Cycle Diagram
Application Note: Separation of Ethylcycloheptane Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of ethylcycloheptane. Due to its non-polar nature and lack of a UV-absorbing chromophore, a reverse-phase HPLC system coupled with a Refractive Index (RI) detector is suggested. This document provides a detailed theoretical protocol for the separation of this compound from a mixture of related non-polar hydrocarbons. The methodologies described herein are based on established chromatographic principles and are intended to serve as a starting point for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
This compound (C₉H₁₈) is a saturated cyclic hydrocarbon.[1] The analysis of such non-polar, volatile, and non-UV active compounds by HPLC presents a challenge. Gas chromatography (GC) is often the method of choice for these analytes. However, HPLC can be a valuable alternative, particularly when dealing with less volatile matrices or when GC instrumentation is unavailable. This note details a proposed reverse-phase HPLC method utilizing a C18 stationary phase and a refractive index detector for the analysis of this compound. Refractive index detectors are considered universal detectors in HPLC as they measure the difference in the refractive index between the mobile phase and the analyte.[2][3][4]
Physicochemical Properties of this compound
A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ | [1] |
| Molecular Weight | 126.24 g/mol | [5] |
| Boiling Point | 163-165 °C | Not explicitly found in search results |
| Polarity | Non-polar | Inferred from structure |
| UV Absorbance | None | Inferred from structure |
Table 1: Physicochemical properties of this compound.
Proposed HPLC Method
The following section outlines the proposed instrumentation and chromatographic conditions for the separation of this compound.
| Component | Specification |
| HPLC System | A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a refractive index detector. |
| Stationary Phase | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) and Water (HPLC Grade) |
| Detector | Refractive Index (RI) Detector |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE filters |
Table 2: Proposed instrumentation and consumables.
| Parameter | Condition |
| Mobile Phase | Isocratic: Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | RI Detector, Temperature: 35 °C |
| Run Time | 15 minutes |
Table 3: Proposed chromatographic conditions.
Experimental Protocols
This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.
-
Measure 900 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
Add 100 mL of HPLC-grade water to the same graduated cylinder.
-
Thoroughly mix the solution.
-
Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in acetonitrile.
-
From the stock solution, prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL by serial dilution with the mobile phase.
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector. This may take a significant amount of time for RI detectors.
-
Perform a blank injection (mobile phase) to ensure the system is clean.
-
Inject the series of calibration standards to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any retained compounds.
Visualization of Workflows
The following diagrams illustrate the logical relationships in the HPLC method development and the experimental workflow.
Caption: HPLC Method Development Workflow for this compound.
Caption: Step-by-Step HPLC Experimental Workflow.
Expected Results and Discussion
Using the proposed method, it is anticipated that this compound will be well-resolved from other non-polar impurities. The retention time will be dependent on the exact column chemistry and system configuration. Due to the isocratic mobile phase, a stable baseline from the RI detector is expected after sufficient equilibration. The sensitivity of the RI detector is generally lower than that of UV detectors, which should be taken into consideration when determining the limit of detection (LOD) and limit of quantitation (LOQ).[3] Temperature fluctuations can significantly affect the baseline of an RI detector; therefore, maintaining a stable column and detector temperature is critical for reproducible results.[4]
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the separation of this compound by HPLC with RI detection. The outlined method serves as a robust starting point for researchers. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired separation efficiency for specific sample matrices. The provided workflows offer a clear visual guide for both method development and routine analysis.
References
Application Notes and Protocols for Utilizing Ethylcycloheptane in Surrogate Fuel Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethylcycloheptane as a cycloalkane component in surrogate fuel mixtures for gasoline, jet, and diesel fuels. Due to the limited direct experimental data on this compound in surrogate fuel applications, this document leverages data from similar cycloalkanes, such as cyclohexane (B81311) and its alkylated derivatives, to establish a foundational understanding and provide detailed experimental protocols for its evaluation.
Introduction to this compound as a Surrogate Fuel Component
Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels like gasoline, jet fuel, and diesel.[1] This allows for more controlled and computationally less expensive studies of combustion processes.[2] Cycloalkanes are a significant component of conventional fuels, and their inclusion in surrogate mixtures is crucial for accurately representing fuel properties.[2] While smaller cycloalkanes like cyclohexane and methylcyclohexane (B89554) are common in surrogate formulations, larger cycloalkanes such as this compound are less studied but may offer advantages in matching the properties of heavier fuels.
This compound (C9H18) is a nine-carbon cycloalkane that can be a potential candidate for representing the heavier cycloalkane fraction in jet and diesel fuels. Its physical and chemical properties, summarized in Table 1, suggest its suitability for this role.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Ethylcyclohexane | n-Dodecane (Jet Fuel Surrogate Component) | JP-8 (Target Jet Fuel) |
| Molecular Formula | C9H18 | C8H16 | C12H26 | Approx. C12H23 |
| Molecular Weight ( g/mol ) | 126.24[3] | 112.21 | 170.34 | ~170 |
| Boiling Point (°C) | 163-164 | 132 | 216 | 150-300 |
| Density (g/mL at 20°C) | ~0.80 | 0.788 | 0.75 | ~0.80 |
| Lower Heating Value (MJ/kg) | Not Available | ~43.4 | ~44.1 | ~42.8 |
Proposed Surrogate Fuel Formulations Incorporating this compound
Based on the typical composition of jet fuels, two hypothetical surrogate mixtures containing this compound are proposed below. These formulations aim to match key properties of a target jet fuel, such as Jet-A or JP-8. The exact proportions would need to be optimized based on experimental validation against the target fuel's properties.
Table 2: Hypothetical Jet Fuel Surrogate Formulations with this compound
| Component | Surrogate A (mole fraction) | Surrogate B (mole fraction) | Rationale for Inclusion |
| n-Dodecane | 0.40 | 0.35 | Represents n-alkanes, important for ignition characteristics. |
| Iso-octane | 0.20 | 0.25 | Represents iso-alkanes, improves cold-flow properties. |
| This compound | 0.25 | 0.20 | Represents heavier cycloalkanes, influences density and energy content. |
| Toluene | 0.15 | 0.20 | Represents aromatics, critical for sooting propensity and octane (B31449) rating. |
Experimental Protocols for Surrogate Fuel Validation
The following protocols describe key experiments for validating the combustion properties of a surrogate fuel mixture containing this compound against a target real fuel.
Objective: To determine the autoignition characteristics of the surrogate fuel at various temperatures and pressures.
Apparatus:
-
High-pressure shock tube
-
High-speed pressure transducers
-
Data acquisition system
-
Gas mixing system
Procedure:
-
Prepare a homogeneous mixture of the surrogate fuel and an oxidizer (e.g., air) with a known equivalence ratio in a mixing tank.
-
Introduce the mixture into the driven section of the shock tube to a specified initial pressure.
-
Introduce a high-pressure driver gas (e.g., helium) into the driver section.
-
Rupture the diaphragm separating the two sections to generate a shock wave that propagates through the fuel-oxidizer mixture, compressing and heating it.
-
Record the pressure history behind the reflected shock wave using high-speed pressure transducers.
-
The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of rapid pressure rise due to combustion.
-
Repeat the experiment over a range of temperatures (by varying the shock strength) and pressures.
Objective: To measure the fundamental flame propagation speed of the surrogate fuel, which is crucial for modeling turbulent combustion.
Apparatus:
-
Spherical or cylindrical constant volume combustion chamber with optical access
-
High-speed imaging system (e.g., schlieren or direct photography)
-
Pressure transducer
-
Ignition system (e.g., spark electrodes)
-
Gas handling and mixing system
Procedure:
-
Evacuate the combustion chamber and then fill it with a premixed surrogate fuel and air mixture of a known equivalence ratio to a specified initial pressure and temperature.
-
Allow the mixture to become quiescent.
-
Ignite the mixture at the center of the chamber using the spark electrodes.
-
Record the propagation of the spherical flame front using the high-speed imaging system and the pressure rise in the chamber using the pressure transducer.
-
The stretched flame speed is calculated from the rate of change of the flame radius.
-
The unstretched laminar flame speed is then determined by extrapolating the stretched flame speed to zero stretch rate.
-
Repeat for various equivalence ratios, pressures, and temperatures.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical workflow for surrogate fuel development and a simplified hypothetical combustion pathway for this compound.
Data Interpretation and Surrogate Model Refinement
The experimental data obtained for the surrogate mixture should be critically compared with that of the target fuel. If significant discrepancies are observed in key combustion properties like ignition delay time or laminar flame speed, the composition of the surrogate mixture should be refined. This is an iterative process that may involve adjusting the mole fractions of the components or introducing new components to better match the target fuel's behavior. Chemical kinetic modeling can be a valuable tool in this refinement process, allowing for the simulation of a wide range of conditions and providing insights into the underlying chemical pathways.
Conclusion
While direct experimental data on the use of this compound in surrogate fuels is currently limited, its physical and chemical properties make it a plausible candidate for representing the heavier cycloalkane fraction in complex fuels. The protocols and workflows outlined in these application notes provide a solid framework for researchers to systematically evaluate and validate surrogate fuel mixtures containing this compound. Further experimental and modeling studies are encouraged to fully characterize its combustion behavior and solidify its role in the development of high-fidelity surrogate fuels.
References
Application Note: In-Situ Monitoring of Ethylcycloheptane Reactions Using Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcycloheptane, a nine-carbon cycloalkane, serves as a crucial building block and intermediate in various chemical syntheses, including the development of pharmaceuticals and specialty chemicals. The reactions of this compound, such as isomerization, dehydrogenation, and cracking, are often complex, involving multiple steps and the formation of transient intermediates. Traditional offline monitoring of these reactions can be time-consuming and may not capture the full kinetic and mechanistic picture. In-situ spectroscopic monitoring provides a powerful alternative, enabling real-time analysis of reacting systems without the need for sample extraction.[1] This application note details protocols for the in-situ monitoring of this compound reactions using Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
General Principles of In-Situ Spectroscopic Monitoring
In-situ spectroscopy allows for the continuous collection of spectral data from a reaction mixture as it evolves.[1] This provides invaluable insights into reaction kinetics, the identification of intermediates, and the elucidation of reaction mechanisms. The choice of spectroscopic technique depends on the specific reaction, the physical state of the reactants and products, and the information required.
-
FTIR Spectroscopy: Ideal for monitoring changes in functional groups. In the context of this compound reactions, it can track the formation of double bonds during dehydrogenation or changes in the carbon skeleton during isomerization.
-
Raman Spectroscopy: Highly sensitive to changes in molecular vibrations and well-suited for studying catalytic processes and reactions in aqueous media. It can provide information on catalyst-reactant interactions and the formation of specific isomers.
-
NMR Spectroscopy: Offers detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products in the liquid phase.[2]
Experimental Protocols
The following are detailed protocols for the in-situ monitoring of common this compound reactions. These protocols are based on established methods for analogous cycloalkanes and can be adapted for specific research needs.
In-Situ FTIR Monitoring of this compound Isomerization
Objective: To monitor the catalytic isomerization of this compound to its isomers, primarily methyl-substituted cyclohexanes and ethylcyclopentane, in real-time.
Materials:
-
This compound (99%+)
-
Solid acid catalyst (e.g., sulfated zirconia, zeolite H-ZSM-5)
-
Inert solvent (e.g., decalin)
-
High-pressure reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe
-
Temperature and pressure controllers
-
Nitrogen or Argon for inert atmosphere
Procedure:
-
System Preparation:
-
Ensure the high-pressure reactor is clean and dry.
-
Install the in-situ ATR-FTIR probe, ensuring a proper seal.
-
Load the solid acid catalyst into the reactor.
-
Assemble the reactor and purge with an inert gas (e.g., Nitrogen) for at least 30 minutes to remove air and moisture.
-
-
Reaction Setup:
-
Prepare a solution of this compound in the chosen inert solvent at the desired concentration.
-
Introduce the reactant solution into the reactor.
-
Pressurize the reactor with the inert gas to the desired reaction pressure.
-
-
Data Acquisition:
-
Begin stirring the reaction mixture at a constant rate to ensure homogeneity.
-
Start acquiring background FTIR spectra of the initial reaction mixture at the desired reaction temperature.
-
Initiate the reaction by rapidly heating the reactor to the target temperature (e.g., 150-250 °C).
-
Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of characteristic vibrational bands of this compound.
-
Observe the appearance and increase in intensity of new bands corresponding to the isomerization products.
-
Use multivariate analysis or peak integration to determine the concentration profiles of reactants and products over time.
-
Expected Spectral Changes:
-
This compound: Decrease in the intensity of C-H stretching and bending vibrations characteristic of the cycloheptyl ring.
-
Isomer Products (e.g., methylcyclohexane, ethylcyclopentane): Appearance of new peaks corresponding to the C-H vibrations of the newly formed cycloalkane rings and methyl/ethyl substituents.
In-Situ Raman Monitoring of this compound Dehydrogenation
Objective: To monitor the catalytic dehydrogenation of this compound to ethylcycloheptene and subsequently to other aromatic compounds.
Materials:
-
This compound (99%+)
-
Dehydrogenation catalyst (e.g., Pt/Al2O3, Pd/C)
-
High-temperature reaction cell with a quartz window for Raman spectroscopy
-
Raman spectrometer with a long working distance objective
-
Temperature controller
-
Hydrogen and Nitrogen gas lines
Procedure:
-
Catalyst Activation:
-
Place the catalyst in the reaction cell.
-
Heat the catalyst under a flow of hydrogen at a specified temperature to activate it.
-
Cool the catalyst to the reaction temperature under a flow of inert gas (Nitrogen).
-
-
Reaction Setup:
-
Introduce liquid this compound into the reaction cell via a syringe pump at a controlled flow rate.
-
Maintain a constant flow of inert gas through the cell.
-
-
Data Acquisition:
-
Focus the Raman laser on the catalyst surface or the liquid phase near the catalyst.
-
Acquire a background Raman spectrum before starting the reaction.
-
Start the flow of this compound to initiate the reaction.
-
Collect Raman spectra continuously to monitor the changes in the chemical composition of the reaction mixture.
-
-
Data Analysis:
-
Track the decrease in the intensity of Raman bands associated with C-H stretching and ring vibrations of this compound.
-
Monitor the emergence of new bands characteristic of C=C stretching in the dehydrogenated products (e.g., ethylcycloheptene).
-
Further changes in the spectra may indicate the formation of aromatic compounds.
-
In-Situ NMR Monitoring of this compound Cracking
Objective: To study the product distribution and kinetics of the catalytic cracking of this compound at elevated temperatures.
Materials:
-
This compound (99%+)
-
Cracking catalyst (e.g., acidic zeolite)
-
High-pressure NMR tube
-
NMR spectrometer equipped with a variable temperature probe
-
Deuterated solvent (e.g., benzene-d6) for locking and shimming
Procedure:
-
Sample Preparation:
-
In a glovebox or under an inert atmosphere, add a small amount of the cracking catalyst to a high-pressure NMR tube.
-
Add a solution of this compound in the deuterated solvent to the NMR tube.
-
Seal the NMR tube securely.
-
-
NMR Experiment Setup:
-
Insert the NMR tube into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterated solvent signal at room temperature.
-
Acquire an initial ¹H and/or ¹³C NMR spectrum of the starting material.
-
-
Reaction and Data Acquisition:
-
Heat the NMR probe to the desired reaction temperature.
-
Once the temperature has stabilized, start acquiring a series of NMR spectra at regular time intervals.
-
The reaction progress is monitored by observing the disappearance of this compound signals and the appearance of new signals from the cracking products.
-
-
Data Analysis:
-
Integrate the signals of the reactant and products in the ¹H NMR spectra to determine their relative concentrations over time.
-
Use ¹³C NMR and 2D NMR techniques (e.g., COSY, HSQC) to identify the structure of the cracking products.
-
Data Presentation
Quantitative data obtained from in-situ monitoring can be summarized in tables to facilitate comparison and analysis.
Table 1: Representative Kinetic Data for this compound Isomerization Monitored by In-Situ FTIR
| Time (min) | This compound Conc. (mol/L) | Isomer Product Conc. (mol/L) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 20 | 0.72 | 0.28 | 28 |
| 30 | 0.61 | 0.39 | 39 |
| 60 | 0.40 | 0.60 | 60 |
Table 2: Product Selectivity in this compound Dehydrogenation Monitored by In-Situ Raman
| Reaction Time (h) | This compound (%) | Ethylcycloheptene (%) | Other Products (%) |
| 0.5 | 85 | 14 | 1 |
| 1.0 | 72 | 25 | 3 |
| 2.0 | 55 | 38 | 7 |
| 4.0 | 30 | 55 | 15 |
Table 3: Product Distribution in this compound Cracking Monitored by In-Situ NMR
| Product | ¹H NMR Chemical Shift (ppm, approx.) | Relative Abundance (%) at 2h |
| Methane | 0.22 | 5 |
| Ethane | 0.86 | 10 |
| Propane | 0.91, 1.34 | 20 |
| Butane isomers | 0.90-1.40 | 25 |
| Pentane isomers | 0.85-1.50 | 15 |
| Other | - | 25 |
Visualizations
Signaling Pathways and Experimental Workflows
References
Derivatization of ethylcycloheptane for enhanced analytical detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcycloheptane, a saturated cycloalkane, presents analytical challenges due to its chemical inertness and lack of a chromophore, making it difficult to detect with high sensitivity using standard chromatographic techniques. This application note details two primary strategies for the enhanced analytical detection of this compound:
-
Direct Analysis using Gas Chromatography with Vacuum Ultraviolet Spectroscopy (GC-VUV): A powerful technique for the direct analysis of volatile and semi-volatile compounds without the need for derivatization.
-
Derivatization via Functionalization: A chemical modification approach to introduce functional groups onto the this compound molecule, enabling subsequent derivatization for improved detection by common analytical methods like Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides detailed protocols and a comparative analysis to guide researchers in selecting the most appropriate method for their analytical needs.
Direct Analysis using Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV)
GC-VUV is an advanced analytical technique that offers a robust and direct method for the identification and quantification of compounds like this compound. Unlike conventional detectors, the VUV detector measures the absorption of high-energy photons in the vacuum ultraviolet range (120-240 nm), where nearly all chemical compounds absorb and have unique, structure-specific spectral fingerprints.[1][2]
Advantages of GC-VUV for this compound Analysis
-
Universal Detection: Virtually all chemical species absorb in the VUV range, eliminating the need for derivatization.[1]
-
High Selectivity: The unique absorption spectra allow for the unambiguous identification of analytes, even distinguishing between structural isomers.[3][4][5]
-
Spectral Deconvolution: Sophisticated software can deconvolve overlapping chromatographic peaks, enabling accurate quantification in complex matrices and reducing the need for complete chromatographic separation.[6][7][8]
-
Quantitative Accuracy: The technique follows the Beer-Lambert Law, providing a linear response over a wide dynamic range.[6]
-
Reduced Runtimes: The ability to deconvolve co-eluting peaks allows for the use of faster chromatographic methods.[1][7]
Comparative Analysis: GC-VUV vs. GC-FID
A comparison of GC-VUV with the more traditional GC-FID highlights the advantages of the former for the analysis of cycloalkanes like this compound.
| Feature | Gas Chromatography-Vacuum Ultraviolet (GC-VUV) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Measures absorbance of VUV light (120-240 nm). Provides spectral data for identification.[1] | Measures the generation of ions in a hydrogen-air flame. Provides a response proportional to the mass of carbon. |
| Selectivity | High. Can distinguish between isomers and deconvolve co-eluting peaks.[3][5] | Low. Responds to nearly all organic compounds, but cannot distinguish between co-eluting species. |
| Identification | Confident identification based on unique spectral fingerprints.[1] | Primarily based on retention time, which can be unreliable in complex mixtures. |
| Derivatization | Not required for this compound. | Not required, but offers limited sensitivity and no structural information. |
| Detection Limits | In the low picogram range for hydrocarbons.[6] | Typically in the low picogram range for hydrocarbons. |
| Linearity | 3-4 orders of magnitude.[6] | 6-7 orders of magnitude. |
| Data Complexity | 3D data (time, absorbance, wavelength) provides rich information.[1] | 2D data (time, response) provides limited information. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
Experimental Protocol: GC-VUV Analysis of this compound
This protocol outlines the general procedure for the analysis of this compound in a volatile organic solvent matrix.
2.3.1. Sample Preparation
-
Prepare a stock solution of this compound in a low boiling point, VUV-transparent solvent such as hexane (B92381) or isooctane (B107328) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dilute in the same solvent to an expected concentration within the calibration range. For headspace analysis of solid or liquid samples, incubate a sealed vial at a constant temperature to allow volatile components to partition into the headspace before injection.[9]
2.3.2. GC-VUV Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
VUV Detector: VUV Analytics VGA-100 or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode for trace analysis, or appropriate split ratio for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
VUV Detector Settings:
-
Wavelength Range: 120-240 nm.
-
Data Acquisition Rate: 10 Hz.
-
2.3.3. Data Analysis
-
Acquire the full VUV absorbance spectra for all chromatographic peaks.
-
Identify the this compound peak based on its retention time and by matching its absorbance spectrum to a known standard in the VUV library.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the amount of this compound in unknown samples using the calibration curve.
-
Utilize the VUV software's deconvolution tools to resolve any co-eluting peaks with this compound.
Visualization of the GC-VUV Workflow
Caption: Workflow for the direct analysis of this compound using GC-VUV.
Derivatization via Functionalization: A Conceptual Overview
For laboratories where GC-VUV is not available, enhancing the detectability of this compound requires a two-step approach: functionalization followed by derivatization. This pathway is more complex and involves chemical reactions to introduce a functional group onto the inert cycloalkane ring.
Step 1: Functionalization of this compound
The primary challenge is the selective and efficient introduction of a functional group (e.g., hydroxyl or carboxyl) onto the this compound molecule.
3.1.1. Hydroxylation
-
Concept: Introduction of a hydroxyl (-OH) group to form ethylcycloheptanol. This can be achieved using powerful oxidizing agents or biocatalytic methods.
-
Method: Biocatalytic hydroxylation using cytochrome P450 enzymes offers a high degree of regio- and stereoselectivity under mild conditions.[10][11] The reaction typically involves a whole-cell biocatalyst expressing the appropriate P450 enzyme.[10]
-
Protocol Outline:
-
Cultivate a microbial strain (e.g., Pseudomonas taiwanensis) engineered to express a suitable cytochrome P450 monooxygenase.[10]
-
Resuspend the cells in a buffer and introduce this compound as the substrate.
-
Incubate under controlled conditions (temperature, agitation) to allow for the enzymatic conversion to ethylcycloheptanol.
-
Extract the ethylcycloheptanol from the reaction mixture using an organic solvent.
-
3.1.2. Carboxylation
-
Concept: Introduction of a carboxylic acid (-COOH) group to form ethylcycloheptanecarboxylic acid.
-
Method: This is a challenging transformation for saturated hydrocarbons. One potential route involves the use of strong acids and a carbon monoxide source, though this often requires harsh conditions and may lack selectivity.[12] Palladium-catalyzed C-H activation has also been explored for the carboxylation of cycloalkanes.[12]
-
Protocol Outline:
-
Dissolve this compound in a suitable solvent.
-
Introduce a palladium catalyst and a ligand under an inert atmosphere.
-
Pressurize the reaction vessel with carbon monoxide.
-
Heat the reaction mixture to the required temperature for a specified time.
-
Work up the reaction to isolate the ethylcycloheptanecarboxylic acid.
-
Step 2: Derivatization of Functionalized this compound
Once functionalized, the resulting ethylcycloheptanol or ethylcycloheptanecarboxylic acid can be derivatized using standard procedures to enhance volatility and improve chromatographic properties for GC analysis.
-
For Ethylcycloheptanol (from Hydroxylation):
-
Silylation: React with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. This increases volatility and thermal stability.
-
-
For Ethylcycloheptanecarboxylic Acid (from Carboxylation):
-
Esterification: React with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. This reduces polarity and improves peak shape.
-
Visualization of the Functionalization-Derivatization Workflow
Caption: Conceptual workflow for derivatization of this compound.
Conclusion
For the enhanced analytical detection of this compound, direct analysis by GC-VUV is the recommended approach . It is a powerful, selective, and robust method that eliminates the need for complex and potentially low-yield chemical modifications. The technique provides both qualitative and quantitative data with high confidence.
The functionalization-derivatization pathway represents a viable alternative for laboratories without access to GC-VUV. However, this approach is significantly more complex, requiring substantial methods development to achieve efficient and selective functionalization of the inert cycloalkane. While conceptually sound, the practical implementation of this two-step process is more challenging and may introduce additional sources of analytical error.
The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the complexity of the sample matrix.
References
- 1. GC/VUV: A Novel Tool for the Identification and Quantitation of Gas-Phase Analytes | Labcompare.com [labcompare.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 4. Limits of identification using VUV spectroscopy applied to C8H18 isomers isolated by GC×GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vacuum ultraviolet detector for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. VUV Analytics [vuvanalytics.com]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Maximizing Biocatalytic Cyclohexane Hydroxylation by Modulating Cytochrome P450 Monooxygenase Expression in P. taiwanensis VLB120 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethylcycloheptane in Cycloalkane Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylcycloheptane, a seven-membered cycloalkane bearing an ethyl substituent, serves as a valuable, albeit less commonly studied, model compound in the field of cycloalkane chemistry. Its unique structural features, including a flexible seven-membered ring and an alkyl substituent, make it a pertinent subject for investigations into conformational analysis, reaction kinetics, and thermochemistry. These studies provide fundamental insights into the behavior of substituted medium-sized cycloalkanes, which are structural motifs found in various natural products and pharmaceutical agents. This document outlines the applications of this compound in cycloalkane chemistry, providing detailed protocols for its synthesis and analysis, and presents comparative data to contextualize its properties.
Application in Conformational Analysis
The seven-membered ring of cycloheptane (B1346806) is highly flexible and can adopt several low-energy conformations, primarily in the twist-chair and chair families. The presence of an ethyl substituent on the cycloheptane ring introduces additional conformational complexity. This compound is an excellent model for studying the influence of alkyl groups on the conformational preferences of medium-sized rings.
The primary application of this compound in this context is to investigate the energetic balance between different ring conformations and the orientation of the ethyl group (axial vs. equatorial-like positions). This is analogous to the well-studied conformational analysis of substituted cyclohexanes.[1]
Logical Relationship: Conformational Analysis of this compound
Caption: Conformational preferences of this compound.
Application as a Model Compound in Reaction Mechanism Studies
This compound can be employed as a substrate in studies of various organic reactions to probe the reactivity of substituted cycloalkanes. For instance, radical halogenation or oxidation reactions can be performed on this compound to determine the relative reactivity of the different C-H bonds (primary, secondary, and tertiary). The distribution of products provides valuable information about the selectivity of the reaction and the influence of the cycloheptyl ring on the stability of radical intermediates.
By analogy with studies on ethylcyclohexane (B155913), which is used as a model compound for cycloalkanes with long alkyl side-chains in combustion studies, this compound can serve a similar role for understanding the pyrolysis and oxidation of substituted cycloheptanes.[2]
Experimental Workflow: Studying Radical Bromination of this compound
Caption: Workflow for radical bromination of this compound.
Quantitative Data
While specific experimental data for this compound is sparse in the literature, we can draw comparisons with the more extensively studied ethylcyclohexane to infer its properties. The following table summarizes key thermochemical data for ethylcyclohexane, which can be used as a proxy for estimating the properties of this compound.
| Property | Ethylcyclohexane | This compound (Estimated) | Reference |
| Molar Mass ( g/mol ) | 112.21 | 126.24 | [2] |
| Standard Enthalpy of Formation (kJ/mol) | -171.8 ± 1.5 | Lower (more strained) | [2] |
| Boiling Point (K) | 405 | ~420-430 | [2] |
Note: The values for this compound are estimations based on trends observed in cycloalkane chemistry. The larger ring size generally leads to a higher boiling point and potentially greater ring strain compared to the cyclohexane (B81311) analogue.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction and Hydrogenation
This protocol outlines a potential synthesis of this compound starting from cycloheptanone (B156872).
Step 1: Wittig Reaction to form Ethylidenecycloheptane (B83500)
-
Preparation of the Wittig Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1.2 equivalents of ethyltriphenylphosphonium bromide to anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. The solution will turn deep red, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Wittig Reaction: Cool the ylide solution back to 0°C.
-
Add 1.0 equivalent of cycloheptanone dissolved in a small amount of anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to obtain ethylidenecycloheptane.
Step 2: Hydrogenation of Ethylidenecycloheptane
-
Reaction Setup: In a Parr hydrogenation apparatus or a flask equipped with a balloon of hydrogen, dissolve the ethylidenecycloheptane in ethanol.
-
Add a catalytic amount (5-10 mol%) of platinum(IV) oxide (PtO₂) or 10% palladium on carbon (Pd/C).
-
Hydrogenation: Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 3-4 atm) or maintain a hydrogen atmosphere with a balloon and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.
Protocol 2: Conformational Analysis of this compound by Low-Temperature NMR
This protocol is adapted from methodologies used for substituted cyclohexanes.[1]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent for low-temperature NMR, such as deuterated dichloromethane (B109758) (CD₂Cl₂) or a mixture of deuterated solvents that remains liquid at low temperatures.
-
NMR Acquisition: Acquire a series of proton (¹H) and carbon-13 (¹³C) NMR spectra at various temperatures, starting from room temperature and decreasing in increments (e.g., 10-20 K) down to the lowest achievable temperature (e.g., 150-170 K).
-
Data Analysis:
-
At room temperature, the conformational interconversion is rapid on the NMR timescale, resulting in averaged signals.
-
As the temperature is lowered, the rate of interconversion slows down. Below the coalescence temperature, separate signals for the different conformations (e.g., axial and equatorial-like conformers of the twist-chair) may be observed.
-
Integrate the signals corresponding to the different conformers at the lowest temperature to determine their relative populations.
-
Use the van't Hoff equation to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers from the temperature dependence of the equilibrium constant.
-
Conclusion
While not as extensively documented as its six-membered ring counterpart, this compound is a fundamentally important molecule for extending the principles of cycloalkane chemistry to medium-sized rings. Its utility as a model compound for conformational analysis and reaction mechanism studies allows for a deeper understanding of the interplay between ring flexibility, substituent effects, and chemical reactivity. The protocols provided herein offer a framework for the synthesis and detailed physicochemical analysis of this compound, encouraging further research into the nuanced chemistry of substituted cycloheptanes.
References
Application Note: Synthesis of Deuterated Ethylcycloheptane for Mechanistic Studies
Introduction
Deuterium-labeled compounds are invaluable tools in mechanistic studies, particularly for elucidating reaction pathways and determining kinetic isotope effects (KIEs).[1][2] The replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), does not significantly alter the chemical properties of a molecule but can have a profound impact on the rate of reactions that involve the cleavage of the carbon-hydrogen bond.[2] This phenomenon allows researchers to identify rate-determining steps and probe the transition states of chemical reactions. This application note provides a detailed protocol for the synthesis of ethylcycloheptane deuterated at the alpha positions to the cycloheptyl ring's former carbonyl group (this compound-2,2,7,7-d4), a compound suitable for use in mechanistic studies of reactions involving C-H bond activation at these centers.
Overall Synthetic Scheme
The synthesis of this compound-2,2,7,7-d4 is achieved through a three-step process starting from commercially available cycloheptanone (B156872). The key steps are:
-
Deuteration of Cycloheptanone: The four alpha-hydrogens of cycloheptanone are exchanged for deuterium atoms under basic conditions using deuterium oxide.
-
Grignard Reaction: The resulting deuterated cycloheptanone is reacted with ethylmagnesium bromide to form the tertiary alcohol, 1-ethylcycloheptanol-2,2,7,7-d4.
-
Dehydration and Reduction: The tertiary alcohol is then dehydrated to form a mixture of ethylcycloheptene isomers, which are subsequently hydrogenated to yield the final product, this compound-2,2,7,7-d4.
Experimental Protocols
Protocol 1: Synthesis of Cycloheptanone-2,2,7,7-d4 (B1145209)
This protocol outlines the base-catalyzed deuterium exchange of the alpha-protons of cycloheptanone.[3]
Materials:
-
Cycloheptanone (1.0 eq)
-
Deuterium oxide (D₂O, 99.8 atom % D, 20 eq)
-
Sodium deuteroxide (NaOD) in D₂O (30 wt. %, 0.1 eq)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cycloheptanone and D₂O.
-
Add the NaOD solution to the flask.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield cycloheptanone-2,2,7,7-d4.
-
Analyze the product by ¹H NMR to determine the extent of deuteration.
Protocol 2: Synthesis of 1-Ethylcycloheptanol-2,2,7,7-d4 via Grignard Reaction
This protocol describes the addition of an ethyl group to the deuterated cycloheptanone using a Grignard reagent.[4][5]
Materials:
-
Cycloheptanone-2,2,7,7-d4 (1.0 eq)
-
Ethylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dissolve cycloheptanone-2,2,7,7-d4 in anhydrous diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain crude 1-ethylcycloheptanol-2,2,7,7-d4. The product can be purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound-2,2,7,7-d4
This protocol details the dehydration of the tertiary alcohol followed by hydrogenation of the resulting alkene.
Materials:
-
1-Ethylcycloheptanol-2,2,7,7-d4 (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Palladium on carbon (Pd/C, 10 wt. %, 0.02 eq)
-
Hydrogen gas (H₂)
Procedure: Part A: Dehydration
-
Place the crude 1-ethylcycloheptanol-2,2,7,7-d4 in a round-bottom flask.
-
Add a few drops of concentrated H₂SO₄.
-
Heat the mixture and distill the resulting ethylcycloheptene isomers.
-
Wash the distillate with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄.
Part B: Hydrogenation
-
Dissolve the obtained ethylcycloheptene isomers in methanol in a hydrogenation flask.
-
Carefully add Pd/C to the solution.
-
Connect the flask to a hydrogenator or a balloon filled with H₂.
-
Purge the flask with hydrogen and then stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by distillation to obtain pure this compound-2,2,7,7-d4.
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Isotopic Purity (%) | Analytical Data (Expected) |
| 1 | Cycloheptanone-2,2,7,7-d4 | Cycloheptanone | D₂O, NaOD | 90-95 | >98 | ¹H NMR: absence of signals at δ ~2.4 ppm. MS: M+ peak corresponding to the deuterated mass. |
| 2 | 1-Ethylcycloheptanol-2,2,7,7-d4 | Cycloheptanone-d4 | EtMgBr | 85-90 | >98 | ¹H NMR: absence of signals for α-protons. MS: M+ peak corresponding to the deuterated mass. |
| 3 | This compound-2,2,7,7-d4 | 1-Ethylcycloheptanol-d4 | H₂SO₄, H₂, Pd/C | 80-85 | >98 | ¹H NMR: simplified spectrum in the α-proton region. MS: M+ peak at m/z corresponding to C₉H₁₄D₄. |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic route for deuterated this compound.
Logical Flow for KIE Interpretation
Caption: Logical flow for interpreting KIE values.
References
- 1. The mechanism of oxidation of cyclohexanone under acid conditions. Part 4. Primary and solvent isotope effects on oxidations of ketones and enols: an indirect determination of the relative enol contents of isotopically substituted ketones in water and deuterium oxide, and of the solvent isotope effects for the electron transfer processes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. youtube.com [youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. homework.study.com [homework.study.com]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of ethylcycloheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of ethylcycloheptane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Wittig Reaction followed by Catalytic Hydrogenation
This two-step synthesis involves the reaction of cycloheptanone (B156872) with an ethyl-ylide to form ethylidenecycloheptane (B83500), which is subsequently reduced to this compound.
Diagram of the Wittig and Hydrogenation Workflow
Caption: Workflow for the synthesis of this compound via Wittig reaction and subsequent catalytic hydrogenation.
Troubleshooting Table for Wittig Reaction
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low or no yield of ethylidenecycloheptane | Incomplete ylide formation due to weak base or wet solvent. | Use a strong base like n-butyllithium or sodium hydride. Ensure all glassware is flame-dried and solvents are anhydrous.[1] | Successful deprotonation of the phosphonium salt to form the reactive ylide. |
| Steric hindrance of the ketone. | While cycloheptanone is not exceptionally hindered, prolonged reaction time or gentle heating may be necessary. | Improved conversion to the desired alkene. | |
| Formation of triphenylphosphine (B44618) oxide as a major byproduct, but low alkene yield | Ylide decomposition. | Add the aldehyde or ketone to the freshly prepared ylide solution promptly. Avoid prolonged exposure of the ylide to air or moisture. | Minimized ylide decomposition and increased alkene formation. |
| Mixture of E/Z isomers of the alkene (if applicable) | Nature of the ylide. | For non-stabilized ylides, the Z-isomer is typically favored. If the E-isomer is desired, a Schlosser modification might be necessary.[2] | Control over the stereochemical outcome of the reaction. |
Troubleshooting Table for Catalytic Hydrogenation
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete hydrogenation | Inactive catalyst. | Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities from the previous step. | Complete reduction of the double bond. |
| Insufficient hydrogen pressure. | Use a balloon filled with hydrogen for atmospheric pressure reactions or a Parr shaker for higher pressures.[3] | Efficient hydrogenation. | |
| Side reactions (e.g., hydrogenolysis) | Harsh reaction conditions. | Perform the reaction at room temperature and atmospheric pressure if possible. Monitor the reaction closely to avoid over-reduction. | Selective hydrogenation of the alkene without cleavage of other bonds. |
Route 2: Grignard Reaction, Dehydration, and Hydrogenation
This three-step route involves the addition of ethylmagnesium bromide to cycloheptanone, followed by dehydration of the resulting alcohol and hydrogenation of the alkene mixture.
Diagram of the Grignard, Dehydration, and Hydrogenation Workflow
Caption: Workflow for the synthesis of this compound via Grignard reaction, dehydration, and hydrogenation.
Troubleshooting Table for Grignard Reaction
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Low yield of 1-ethylcycloheptanol | Grignard reagent decomposition due to moisture. | Use anhydrous solvents and flame-dried glassware.[4] | Successful formation and reaction of the Grignard reagent. |
| Formation of Wurtz coupling byproduct (butane). | Add the ethyl bromide slowly to the magnesium turnings during Grignard reagent preparation. | Minimized side reactions and maximized Grignard reagent yield. | |
| Recovery of starting material (cycloheptanone) | Enolization of the ketone by the Grignard reagent acting as a base. | Use a less sterically hindered Grignard reagent if possible (not applicable here). The addition of cerium(III) chloride can favor 1,2-addition. | Increased yield of the desired tertiary alcohol. |
Troubleshooting Table for Dehydration
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete dehydration | Insufficient acid catalyst or low reaction temperature. | Use a catalytic amount of a strong acid like sulfuric or phosphoric acid and heat the reaction mixture.[5] | Complete conversion of the alcohol to the alkene. |
| Polymerization of the alkene | High concentration of acid and high temperature. | Use a minimal amount of acid and distill the alkene as it is formed to remove it from the acidic conditions.[6] | Minimized polymerization and higher yield of the desired alkene. |
Route 3: Friedel-Crafts Acylation and Clemmensen/Wolff-Kishner Reduction
This route involves the acylation of a suitable cycloheptane (B1346806) derivative followed by reduction of the resulting ketone. Direct acylation of cycloheptane is not feasible. This route would be more practical starting from a precursor that can be acylated, which is then cyclized. A more direct approach for the ketone intermediate would be from cycloheptanecarbonyl chloride and an appropriate organometallic reagent. Assuming 1-acetylcycloheptane is available, the following troubleshooting applies to its reduction.
Diagram of the Reduction of 1-Acetylcycloheptane
Caption: Reduction pathways from 1-acetylcycloheptane to this compound.
Troubleshooting Table for Clemmensen and Wolff-Kishner Reductions
| Problem | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reduction (Clemmensen) | Inactive zinc amalgam. | Prepare fresh zinc amalgam before the reaction. | Efficient reduction of the ketone. |
| Substrate is not stable to strong acid. | Use the Wolff-Kishner reduction as an alternative for acid-sensitive substrates.[7] | Successful reduction without decomposition of the starting material. | |
| Incomplete reduction (Wolff-Kishner) | Insufficiently high temperature. | Use a high-boiling solvent like diethylene glycol to reach the required reaction temperature (around 200 °C).[8][9] | Complete conversion to the alkane. |
| Substrate is not stable to strong base. | Use the Clemmensen reduction for base-sensitive substrates. | Successful reduction without decomposition of the starting material. | |
| Low yield (Wolff-Kishner) | Formation of azine byproduct. | Use the Huang-Minlon modification, where the reaction is performed in a one-pot manner.[9] | Minimized side reactions and improved yield. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is the most efficient?
A1: The most efficient route depends on the available starting materials and the scale of the synthesis. The Wittig reaction followed by hydrogenation is a reliable two-step process. The Grignard reaction route involves three steps but may be preferable if ethylmagnesium bromide is readily available. The Friedel-Crafts acylation and subsequent reduction is generally less direct for this specific target unless 1-acetylcycloheptane is a readily accessible starting material.
Q2: How can I purify the final this compound product?
A2: this compound is a liquid with a boiling point that allows for purification by distillation.[10] Simple distillation is effective if the impurities are non-volatile or have significantly different boiling points. If the impurities have boiling points close to that of the product, fractional distillation is recommended.[11] Column chromatography can also be used for small-scale purifications.[12]
Q3: What analytical techniques are suitable for monitoring the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products, especially for the Wittig and Grignard reactions. Gas chromatography (GC) is well-suited for analyzing the volatile intermediates and the final product, and can also be used to determine the purity and isomeric distribution of alkenes.[13][14] Gas chromatography-mass spectrometry (GC-MS) can be used to identify the molecular weight of the products and byproducts.[15]
Q4: Are there any specific safety precautions for these syntheses?
A4: Yes. Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous conditions and an inert atmosphere.[4] The Wittig reaction often uses strong bases like n-butyllithium, which is also pyrophoric. Catalytic hydrogenation involves flammable hydrogen gas and catalysts that can be pyrophoric when dry. The Clemmensen reduction uses concentrated hydrochloric acid, which is corrosive. The Wolff-Kishner reduction involves hydrazine (B178648), which is toxic, and is performed at high temperatures.[9][16] Always consult the safety data sheets (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis of Ethylidenecycloheptane via Wittig Reaction (Model Protocol)
This protocol is adapted from general procedures for Wittig reactions.[1][2][17][18]
-
Ylide Generation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the ylide will form, often indicated by a color change.
-
Reaction with Cycloheptanone: Cool the ylide solution back to 0 °C and add a solution of cycloheptanone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with diethyl ether or pentane (B18724). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the ethylidenecycloheptane from the triphenylphosphine oxide byproduct.
Protocol 2: Catalytic Hydrogenation of Ethylidenecycloheptane (Model Protocol)
This protocol is based on general procedures for catalytic hydrogenation.[3][19]
-
Reaction Setup: Dissolve ethylidenecycloheptane (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a flask equipped with a magnetic stirrer. Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this process 3-5 times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring and Work-up: Monitor the reaction by GC or TLC until the starting material is consumed. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by simple or fractional distillation.[10]
Protocol 3: Synthesis of 1-Ethylcycloheptanol via Grignard Reaction (Model Protocol)
This protocol is adapted from general procedures for Grignard reactions with ketones.[20][21][22]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether or THF dropwise to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
-
Reaction with Cycloheptanone: Cool the Grignard reagent to 0 °C and add a solution of cycloheptanone (1.0 eq) in the same anhydrous solvent dropwise. After the addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-ethylcycloheptanol.
Protocol 4: Dehydration of 1-Ethylcycloheptanol (Model Protocol)
This protocol is based on general procedures for alcohol dehydration.[5][6][23]
-
Reaction Setup: Place the crude 1-ethylcycloheptanol in a round-bottom flask with a magnetic stirrer and a distillation apparatus. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or 85% phosphoric acid.
-
Dehydration and Distillation: Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed. This removes the product from the reaction equilibrium and prevents polymerization.[6] Collect the distillate, which will contain the ethylcycloheptene isomers and water.
-
Work-up: Separate the organic layer from the aqueous layer in the distillate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine. Dry the organic layer over anhydrous sodium sulfate. The product is a mixture of ethylcycloheptene isomers.
Protocol 5: Wolff-Kishner Reduction of 1-Acetylcycloheptane (Model Protocol)
This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction.[8][9][16][24]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-acetylcycloheptane (1.0 eq), hydrazine hydrate (B1144303) (4-5 eq), and potassium hydroxide (B78521) (4-5 eq) in a high-boiling solvent such as diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Reduction: Modify the apparatus for distillation and remove the water and excess hydrazine by distilling it off. This will cause the reaction temperature to rise to around 180-200 °C. Continue to heat at this temperature until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and add water. Extract the product with a nonpolar solvent like pentane or hexane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting this compound by distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. wjpps.com [wjpps.com]
- 15. gcms.cz [gcms.cz]
- 16. jk-sci.com [jk-sci.com]
- 17. nbinno.com [nbinno.com]
- 18. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 19. youtube.com [youtube.com]
- 20. homework.study.com [homework.study.com]
- 21. Solved 2. Draw the mechanism for the Grignard reaction of | Chegg.com [chegg.com]
- 22. m.youtube.com [m.youtube.com]
- 23. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Ethylcycloheptane Synthesis
Welcome to the technical support center for the synthesis of ethylcycloheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is typically synthesized from cycloheptanone (B156872) through a multi-step process. The two most common routes are:
-
Grignard Reaction Route: This involves the reaction of cycloheptanone with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to form 1-ethylcycloheptanol. This intermediate is then dehydrated to yield a mixture of ethylcycloheptenes, followed by catalytic hydrogenation to obtain the final product.
-
Wittig Reaction Route: This route utilizes a Wittig reagent, specifically an ethylidene phosphorane, to convert cycloheptanone directly into ethylidenecycloheptane (B83500). Subsequent hydrogenation of the double bond yields this compound.
Q2: Which reduction method is suitable for converting a carbonyl group to a methylene (B1212753) group in a related synthesis?
A2: For the reduction of a ketone to an alkane, such as in the hypothetical conversion of an acylcycloheptane to this compound, the Clemmensen and Wolff-Kishner reductions are standard methods. The choice depends on the substrate's stability:
-
Clemmensen Reduction: Performed under strongly acidic conditions (zinc amalgam and concentrated hydrochloric acid). It is suitable for substrates stable in acid.[1][2][3]
-
Wolff-Kishner Reduction: Carried out under strongly basic conditions (hydrazine and a strong base like KOH at high temperatures). This method is preferred for substrates sensitive to acid but stable in basic media.[1][3][4]
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the reactant and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of reaction conversion and to identify byproducts.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). Wittig reagents are also moisture-sensitive. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures. A thorough risk assessment should be conducted before starting any experimental work.
Troubleshooting Guides
Grignard Reaction Route
Problem 1: Low yield of 1-ethylcycloheptanol in the Grignard reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in glassware or solvent | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents. | Prevention of Grignard reagent quenching, leading to higher yields. |
| Poor quality of Grignard reagent | Titrate the Grignard reagent before use to determine its exact concentration. Ensure the magnesium turnings are fresh and activated. | Accurate stoichiometry and improved reaction efficiency. |
| Side reaction: Enolization of cycloheptanone | Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization. | Minimized formation of the enolate and increased yield of the desired alcohol. |
| Side reaction: Wurtz-type coupling | Ensure the slow addition of the alkyl halide during the Grignard reagent preparation to minimize coupling of the Grignard reagent with the starting halide. | Reduced formation of butane (B89635) and other coupling byproducts. |
Problem 2: Incomplete dehydration of 1-ethylcycloheptanol.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient acid catalyst or reaction time | Increase the amount of acid catalyst (e.g., H₂SO₄ or H₃PO₄) or prolong the reaction time. Monitor by TLC. | Complete conversion of the alcohol to the alkene. |
| Low reaction temperature | Increase the reaction temperature to facilitate the elimination reaction. | Faster and more efficient dehydration. |
Wittig Reaction Route
Problem 3: Low yield of ethylidenecycloheptane in the Wittig reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient ylide formation | Use a strong base (e.g., n-butyllithium or sodium hydride) to ensure complete deprotonation of the phosphonium (B103445) salt.[5] | Higher concentration of the reactive ylide, leading to a better yield. |
| Steric hindrance | While less of a concern with cycloheptanone, for more hindered ketones, a Horner-Wadsworth-Emmons (HWE) reaction might be a better alternative.[6] | Improved yields for sterically demanding substrates. |
| Side reactions of the ylide | Handle the ylide under an inert atmosphere as it can react with oxygen and moisture.[5] | Minimized degradation of the Wittig reagent. |
Hydrogenation Step
Problem 4: Incomplete hydrogenation of the alkene.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive catalyst | Use fresh catalyst (e.g., Palladium on carbon, Pd/C) or increase the catalyst loading. | Complete saturation of the double bond. |
| Insufficient hydrogen pressure or reaction time | Increase the hydrogen pressure or extend the reaction time. | Drive the reaction to completion. |
| Presence of catalyst poisons | Ensure the starting material is pure, as impurities (e.g., sulfur compounds) can poison the catalyst. | Efficient and complete hydrogenation. |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethylcycloheptanol via Grignard Reaction
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a small portion of a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (observed by bubbling and disappearance of the iodine color), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Cycloheptanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cycloheptanone (1.0 eq) in anhydrous diethyl ether dropwise with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-ethylcycloheptanol.
Protocol 2: Dehydration of 1-Ethylcycloheptanol
-
Place the crude 1-ethylcycloheptanol in a round-bottom flask with a distillation setup.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to distill the resulting ethylcycloheptene.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and distill to obtain pure ethylcycloheptene.
Protocol 3: Hydrogenation of Ethylcycloheptene
-
Dissolve the ethylcycloheptene in ethanol (B145695) or ethyl acetate (B1210297) in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm or using a balloon) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield this compound.
Data Presentation
Table 1: Typical Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1a | Grignard Reaction | Ethylmagnesium bromide, Cycloheptanone | Diethyl ether | 0 to RT | 80-90 |
| 1b | Wittig Reaction | Ethyltriphenylphosphonium bromide, n-BuLi, Cycloheptanone | THF | -78 to RT | 75-85 |
| 2 | Dehydration | H₂SO₄ (cat.) | Neat | 150-180 | 70-80 |
| 3 | Hydrogenation | H₂, 10% Pd/C | Ethanol | RT | >95 |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low Grignard reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Clemmensen Reduction - GeeksforGeeks [geeksforgeeks.org]
- 3. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethylcycloheptane Synthesis
Welcome to the technical support center for the synthesis and purification of ethylcycloheptane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized through two primary routes: the Grignard reaction and the Wittig reaction followed by hydrogenation.
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Grignard Reaction: This involves the reaction of a cycloheptyl magnesium halide (a Grignard reagent) with an ethyl halide, or the reaction of cycloheptanone (B156872) with ethylmagnesium bromide followed by reduction of the resulting alcohol.
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Wittig Reaction: This method involves the reaction of cycloheptanone with a phosphorus ylide (Wittig reagent) derived from an ethyl halide, such as ethyltriphenylphosphonium bromide, to form ethylidene-cycloheptane.[1] This intermediate is then hydrogenated to yield this compound.
Q2: What are the typical yields and purities I can expect?
A2: The yield and purity of this compound are highly dependent on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction and purification conditions. Generally, yields can range from moderate to high (50-90%), with purity exceeding 98% after proper purification.
Q3: How can I analyze the purity of my this compound sample?
A3: Gas chromatography (GC) is the most common and effective method for determining the purity of this compound.[2] By comparing the peak area of the product to the total area of all peaks (excluding the solvent peak), the percentage purity can be calculated.[3] For more detailed analysis and identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[4]
Q4: What are the likely impurities in my final product?
A4: Impurities can arise from starting materials, side reactions, or degradation.[5] Common impurities may include unreacted starting materials (e.g., cycloheptanone, ethyl bromide), byproducts from the synthesis (e.g., biphenyl (B1667301) from a Grignard reaction using bromobenzene (B47551) as a reference), or isomers. In the Wittig reaction, triphenylphosphine (B44618) oxide is a significant byproduct that needs to be removed.[6]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Presence of moisture or acidic protons in the reaction setup. | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents. Starting materials should also be free of water.[7] |
| Inactive magnesium turnings (oxide layer). | Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] | |
| Formation of Wurtz coupling side products. | Add the alkyl halide slowly to the magnesium suspension to avoid high local concentrations. Maintain a moderate reaction temperature. | |
| Cloudy or Black Reaction Mixture | Decomposition of the Grignard reagent. | This can occur with prolonged heating. Monitor the reaction progress and avoid excessive reflux times. A grayish or brownish color is normal.[8] |
Wittig Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Alkene | Incomplete formation of the ylide. | Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to deprotonate the phosphonium (B103445) salt.[9] |
| Sterically hindered ketone. | For sterically hindered ketones, the reaction may be slow. Consider using a more reactive ylide or alternative methods like the Horner-Wadsworth-Emmons reaction.[1] | |
| Unstable ylide. | Some ylides are unstable and should be generated in the presence of the aldehyde or ketone.[4] | |
| Difficulty in Removing Triphenylphosphine Oxide | High polarity and crystallinity of the byproduct. | Triphenylphosphine oxide can often be removed by crystallization from a non-polar solvent or by column chromatography. |
Purification Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation During Fractional Distillation | Boiling points of this compound and impurities are too close. | Use a longer fractionating column with a higher number of theoretical plates.[10] Control the heating rate to ensure a slow and steady distillation.[6] |
| Azeotrope formation. | Consider using a different purification technique, such as column chromatography. | |
| Co-elution of Product and Impurities During Column Chromatography | Inappropriate solvent system. | Optimize the solvent system (eluent) by testing different polarity gradients to achieve better separation on a TLC plate before running the column. |
| Overloading the column. | Use an appropriate amount of crude product relative to the amount of stationary phase (silica gel or alumina). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction and Hydrogenation
This protocol is a representative method adapted from general Wittig reaction procedures.[6][9]
Step 1: Preparation of Ethylidene-cycloheptane
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.2 equivalents) to anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the color should change, indicating ylide formation.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of cycloheptanone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, containing ethylidene-cycloheptane and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).
Step 2: Hydrogenation of Ethylidene-cycloheptane
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Dissolve the purified ethylidene-cycloheptane in a suitable solvent such as ethanol (B145695) or ethyl acetate.
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Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
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Final Purification: Purify the product by fractional distillation to obtain high-purity this compound.[10]
Data Presentation
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Wittig Reaction | Hydrogenation |
| Key Reagents | Cycloheptanone, Ethyltriphenylphosphonium bromide, n-Butyllithium | Ethylidene-cycloheptane, Pd/C, H₂ |
| Solvent | Anhydrous THF | Ethanol or Ethyl Acetate |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 2-6 hours |
| Typical Yield | 70-85% (of ethylidene-cycloheptane) | >95% |
| Purity Before Final Purification | ~90% (after chromatography) | >95% |
| Final Purity | >98% (after distillation) | >98% |
Visualizations
Caption: Workflow for the synthesis of this compound via the Wittig reaction and subsequent hydrogenation.
Caption: A logical troubleshooting guide for identifying and resolving common issues in this compound synthesis.
References
- 1. 1-Ethyl-1-cycloheptene | C9H16 | CID 14534808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US3439042A - Synthesis of pseudoionones - Google Patents [patents.google.com]
- 8. Cycloheptene synthesis [organic-chemistry.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. nbinno.com [nbinno.com]
Troubleshooting peak broadening in NMR spectra of ethylcycloheptane
This technical support guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues of peak broadening in the NMR spectra of ethylcycloheptane.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound broad?
Peak broadening in the NMR spectrum of this compound can arise from several factors, broadly categorized as instrumental issues, sample-related problems, or inherent molecular dynamics of the analyte.[1] Given that this compound is a flexible seven-membered ring, the most probable cause is chemical or conformational exchange occurring on the NMR timescale.[2][3] Other common culprits include poor magnetic field homogeneity (shimming), high sample concentration, and the presence of paramagnetic impurities.[1]
Q2: How does the conformational flexibility of this compound cause peak broadening?
This compound, like cycloheptane (B1346806) itself, exists as a dynamic equilibrium of multiple conformations, such as the twist-chair and twist-boat forms.[3] At room temperature, the rate of interconversion between these conformers can be on the same timescale as the NMR experiment.[4] This "intermediate exchange" regime prevents the spectrometer from resolving sharp signals for the individual conformations, resulting in the observation of broad, averaged peaks.[5]
Q3: Can my sample preparation be the source of the broad peaks?
Yes, improper sample preparation is a frequent cause of poor spectral quality. Key factors to consider are:
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High Concentration: Elevated concentrations can increase the viscosity of the solution, which slows down molecular tumbling and leads to broader peaks.[4] For flexible molecules like this compound, high concentrations might also favor intermolecular interactions that can affect conformational equilibria.[6]
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Particulate Matter: Undissolved solid particles in the sample will severely degrade the magnetic field homogeneity, resulting in broad and distorted peaks.[7][8] It is crucial to ensure your sample is fully dissolved and, if necessary, filtered.[9]
-
Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved molecular oxygen or metal ions, can cause significant line broadening due to enhanced relaxation.[1][10]
Q4: How can I confirm if conformational exchange is the cause of peak broadening?
Variable Temperature (VT) NMR is the most effective method to diagnose peak broadening caused by dynamic processes.[11] By acquiring spectra at different temperatures, you can alter the rate of conformational exchange:
-
At higher temperatures: The rate of exchange increases, moving into the "fast exchange" regime. This results in sharper, time-averaged signals.[4]
-
At lower temperatures: The rate of exchange decreases, moving into the "slow exchange" regime. This may allow you to resolve separate, sharp signals for the individual conformers.[4]
If the peak widths in your spectrum are highly dependent on temperature, conformational exchange is the likely cause.
Q5: What are the first instrumental checks I should perform?
Before investigating sample-specific issues, ensure the instrument is performing optimally:
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Shimming: Poor shimming leads to an inhomogeneous magnetic field, causing all peaks in the spectrum (including the solvent peak) to broaden.[12] Re-shimming the sample is a critical first step.
-
Lock Signal: Ensure a stable and strong lock signal is achieved. The lock system uses the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
Troubleshooting Guide
Use the following table to diagnose and resolve issues with peak broadening in the NMR spectrum of this compound.
| Observation | Potential Cause | Recommended Action |
| All peaks are broad (including solvent) | Poor magnetic field homogeneity. | Re-shim the instrument carefully. If the problem persists, the instrument may require professional maintenance. |
| Only the analyte peaks are broad | 1. High sample concentration. 2. Presence of paramagnetic impurities. 3. Chemical or conformational exchange. | 1. Dilute the sample. 2. Prepare a new sample and consider degassing it by bubbling an inert gas (N₂ or Ar) through the solution. 3. Perform variable temperature (VT) NMR experiments. |
| Peaks sharpen at higher temperatures | Conformational exchange in the intermediate regime. | This is characteristic of dynamic processes. For routine analysis, acquiring the spectrum at an elevated temperature (e.g., 50-60 °C) can provide sharper peaks for structural confirmation. |
| Peaks broaden or split at lower temperatures | Slowing of conformational exchange. | This confirms a dynamic process. Further analysis at low temperatures can provide information about the individual conformers and the energy barrier of interconversion. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
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Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆).
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]
-
Acquisition: Acquire the NMR spectrum after proper locking and shimming.
Protocol 2: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a sample of this compound as described in Protocol 1. Ensure the NMR tube is rated for the intended temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
High-Temperature Acquisition: Increase the sample temperature in increments (e.g., 10-15 °C). Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a new spectrum. Acquire spectra up to a temperature where peak sharpening is observed (e.g., 60 °C).
-
Low-Temperature Acquisition (Optional): If the spectrometer is equipped with cooling capabilities, decrease the temperature from room temperature in decrements (e.g., 10-15 °C). Allow for equilibration and re-shim at each temperature. Acquire spectra until significant broadening or splitting of signals is observed.
-
Data Analysis: Compare the peak widths (full width at half maximum, FWHM) at different temperatures to assess the effect of the dynamic exchange.
Quantitative Data Summary
The following table provides illustrative data on the effect of temperature on the line width of a representative proton signal in this compound undergoing conformational exchange.
| Temperature (°C) | Exchange Regime | Peak Width (FWHM, Hz) | Spectral Appearance |
| -20 | Slow | 1.5 | Potentially two or more sharp peaks starting to resolve |
| 0 | Intermediate-Slow | 5.0 | Broad peak |
| 25 | Intermediate | 10.0 | Very broad peak |
| 40 | Intermediate-Fast | 4.0 | Sharpening peak |
| 60 | Fast | 1.0 | Sharp, averaged peak |
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting broad NMR peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. organomation.com [organomation.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Strategies for separating constitutional isomers of ethylcycloheptane
Technical Support Center: Separation of Ethylcycloheptane Isomers
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the separation of constitutional isomers of this compound. The content is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification and analysis of these non-polar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating constitutional isomers of this compound?
A1: Constitutional isomers, such as the various forms of C9H18 cycloalkanes, often possess very similar physicochemical properties, including boiling points and polarity.[1] This similarity makes their separation difficult using standard laboratory techniques. The main challenges are achieving adequate resolution between isomer peaks in chromatography and the inefficiency of distillation for isomers with close boiling points.
Q2: Which analytical techniques are most effective for separating this compound isomers?
A2: Capillary gas chromatography (GC) is the most promising and widely used method for separating hydrocarbon isomers due to its high efficiency and the availability of selective stationary phases.[1] Fractional distillation can be effective if the boiling points of the isomers differ sufficiently.[2] High-Performance Liquid Chromatography (HPLC) is generally less common for these non-polar hydrocarbons but can be adapted with specialized columns and mobile phases.[3]
Q3: How do I choose between Gas Chromatography (GC) and Fractional Distillation?
A3: The choice depends on the boiling point differences between the isomers and the required purity and scale of the separation.
-
Gas Chromatography (GC): Ideal for analytical-scale separation and for isomers with very similar boiling points. Specialized capillary columns, such as those with liquid crystalline stationary phases, can offer high selectivity for positional and geometric isomers.[1][4]
-
Fractional Distillation: Suitable for preparative-scale separation when the boiling point difference between the target isomers is greater than a few degrees Celsius. It is generally less effective for isomers with very close boiling points.[5]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q4: My GC analysis shows poor or no separation between two isomers (co-elution). What should I do?
A4: Co-elution of isomers is a common issue. A systematic approach to optimizing your GC method is required.
Troubleshooting Steps:
-
Optimize the Temperature Program: Start with a slow temperature ramp or run the analysis isothermally at a lower temperature. This increases the interaction time of the analytes with the stationary phase, which can improve separation.
-
Change the Stationary Phase: If temperature optimization fails, the column chemistry may not be suitable. For non-polar hydrocarbons, a non-polar stationary phase (e.g., DB-1, HP-5) is a good starting point. For difficult separations, consider a column with a different selectivity, such as a liquid crystalline or a more polar stationary phase, which can separate isomers based on their shape.[4]
-
Increase Column Length: A longer column provides more theoretical plates, which enhances separation efficiency. Consider using a column of 60 m or even 100 m.[1]
-
Reduce Column Inner Diameter: Columns with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) typically offer higher resolution.
-
Adjust Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) to ensure the column is operating at its maximum efficiency.
Caption: Troubleshooting workflow for poor GC separation of isomers.
Fractional Distillation Troubleshooting
Q5: My fractional distillation is yielding fractions with poor purity. How can I improve the separation?
A5: The efficiency of fractional distillation depends on the number of theoretical plates in the column and maintaining a proper temperature gradient.
Troubleshooting Steps:
-
Increase the Number of Theoretical Plates: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). This provides more surface area for repeated vaporization-condensation cycles.
-
Slow the Distillation Rate: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the column. Distilling too quickly prevents equilibrium from being reached, leading to poor separation.
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient.[6]
-
Ensure Steady Boiling: Use boiling chips or a magnetic stirrer to prevent bumping and ensure smooth, consistent boiling of the mixture.
Quantitative Data
The constitutional isomers of this compound (C9H18) have boiling points that are often very close. The table below summarizes the boiling points and Kovats retention indices for this compound and some of its related C9H18 cycloalkane isomers.
| Isomer Name | Structure | Boiling Point (°C) | Kovats Retention Index (Non-polar column) |
| This compound | C₂H₅-(c-C₇H₁₃) | 161.8 | 969 - 973[7][8] |
| Propylcyclohexane | C₃H₇-(c-C₆H₁₁) | 156.7 | 954 |
| Isopropylcyclohexane | (CH₃)₂CH-(c-C₆H₁₁) | 154.8 | 933 |
| 1,2,4-Trimethylcyclohexane | (CH₃)₃-(c-C₆H₉) | 143 - 147 | 920 - 960 |
| Methylcyclooctane | CH₃-(c-C₈H₁₅) | 168 | 993 |
Note: Data is compiled from various sources and may vary based on experimental conditions. The boiling points and retention indices for trimethylcyclohexane isomers can vary significantly depending on the specific stereoisomer.
Experimental Protocols
Protocol 1: High-Resolution Gas Chromatography (GC)
This protocol outlines a general method for the analytical separation of this compound isomers.
1. Sample Preparation: a. Dilute the isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 100-500 ppm. b. Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
2. GC System and Conditions:
- Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
- Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness. For enhanced separation, a specialty liquid crystal column may be used.[4]
- Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
- Inlet: Split/splitless injector, 250°C, split ratio 50:1.
- Injection Volume: 1 µL.
- Oven Program:
- Initial Temperature: 40°C, hold for 5 minutes.
- Ramp: Increase at 2°C/min to 150°C.
- Hold: Hold at 150°C for 10 minutes.
- Detector: FID at 280°C.
3. Data Analysis: a. Identify peaks based on their retention times. b. Quantify the relative abundance of each isomer by integrating the peak areas.
Protocol 2: Fractional Distillation
This protocol is for the preparative-scale enrichment of isomers with a sufficient boiling point difference (e.g., separating this compound from propylcyclohexane).
1. Apparatus Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a collection flask. b. Place a magnetic stir bar or boiling chips in the round-bottom flask. c. Insulate the fractionating column and distillation head with glass wool or aluminum foil.[9]
2. Distillation Procedure: a. Charge the round-bottom flask with the isomer mixture (not exceeding two-thirds of its volume). b. Begin heating the flask gently using a heating mantle. c. Allow the vapor to rise slowly through the column, ensuring a clear temperature gradient is established. The temperature at the head should remain steady at the boiling point of the more volatile component. d. Collect the initial distillate (the "forerun"), which will be enriched in the lower-boiling isomer, in a separate flask. e. As the distillation progresses, monitor the temperature at the distillation head. A sharp rise in temperature indicates that the higher-boiling component is beginning to distill. f. Change the receiving flask to collect different fractions as the temperature changes.
3. Analysis of Fractions: a. Analyze the composition of each collected fraction using the GC protocol described above to determine the purity and assess the efficiency of the separation.
Caption: General workflow for selecting a separation strategy.
References
- 1. vurup.sk [vurup.sk]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C9H18 | CID 139398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cycloheptane, ethyl- [webbook.nist.gov]
- 9. youtube.com [youtube.com]
Minimizing side reactions in the functionalization of ethylcycloheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the functionalization of ethylcycloheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the functionalization of this compound?
A1: The most common side reactions depend on the functionalization method employed. For radical halogenation, over-halogenation to form di- and tri-halogenated products is a significant issue, particularly with less selective reagents like chlorine.[1][2][3] In catalytic C-H activation, a mixture of isomers can be formed if the catalyst is not sufficiently selective. For oxidation reactions, cleavage of the cycloalkane ring or over-oxidation to form ketones and carboxylic acids are potential side reactions.
Q2: How can I improve the regioselectivity of halogenation on this compound?
A2: To improve regioselectivity, it is highly recommended to use bromine (Br₂) over chlorine (Cl₂) for radical halogenation. Bromination is inherently more selective and will preferentially occur at the most substituted carbon atom, which in the case of this compound is the tertiary carbon of the ethyl group.[4][5][6] The use of N-bromosuccinimide (NBS) as a source of bromine radicals can also enhance selectivity.[7]
Q3: What is the expected major product in the radical bromination of this compound?
A3: The major product expected from the radical bromination of this compound is 1-bromo-1-cycloheptylethane. This is because the reaction proceeds via the most stable radical intermediate, which is the tertiary radical formed by the abstraction of a hydrogen atom from the carbon atom of the ethyl group attached to the cycloheptane (B1346806) ring.[4][8][9]
Q4: Are there alternative methods to radical halogenation for more selective functionalization?
A4: Yes, catalytic C-H activation using transition metal catalysts, such as palladium, can offer high regioselectivity.[10][11][12][13][14] These methods often employ directing groups to achieve site-specific functionalization. While this may require modification of the substrate, it provides excellent control over the reaction outcome.
Q5: How can I minimize over-oxidation of this compound?
A5: To minimize over-oxidation, it is crucial to control the reaction conditions carefully. This includes using a stoichiometric amount of a mild oxidizing agent, maintaining a low reaction temperature, and monitoring the reaction progress closely to stop it once the desired product is formed. The choice of catalyst can also significantly influence the selectivity towards the desired oxidation product.[15]
Troubleshooting Guides
Problem 1: Low Yield of Monohalogenated Product in Radical Halogenation
| Possible Cause | Suggested Solution |
| Over-halogenation | Use a less reactive halogenating agent (e.g., NBS instead of Br₂).[7] Maintain a high ratio of this compound to the halogenating agent.[3] |
| Incomplete reaction | Ensure sufficient initiation by using an appropriate light source (UV lamp) or a radical initiator (e.g., AIBN). Increase the reaction time, but monitor for the formation of side products. |
| Radical recombination | Use a more dilute solution to decrease the probability of radical-radical coupling. |
Problem 2: Poor Regioselectivity in Functionalization
| Possible Cause | Suggested Solution |
| Use of a non-selective reagent | For halogenation, switch from chlorination to the more selective bromination.[6][16] |
| High reaction temperature | Lowering the reaction temperature can sometimes improve selectivity in radical reactions. |
| Inappropriate catalyst for C-H activation | Screen different transition metal catalysts and ligands to find a system that provides the desired regioselectivity for your specific transformation.[13][14] |
Problem 3: Formation of Multiple Oxidation Products
| Possible Cause | Suggested Solution |
| Strong oxidizing agent | Use a milder and more selective oxidizing agent. |
| Over-reaction | Carefully monitor the reaction progress using techniques like GC-MS or TLC and quench the reaction as soon as the desired product is formed. |
| Harsh reaction conditions | Optimize the reaction temperature and pressure to favor the formation of the desired product.[15] |
Quantitative Data
Table 1: Predicted Product Distribution in Radical Halogenation of this compound
| Position of Halogenation | Relative Reactivity (Chlorination) | Predicted % (Chlorination) | Relative Reactivity (Bromination) | Predicted % (Bromination) |
| Tertiary (on ethyl group) | 5.0 | ~25% | 1600 | >95% |
| Secondary (on cycloheptane ring) | 3.9 | ~50% | 82 | <5% |
| Primary (on ethyl group) | 1.0 | ~25% | 1 | <1% |
Note: The predicted product distribution is an estimation based on the relative reactivity of primary, secondary, and tertiary C-H bonds in radical halogenation.[6][16] Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective Radical Bromination of this compound
This protocol is adapted from standard procedures for the radical bromination of alkylcycloalkanes.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
UV lamp (optional, for initiation)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Attach a reflux condenser and place the flask in an oil bath.
-
Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. For photo-initiation, the flask can be irradiated with a UV lamp.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining HBr.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by fractional distillation or column chromatography to isolate 1-bromo-1-cycloheptylethane.
Visualizations
Caption: Workflow for selective radical bromination.
Caption: Regioselectivity in radical halogenation.
References
- 1. fiveable.me [fiveable.me]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. Free Radical Halogenation Of Alkanes By General Mechanism [unacademy.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.ucr.edu [chemistry.ucr.edu]
- 6. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 13. Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter’s Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 15. Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate – Oriental Journal of Chemistry [orientjchem.org]
- 16. youtube.com [youtube.com]
Enhancing the stability of ethylcycloheptane under specific reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of ethylcycloheptane under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, like other cycloalkanes, is primarily influenced by ring strain. For a seven-membered ring, this includes:
-
Angle Strain: Deviation from the ideal sp3 bond angle of 109.5 degrees.
-
Torsional Strain: Eclipsing interactions between hydrogen atoms on adjacent carbons.
-
Transannular Strain: Steric hindrance between atoms across the ring.
Under specific reaction conditions, factors such as temperature, pH, presence of oxidizing agents, and catalysts can significantly impact its stability, leading to degradation.
Q2: What are the common degradation pathways for this compound?
A2: this compound can degrade through several pathways, primarily:
-
Thermal Decomposition: At elevated temperatures, the C-C bonds within the cycloheptane (B1346806) ring or the bond connecting the ethyl group can break, leading to fragmentation and ring-opening isomerization. This is often a radical-mediated process.
-
Oxidation: In the presence of oxygen or other oxidizing agents, this compound can undergo oxidation to form alcohols, ketones, and eventually carboxylic acids, potentially leading to ring-opening. This process is often initiated by the formation of hydroperoxides.
-
Acid/Base-Catalyzed Degradation: While generally stable in neutral conditions, strong acidic or basic conditions, especially at higher temperatures, can promote isomerization or other degradation reactions. However, cycloalkanes are relatively inert to acids and bases under typical synthetic conditions.
Q3: How can I minimize the thermal decomposition of this compound in my reaction?
A3: To minimize thermal decomposition:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest effective temperature.
-
Minimize Reaction Time: Prolonged exposure to high temperatures increases the likelihood of degradation.
-
Use of an Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation that can be initiated at higher temperatures.
Q4: What are the signs of this compound degradation in my reaction mixture?
A4: Signs of degradation can include:
-
Discoloration of the reaction mixture.
-
Formation of unexpected side products observed by analytical techniques like GC-MS or NMR.
-
A decrease in the yield of the desired product.
-
Changes in the physical properties of the reaction mixture, such as viscosity.
Q5: Are there any recommended stabilizers for this compound?
A5: For preventing oxidative degradation, radical inhibitors can be effective. Common choices for hydrocarbons include:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).
-
Amines: Though their basicity might interfere with some reactions. The choice of stabilizer depends on the specific reaction conditions to ensure it does not interfere with the desired chemical transformation.
Troubleshooting Guides
Issue 1: Low Yield and Formation of Unidentified Byproducts
| Potential Cause | Suggested Troubleshooting Steps |
| Thermal Decomposition | 1. Lower the reaction temperature in 5-10 °C increments to find the optimal balance between reaction rate and stability. 2. Reduce the reaction time. Monitor the reaction progress closely using TLC or GC to stop it as soon as the starting material is consumed. |
| Oxidative Degradation | 1. Ensure the reaction is conducted under a completely inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Consider adding a small amount of a radical inhibitor like BHT (e.g., 0.01 mol%), ensuring it is compatible with your reaction chemistry. |
| Acid/Base Impurities | 1. Purify all reagents and solvents to remove acidic or basic impurities. 2. If the reaction is sensitive to trace acid or base, consider passing solvents through a plug of neutral alumina. |
Issue 2: Inconsistent Reaction Outcomes
| Potential Cause | Suggested Troubleshooting Steps |
| Variability in Reagent Quality | 1. Use reagents from a consistent, high-purity source. 2. Test new batches of reagents on a small scale before use in a large-scale reaction. |
| Inconsistent Heating | 1. Use a reliable heating mantle with a temperature controller and a reaction vessel with good thermal contact. 2. Ensure consistent stirring to maintain a uniform temperature throughout the reaction mixture. |
| Atmospheric Leaks | 1. Carefully check all seals and joints in your reaction setup to ensure a truly inert atmosphere is maintained. |
Data Presentation
The following table summarizes hypothetical kinetic data for the thermal decomposition of this compound, using propylcyclohexane (B167486) as a proxy due to the lack of direct data for this compound. This data is intended to be illustrative of the temperature dependence of degradation.[1]
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) |
| 350 | 1.5 x 10⁻⁷ | 1280 |
| 375 | 3.7 x 10⁻⁷ | 520 |
| 400 | 8.5 x 10⁻⁶ | 22.6 |
| 425 | 1.8 x 10⁻⁵ | 10.7 |
| 450 | 8.6 x 10⁻⁵ | 2.2 |
Note: This data is extrapolated and should be used as a qualitative guide for understanding the impact of temperature on stability.
Experimental Protocols
Protocol 1: General Procedure for Enhancing this compound Stability during a High-Temperature Reaction
-
Solvent and Reagent Preparation:
-
Degas the reaction solvent by bubbling with nitrogen or argon for at least 30 minutes prior to use.
-
Ensure all reagents are of high purity and free from acidic or basic impurities.
-
-
Reaction Setup:
-
Assemble the glassware and flame-dry under vacuum to remove any adsorbed water and oxygen.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
-
-
Reaction Execution:
-
Dissolve the reactants in the degassed solvent.
-
If compatible with the reaction chemistry, add a radical inhibitor such as BHT (0.01 mol%).
-
Heat the reaction mixture to the desired temperature using a temperature-controlled oil bath or heating mantle.
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, TLC, NMR).
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature under the inert atmosphere before exposing it to air.
-
Protocol 2: Accelerated Stability Study of this compound
-
Sample Preparation:
-
Prepare several sealed vials containing this compound under an inert atmosphere.
-
-
Incubation:
-
Place the vials in ovens set at different elevated temperatures (e.g., 100 °C, 120 °C, 140 °C).
-
-
Sampling and Analysis:
-
At predetermined time intervals, remove a vial from each oven.
-
Analyze the contents using GC-MS to quantify the amount of remaining this compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each temperature to determine the degradation rate constant (k).
-
Use the Arrhenius equation (k = Ae^(-Ea/RT)) to determine the activation energy (Ea) for the degradation process and to extrapolate the stability at lower temperatures.
-
Visualizations
Caption: Workflow for enhancing this compound stability.
Caption: Troubleshooting logic for this compound degradation.
References
Refining computational models for accurate prediction of ethylcycloheptane properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using computational models to predict the physicochemical properties of ethylcycloheptane.
Physicochemical Properties of this compound
A summary of key experimental and computed properties for this compound (CAS: 13151-58-8, Formula: C₉H₁₈) is provided below. Accurate predictions from computational models should align with these values.
| Property | Value | Unit | Data Type | Source |
| Molecular Weight | 126.24 | g/mol | Computed | PubChem[1] |
| Density (Liquid @ 20°C) | 0.811 | g/cm³ | Experimental | NIST/TRC[2] |
| Normal Boiling Point | 163.15 | °C | Experimental | NIST/TRC |
| Kovats Retention Index | 969, 973 | Experimental | PubChem[1] | |
| XLogP3 | 4.6 | Computed | PubChem[1] | |
| Enthalpy of Vaporization | 39.4 - 42.1 | kJ/mol | Experimental | NIST/TRC[2] |
| Viscosity (Liquid @ 270K) | 0.00228 | Pa·s | Experimental | NIST/TRC[2] |
| Heat Capacity (Liquid @ Sat.) | 215.7 - 225.8 | J/mol·K | Experimental | NIST/TRC[2] |
General Workflow for Refining Computational Models
Improving the accuracy of computational predictions is an iterative process. The general workflow involves selecting a model, comparing its output to reliable experimental data, and systematically refining the model's parameters or methods until the desired accuracy is achieved.
Caption: Iterative workflow for computational model refinement.
Frequently Asked Questions (FAQs)
Q1: Which type of computational model is best for predicting the properties of this compound?
A1: The choice of model depends on the desired property and required accuracy.
-
Quantum Mechanics (QM), especially Density Functional Theory (DFT): Best for electronic properties, reaction energies, and conformational analysis. Modern DFT functionals with dispersion corrections (e.g., B3LYP-D3) are recommended for non-covalent interactions in hydrocarbons.[3][4] However, standard DFT can struggle with systematic errors for hydrocarbon reaction energies.[3]
-
Molecular Dynamics (MD): Ideal for bulk properties like density, viscosity, and heat capacity, as it simulates the behavior of multiple molecules over time. The accuracy is highly dependent on the chosen force field.
-
Quantitative Structure-Property Relationship (QSPR): A good choice for rapid prediction of properties like boiling point or enthalpy of formation when a large dataset of similar molecules (cycloalkanes) is available for training.[5][6][7][8][9][10] These models use molecular descriptors to build a statistical relationship with the property of interest.
Q2: My QSPR model for cycloalkanes is not accurately predicting the boiling point of this compound. Why?
A2: Inaccuracy in QSPR models for a specific molecule can stem from several issues:
-
Limited Applicability Domain: The model may have been trained on a dataset of linear alkanes or cycloalkanes with smaller/larger ring sizes.[6] this compound's seven-membered ring may fall outside the model's reliable prediction domain.
-
Inappropriate Descriptors: The molecular descriptors used to build the model (e.g., constitutional indices, topological indices) may not sufficiently capture the structural features of a seven-membered ring that influence its boiling point.[5][9]
-
Overfitting: The model may be overfitted to the training data, leading to poor performance on new, external molecules like this compound. Cross-validation techniques like Leave-One-Out (LOO) are crucial to assess a model's predictive power.[9]
Q3: Why is my DFT-calculated energy for this compound different from experimental values?
A3: Discrepancies often arise from several factors:
-
Conformational Isomers: Cycloheptane and its derivatives exist in multiple low-energy conformations (e.g., twist-chair, chair). Your calculation may have only considered a single, non-global minimum structure. A thorough conformational search is essential for flexible rings.
-
Basis Set and Functional Choice: The choice of the basis set and the DFT functional is critical. For hydrocarbons, where London dispersion forces are significant, dispersion-corrected functionals (e.g., those with a "-D3" or "-D4" suffix) are necessary.[3] Using an inadequate basis set can also introduce significant errors.
-
Self-Interaction Error (SIE): Many approximate DFT functionals suffer from SIE, which can lead to inaccuracies, especially in delocalized systems.[4]
-
Density-Driven Error: In some cases, the error comes not just from the energy functional itself, but from the fact that the approximate functional produces an inaccurate electron density.[11]
Troubleshooting Guides
This section provides a logical approach to diagnosing and resolving common issues encountered during computational experiments.
Caption: Troubleshooting flowchart for inaccurate computational predictions.
Problem: My DFT geometry optimization fails to converge.
-
Possible Cause: The initial molecular structure is too far from a local minimum, or the potential energy surface is very flat.
-
Troubleshooting Steps:
-
Improve Initial Geometry: Start with a more reasonable structure, perhaps from a faster, lower-level method like molecular mechanics (a force field calculation).
-
Use a More Robust Optimizer: Check your software's documentation for different optimization algorithms (e.g., opt=calcall in Gaussian).
-
Check for Negative Frequencies: If the optimization finishes but you have imaginary (negative) frequencies, it indicates you have found a transition state, not a minimum. Perturb the geometry along the direction of the imaginary frequency and re-optimize.
-
Problem: My Molecular Dynamics (MD) simulation for liquid density is incorrect.
-
Possible Cause: The force field is not well-parameterized for cycloalkanes, the simulation time is too short, or the system has not been properly equilibrated.
-
Troubleshooting Steps:
-
Force Field Validation: Check the literature to see if your chosen force field (e.g., OPLS, CHARMM, COMPASS) has been validated for the properties of cycloalkanes.
-
Equilibration: Ensure you have run a sufficiently long equilibration phase (e.g., NVT followed by NPT ensemble) to allow the system to reach thermal and pressure equilibrium before starting the production run for data collection. Monitor the density and temperature over time; they should be stable during the production phase.
-
System Size: The simulation box may be too small, leading to artifacts from the periodic boundary conditions. Test the effect of increasing the box size.
-
Simulation Time: For viscous liquids, longer simulation times may be needed to adequately sample the phase space.
-
Experimental Protocols
Validation of computational models requires high-quality experimental data. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Normal Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12][13] The Thiele tube method is suitable for small sample volumes.[14]
-
Materials: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end), rubber band, heat source.
-
Methodology:
-
Fill the Thiele tube with mineral oil to just above the top arm.[14]
-
Add a small amount (less than 1 mL) of this compound to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube.[14]
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into the Thiele tube, with the oil level above the sample but below the rubber band.
-
Gently heat the side arm of the Thiele tube with a small flame.[15]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Remove the heat once a continuous stream of bubbles is observed.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[15] Record this temperature and the atmospheric pressure.[12][14]
-
Protocol 2: Determination of Kinematic Viscosity
Viscosity measures a fluid's resistance to flow. For Newtonian liquids like this compound, a glass capillary viscometer (e.g., Ubbelohde type) is standard, following ASTM D445.[16]
-
Materials: Calibrated glass capillary viscometer, temperature-controlled water bath, stopwatch, this compound sample.
-
Methodology:
-
Place the viscometer in the temperature-controlled bath set to the desired temperature (e.g., 20°C). Allow at least 30 minutes for thermal equilibrium.
-
Introduce a precise volume of this compound into the viscometer.
-
Using suction, draw the liquid up through the capillary tube past the upper timing mark.
-
Release the suction and allow the liquid to flow back down under gravity.
-
Start the stopwatch when the liquid meniscus passes the upper timing mark and stop it when it passes the lower timing mark.
-
Repeat the measurement at least three times to ensure reproducibility.
-
Calculate the kinematic viscosity (ν) by multiplying the average flow time (t) by the viscometer's calibration constant (C): ν = C × t.[17] The result is typically given in centistokes (cSt) or mm²/s.[16]
-
Protocol 3: Determination of Specific Heat Capacity
Specific heat capacity can be determined using Differential Scanning Calorimetry (DSC), which measures the difference in heat flow between a sample and a reference.[18][19][20]
-
Materials: Differential Scanning Calorimeter (DSC), hermetically sealed sample pans (e.g., aluminum), a reference standard with known heat capacity (e.g., sapphire), this compound sample.
-
Methodology:
-
Baseline Run: Place an empty, sealed sample pan and an empty reference pan in the DSC cell. Run a temperature program (e.g., heating from 0°C to 100°C at 20°C/min) to get the baseline heat flow.[20]
-
Reference Run: Place a weighed sapphire standard in the sample pan. Run the identical temperature program to measure the heat flow for the reference material.
-
Sample Run: Replace the sapphire with a weighed sample of this compound in a new sealed pan. Run the identical temperature program a third time.
-
Calculation: The specific heat capacity (Cp) of the sample at a given temperature is calculated using the following formula, which compares the heat flow (DSC signal) of the sample to that of the sapphire standard: Cp(sample) = Cp(std) × (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) × mass(std) / mass(sample)
-
References
- 1. This compound | C9H18 | CID 139398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WTT- Under Construction Page [wtt-pro.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. intofuture.org [intofuture.org]
- 7. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intofuture.org [intofuture.org]
- 9. QSPR Models for the Prediction of Some Thermodynamic Properties of Cycloalkanes Using GA-MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dft.uci.edu [dft.uci.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. jove.com [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uomus.edu.iq [uomus.edu.iq]
- 16. store.astm.org [store.astm.org]
- 17. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 18. mse.ucr.edu [mse.ucr.edu]
- 19. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 20. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
Addressing matrix effects in the mass spectrometric analysis of ethylcycloheptane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of ethylcycloheptane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In mass spectrometry, the matrix refers to all the components in a sample other than the analyte of interest (this compound). Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components.[1][2][3] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] For a non-polar compound like this compound, matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) can arise from non-volatile residues in the GC inlet, which can affect the volatilization and transfer of the analyte into the column.[5]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between samples.
-
Inaccurate quantification, such as unexpectedly low or high concentrations.
-
Significant variations in analyte response when analyzing different sample matrices.[6]
-
Poor recovery of spiked standards in the sample matrix compared to a clean solvent.
-
Non-linear calibration curves when using standards prepared in a solvent.
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: The main strategies to address matrix effects can be categorized as follows:
-
Sample Preparation: Implementing a robust sample cleanup procedure is one of the most effective ways to remove interfering matrix components before analysis.[7][8] For a volatile compound like this compound, techniques like Solid-Phase Microextraction (SPME) or headspace analysis are often effective.
-
Chromatographic Separation: Optimizing the GC method to separate this compound from co-eluting matrix components can help reduce interference.
-
Calibration Strategies: Employing advanced calibration techniques can compensate for matrix effects that cannot be eliminated through sample preparation. The most common methods are matrix-matched calibration and the use of internal standards, particularly stable isotope-labeled standards.[5][9]
Troubleshooting Guides
Issue 1: Poor Recovery and Inconsistent Results
Symptoms:
-
You observe low recovery of your this compound spike in the sample matrix.
-
Replicate injections of the same sample give highly variable results.
Possible Cause:
-
Significant matrix suppression is occurring, where co-eluting compounds from your sample are interfering with the ionization of this compound in the mass spectrometer source.
Solutions:
1. Implement a More Effective Sample Cleanup:
-
Solid-Phase Extraction (SPE): Use a non-polar sorbent to retain this compound while allowing more polar interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): Extract this compound into a non-polar solvent (e.g., hexane) from a more polar sample matrix.[7]
2. Use an Internal Standard:
-
Stable Isotope Dilution (SID): This is the gold standard for correcting for matrix effects.[10][11] A stable isotope-labeled version of this compound (e.g., this compound-d16) is added to the sample at a known concentration before sample preparation. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction.[11][12]
-
Analog Internal Standard: If a labeled standard is unavailable, use a structurally similar compound that is not present in the sample (e.g., propylcycloheptane).
3. Employ Matrix-Matched Calibration:
-
Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[13][14] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[9]
Issue 2: Signal Enhancement Leading to Overestimation
Symptoms:
-
You are quantifying this compound at concentrations that are unexpectedly high.
-
The response of your analyte is significantly greater in the sample matrix compared to a clean solvent standard.
Possible Cause:
-
Matrix components may be enhancing the signal of this compound. In GC-MS, this can happen when matrix components coat active sites in the GC inlet and column, reducing analyte degradation and improving transfer efficiency.[5]
Solutions:
1. Dilute the Sample:
-
Diluting the sample can reduce the concentration of the interfering matrix components, thereby minimizing their enhancing effect.[6] However, ensure that the diluted concentration of this compound remains above the limit of quantification.
2. Optimize GC Inlet Conditions:
-
Use a clean, inert GC liner.
-
Regularly maintain and clean the GC inlet to remove non-volatile residues.
3. Utilize a Robust Calibration Method:
-
As with signal suppression, matrix-matched calibration or the use of a stable isotope-labeled internal standard are highly effective at correcting for signal enhancement.[10][13]
Experimental Protocols
Protocol 1: Matrix Effect Assessment
This protocol helps you to quantify the extent of matrix effects in your analysis.
-
Prepare a Standard Solution (A): Dissolve your this compound standard in a clean solvent (e.g., methanol) at a known concentration (e.g., 1 µg/mL).
-
Prepare a Post-Extraction Spiked Sample (B): Take a blank sample matrix that does not contain this compound and perform your entire sample preparation procedure. After the final extraction step, spike the extract with the this compound standard to the same final concentration as Solution A.
-
Analysis: Analyze both solutions A and B using your mass spectrometry method and record the peak area for this compound.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area in B / Peak Area in A) * 100
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.
-
A value of 100% indicates no significant matrix effect.
-
Protocol 2: Stable Isotope Dilution Analysis
-
Spiking: Add a known amount of a stable isotope-labeled this compound internal standard (e.g., this compound-d16) to your unknown sample before any sample preparation steps.
-
Sample Preparation: Perform your extraction and cleanup procedure.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of native this compound and a constant concentration of the labeled internal standard.
-
Analysis: Analyze the prepared sample and the calibration standards by mass spectrometry.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. Use this curve to determine the concentration of this compound in your sample.
Quantitative Data Summary
The following tables illustrate the impact of different mitigation strategies on the recovery and precision of this compound analysis in a complex matrix. The data is representative and serves to demonstrate the effectiveness of each approach.
Table 1: Comparison of Calibration Strategies
| Calibration Method | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Solvent-Based Calibration | 45% | 25% |
| Matrix-Matched Calibration | 98% | 8% |
| Stable Isotope Dilution | 102% | 4% |
Table 2: Effect of Sample Preparation on Matrix Effect
| Sample Preparation Method | Matrix Effect (%) |
| Dilute and Shoot | 55% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 85% (Minor Suppression) |
| Solid-Phase Extraction (SPE) | 95% (Minimal Effect) |
Visual Workflows
Caption: Workflow for this compound analysis with stable isotope dilution.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. nebiolab.com [nebiolab.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imreblank.ch [imreblank.ch]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. matrix-matched standard calibration: Topics by Science.gov [science.gov]
Technical Support Center: Optimization of Quenching Procedures for Ethylcycloheptane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quenching of reactions involving ethylcycloheptane. The information is presented in a question-and-answer format to facilitate easy access to solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a quenching agent for a reaction involving this compound?
A1: The choice of quenching agent depends on the nature of the reactive species in your reaction mixture. For highly reactive organometallic or hydride reagents, a stepwise quenching procedure is recommended to control the exothermicity. This typically involves a less reactive proton source like isopropanol, followed by a more reactive one like methanol, and finally water.[1] For reactions sensitive to acidic conditions, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a preferred quenching agent as it provides a mild proton source without significantly lowering the pH, which can prevent side reactions like elimination.[2]
Q2: How can I minimize the formation of an emulsion during the workup of my this compound reaction?
A2: Emulsion formation is a common issue, particularly when using solvents like cyclohexane.[3] To minimize this, consider the following:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to increase the polarity of the aqueous phase, which can help break up the emulsion.[4]
-
Filtration: If fine particulate matter is suspected to be stabilizing the emulsion, filtering the mixture through a pad of Celite® can be effective.[3][4]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and help disrupt the emulsion.[3]
Q3: What are the safety precautions I should take when quenching a large-scale reaction involving a reactive this compound derivative?
A3: Safety is paramount when quenching highly reactive mixtures. Key precautions include:
-
Cooling: Always cool the reaction mixture in an ice bath before and during the quenching process to manage the exothermic nature of the reaction.[4][5]
-
Slow Addition: Add the quenching agent slowly and dropwise using an addition funnel to maintain control over the reaction rate and temperature.[5]
-
Inert Atmosphere: For air-sensitive reagents, maintain an inert atmosphere (e.g., nitrogen or argon) during the initial quenching steps.
-
Proper Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.
-
Fume Hood: Perform the entire quenching procedure in a well-ventilated fume hood.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the quenching of common reactions involving this compound.
Scenario 1: Grignard Reaction with Ethylcycloheptyl Magnesium Halide
Problem: Low yield of the desired tertiary alcohol and formation of a significant amount of a hydrocarbon byproduct.
Possible Cause: Premature quenching of the Grignard reagent by a proton source (e.g., moisture in the solvent or glassware) or enolization of the carbonyl compound.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and ensure solvents are anhydrous. The Grignard reagent is a strong base and will react with any available protons.[6]
-
Optimize Addition Temperature: Add the carbonyl compound slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization.
-
Choice of Quenching Agent: Use a saturated aqueous solution of NH₄Cl for the quench. This mild acid will protonate the alkoxide to form the alcohol without promoting side reactions that can occur under more strongly acidic conditions.[2]
| Quenching Agent | Typical Yield of Tertiary Alcohol | Reference |
| Water | Moderate to Good | |
| Dilute HCl | Good, but risk of elimination | [2] |
| Saturated aq. NH₄Cl | Good to Excellent | [2] |
Experimental Protocol: Quenching a Grignard Reaction
-
After the reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring.
-
Continue stirring for 15-20 minutes at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
Scenario 2: Friedel-Crafts Acylation of this compound
Problem: A violent and uncontrolled reaction upon quenching with water.
Possible Cause: The reaction of unreacted aluminum chloride (AlCl₃), a Lewis acid catalyst, with water is highly exothermic.[4]
Troubleshooting Steps:
-
Cool the Reaction Mixture: Before quenching, cool the reaction flask thoroughly in an ice bath.[4]
-
Slow Addition to Ice: Slowly and carefully pour the reaction mixture in a thin stream into a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture.[4][7]
-
Acidification: After the initial quench, slowly add dilute hydrochloric acid (e.g., 1 M HCl) to dissolve any precipitated aluminum salts.[4]
| Quenching Method | Exotherm Control | Safety |
| Addition of water to reaction | Poor | High risk of uncontrolled boiling and HCl gas evolution |
| Slow addition of reaction to ice/water | Excellent | Significantly safer and more controlled |
Experimental Protocol: Quenching a Friedel-Crafts Acylation
-
Prepare a beaker with a mixture of crushed ice (approx. 100 g) and water (100 mL) and place it in an ice bath.[4]
-
Once the Friedel-Crafts reaction is complete, slowly pour the reaction mixture into the vigorously stirred ice-water slurry.
-
After the addition is complete and the exothermic reaction has subsided, slowly add 1 M HCl to dissolve any aluminum salts.[4]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
Scenario 3: Reduction of an Ethylcycloheptyl Ketone with LiAlH₄
Problem: Formation of a gelatinous aluminum salt precipitate during workup, making extraction difficult.
Possible Cause: Precipitation of aluminum hydroxides upon addition of water.
Troubleshooting Steps:
-
Fieser Workup: This is a common and effective method to produce a granular precipitate that is easy to filter. For every 1 g of LiAlH₄ used, sequentially and slowly add:
-
1 mL of water
-
1 mL of 15% aqueous NaOH
-
3 mL of water
-
-
Rochelle's Salt Workup: The use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can chelate the aluminum salts and prevent the formation of an emulsion or gelatinous precipitate.[8]
-
Acidic Workup: Carefully acidify the mixture with dilute sulfuric acid until the aluminum salts dissolve. This should be done with caution due to the potential for hydrogen gas evolution.
| Workup Method | Precipitate Characteristics | Ease of Filtration |
| Water only | Gelatinous | Difficult |
| Fieser Method | Granular | Easy |
| Rochelle's Salt | Soluble complex | Not applicable (no precipitate) |
Experimental Protocol: Quenching a LiAlH₄ Reduction (Fieser Method)
-
Cool the reaction mixture to 0 °C in an ice bath.
-
With vigorous stirring, slowly and sequentially add the following (for each gram of LiAlH₄ used):
-
1 mL of water
-
1 mL of 15% aqueous sodium hydroxide
-
3 mL of water
-
-
Allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Filter the resulting granular precipitate through a pad of Celite®.
-
Wash the filter cake with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the filtrate and washes, dry the organic layer, and concentrate to obtain the product.
References
- 1. epfl.ch [epfl.ch]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
Improving the resolution of ethylcycloheptane conformers at low temperatures
Technical Support Center: Ethylcycloheptane Conformer Resolution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of this compound conformers at low temperatures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the signals for my this compound sample broad at room temperature?
A1: Signal broadening is expected for flexible molecules like this compound at room temperature. The different conformers are interconverting rapidly on the NMR timescale. This rapid exchange leads to an averaging of the chemical shifts for each nucleus, often resulting in broad, unresolved peaks. To resolve individual conformers, you must slow down this interconversion.
Q2: I've lowered the temperature, but my NMR signals are still broad or overlapping. What should I do?
A2: This is a common challenge. Here are several steps you can take:
-
Lower the Temperature Further: The interconversion between conformers may still be too fast. Gradually decrease the temperature in 5-10°C increments. The temperature at which signals become sharp (the coalescence point) is different for each molecule.
-
Use a Higher Field Spectrometer: A spectrometer with a stronger magnetic field will increase the chemical shift dispersion, spreading the signals out and potentially resolving overlaps.[1]
-
Switch to ¹³C NMR: Carbon NMR offers a much wider chemical shift range than ¹H NMR, which can often resolve overlapping signals from different conformers.[2][3][4]
-
Check Your Solvent: Ensure you are using a solvent with a sufficiently low freezing point (e.g., deuterated propane, Freon mixtures, or dimethyl ether). Solvent choice can also influence the equilibrium populations of conformers.[5]
-
Optimize Acquisition Parameters: Increase the number of scans to improve the signal-to-noise ratio for low-population conformers.
Q3: I can see distinct signals at low temperatures, but I'm not sure which conformer each signal corresponds to. How can I assign them?
A3: Assigning signals requires a combination of experimental data and computational modeling.
-
2D NMR Spectroscopy: At a low temperature where exchange is slow, acquire 2D NMR spectra like COSY, HSQC, and HMBC to establish proton-proton and proton-carbon connectivities within each conformer.
-
NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other (< 5 Å). This is crucial for determining the 3D structure and differentiating between conformers (e.g., identifying axial vs. equatorial relationships).
-
Computational Chemistry: Use quantum mechanical calculations to predict the NMR chemical shifts for each computationally-derived low-energy conformer.[2][3][6] Comparing the experimental chemical shifts to the predicted values is a powerful method for assignment.[2][3]
Q4: How can I be sure my computational model accurately reflects the solution-state conformations?
A4: The best practice is to use experimental data to validate your computational model.[7]
-
Energy Comparison: The relative populations of conformers, determined by integrating the signals in your low-temperature NMR spectrum, should correlate with the relative free energies (ΔG) predicted by your calculations.
-
Coupling Constant Analysis: Measure the ³J(H,H) coupling constants from a high-resolution ¹H NMR spectrum. These values are related to the dihedral angles in the molecule. Compare these experimental values to the dihedral angles of your computed structures.
-
NOE Restraints: Use distance information from NOESY experiments as restraints in your computational model to guide the conformational search toward experimentally-verified structures.[7]
Q5: I suspect I have a minor conformer, but the signals are too weak to analyze. How can I improve detection?
A5: Detecting low-population conformers is challenging.
-
Increase Concentration: A higher sample concentration may make the minor signals more visible, but be mindful of potential aggregation or viscosity issues at low temperatures.
-
Increase Scans: Significantly increase the number of acquisitions to improve the signal-to-noise ratio.
-
Use a Cryoprobe: A cryogenic NMR probe provides a significant boost in sensitivity, which is often essential for observing conformers present at less than 5% population.
Quantitative Data Summary
The energy differences and interconversion barriers for cycloalkanes are key parameters determined from low-temperature NMR studies. While specific data for this compound is proprietary to individual research, the following table provides examples from related cyclic systems to illustrate typical values.
| Compound | Conformations/Process | ΔG or Barrier (kcal/mol) | Temperature (°C) | Method |
| cis-1,4-Di-tert-butylcyclohexane | Twist-Boat ⇌ Chair Interconversion | 6.83 and 6.35 | -148.1 | ¹³C NMR |
| 1-Methyl-1-germacyclohexane | Axial ⇌ Equatorial | 0.06 (A-value) | -159.15 | ¹³C NMR |
| 1,2-Cycloundecadiene | C₁(major) ⇌ C₂(minor) | 9.45 and 9.35 | -72.2 | ¹³C NMR |
Table Reference: Data synthesized from studies on substituted cyclohexanes and other cycloalkanes.[2][3][4][5]
Experimental Protocols
Protocol 1: Low-Temperature NMR (Dynamic NMR) Spectroscopy
Objective: To slow the interconversion of this compound conformers to resolve and quantify them individually.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a low-freezing point deuterated solvent (e.g., CD₂Cl₂, CBrF₃, or propane).
-
Transfer the solution to a suitable NMR tube (e.g., a medium-walled tube to withstand temperature changes).
-
-
Spectrometer Setup:
-
Use a spectrometer equipped with a variable temperature (VT) unit and ideally a cryoprobe for enhanced sensitivity.
-
Tune and match the probe for the desired nucleus (¹H and ¹³C).
-
-
Initial Room Temperature Scans:
-
Acquire standard ¹H and ¹³C spectra at room temperature to serve as a reference.
-
-
Cooling and Data Acquisition:
-
Gradually lower the sample temperature using the VT unit, allowing it to equilibrate for 5-10 minutes at each new temperature.
-
Acquire spectra at regular temperature intervals (e.g., every 10°C) from room temperature down to the solvent's freezing point (e.g., -150°C or lower).
-
Observe the spectra for changes: decoalescence (broad peaks splitting into sharp ones) indicates that the slow-exchange regime is being reached.
-
-
Data Analysis at Low Temperature:
-
Once sharp, distinct signals for each conformer are observed, perform a full analysis.
-
Signal Integration: Integrate the signals corresponding to each conformer to determine their relative populations.
-
2D NMR: Acquire COSY, HSQC, and NOESY/ROESY spectra to assign signals and determine the 3D structure of each conformer.
-
Barrier Calculation: The free energy of activation (ΔG‡) for interconversion can be calculated from the coalescence temperature.
-
Protocol 2: Computational Conformational Analysis
Objective: To generate theoretical models of this compound conformers and predict their properties to aid in the interpretation of experimental NMR data.
Methodology:
-
Initial Structure Generation:
-
Draw the 2D structure of this compound in a molecular modeling software package.
-
-
Conformational Search:
-
Geometry Optimization and Energy Calculation:
-
Take the low-energy conformers from the MM search and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).[8]
-
This provides more accurate geometries and relative Gibbs free energies (ΔG) for each conformer.
-
-
NMR Property Prediction:
-
Correlation with Experimental Data:
-
Compare the calculated relative energies (ΔG) with the conformer populations determined from NMR signal integration.
-
Match the predicted NMR chemical shifts and coupling constants with the experimental spectra to assign the signals to specific conformers.[6]
-
Visualizations
Caption: Integrated workflow for resolving this compound conformers.
References
- 1. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 2. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sikhcom.net [sikhcom.net]
- 4. Conformational study of 1,2-cycloundecadiene by dynamic NMR spectroscopy and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. ijert.org [ijert.org]
Method refinement for the quantitative analysis of ethylcycloheptane in complex mixtures
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols for the method refinement of ethylcycloheptane quantification in complex mixtures. It is designed for researchers, scientists, and drug development professionals working with gas chromatography-mass spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative analysis of this compound.
| Issue/Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | 1. Active Sites: The GC inlet liner or the front of the column may have active sites (e.g., exposed silanols) that interact with the analyte. 2. Column Overload: Injecting too much sample can saturate the column. 3. Inlet Temperature: Incorrect inlet temperature can cause improper vaporization. | 1. Use a Deactivated Liner: Employ a silanized or deactivated inlet liner. If tailing persists, trim the first 10-20 cm of the column. 2. Dilute the Sample: Reduce the sample concentration or increase the split ratio. 3. Optimize Temperature: Ensure the inlet temperature is at least 20-50°C above the boiling point of the least volatile matrix component. |
| Inconsistent Retention Times | 1. Gas Leaks: Leaks in the carrier gas line, septum, or column fittings. 2. Flow Rate Fluctuation: Inconsistent carrier gas flow rate due to a faulty regulator or electronic pressure control (EPC) module. 3. Oven Temperature Instability: Poor GC oven temperature control or insufficient equilibration time.[1] | 1. Perform a Leak Check: Use an electronic leak detector to check all fittings and connections from the gas source to the detector.[1] 2. Verify Flow Rate: Measure the flow rate at the detector outlet or split vent to ensure it matches the method setpoint. 3. Increase Equilibration Time: Set a longer oven equilibration time (e.g., 0.5-1.0 min) in your GC method. |
| Ghost Peaks (Peaks in Blank Runs) | 1. Septum Bleed: Small particles from an old or over-tightened septum entering the inlet. 2. Carryover: Residual analyte from a previous, high-concentration injection remaining in the syringe or inlet. 3. Contaminated Carrier Gas: Impurities in the carrier gas supply. | 1. Replace Septum: Regularly replace the injection port septum and avoid over-tightening the septum nut. 2. Thorough Rinsing: Implement a rigorous syringe cleaning procedure with multiple solvent washes between injections. Run a solvent blank after a high-concentration sample. 3. Use Gas Traps: Install and regularly replace high-purity carrier gas traps (moisture, oxygen, and hydrocarbon). |
| High Baseline Noise | 1. Column Bleed: Stationary phase degradation due to excessive temperature or oxygen exposure. 2. Contaminated Detector: The MS ion source or detector is dirty. 3. Gas Impurities: Impurities in the carrier gas or detector gases. | 1. Condition the Column: Bake out the column at its maximum isothermal temperature limit (or as recommended by the manufacturer) for 1-2 hours. If bleeding persists, the column may need replacement. 2. Clean the Ion Source: Follow the manufacturer's procedure for cleaning the MS ion source, lens stack, and detector. 3. Verify Gas Purity: Ensure high-purity gases are used and that purifiers are functional. |
| Poor Linearity in Calibration | 1. Detector Saturation: The highest calibration standard is saturating the MS detector. 2. Matrix Effects: Co-eluting compounds from the sample matrix are enhancing or suppressing the ionization of this compound.[2] 3. Inappropriate Calibration Range: The selected concentration range is too wide for the detector's linear response. | 1. Extend the Range: Lower the concentration of the highest standard or add a standard at the lower end. 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[2] 3. Narrow the Range: Focus the calibration range around the expected sample concentrations. |
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate internal standard (IS) for this compound analysis?
A1: An ideal internal standard should be chemically similar to the analyte but not present in the samples. For GC-MS analysis of this compound, a deuterated analog like ethylcyclohexane-d14 is an excellent choice because it co-elutes and behaves similarly during extraction and ionization but is easily distinguished by its mass. If a deuterated analog is unavailable, a non-native, structurally similar compound such as propylcyclohexane or n-nonane-d20 can be used, provided it is well-resolved from this compound and other matrix components.
Q2: What are matrix effects and how can I mitigate them?
A2: Matrix effects are the alteration of analyte response (suppression or enhancement) due to co-eluting compounds from the sample matrix interfering with the ionization process in the MS source.[3] In GC-MS, this can also occur when active sites in the inlet are blocked by matrix components, preventing analyte degradation and artificially enhancing the signal.[2] To mitigate these effects:
-
Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering components.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank sample matrix to ensure the standards and samples experience the same matrix effects.[2]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard co-elutes with the analyte and is affected by the matrix in the same way, providing the most accurate correction.
Q3: My sample contains several isomers of C9 cycloalkanes. How can I ensure specific quantification of this compound?
A3: Isomer co-elution is a common challenge. To ensure specificity:
-
High-Resolution GC Column: Use a long (e.g., 60 m) capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) to maximize chromatographic resolution.
-
Temperature Program Optimization: Employ a slow oven temperature ramp (e.g., 2-3°C/min) through the expected elution range of C9 cycloalkanes to improve separation.
-
Selected Ion Monitoring (SIM): Use specific quantifier and qualifier ions for this compound that are less abundant in the mass spectra of co-eluting isomers. The molecular ion (m/z 126) and a characteristic fragment (m/z 97) are good candidates.[4]
Q4: What are typical quantifier and qualifier ions for this compound in GC-EI-MS?
A4: Based on the electron ionization (EI) mass spectrum of this compound, the following ions are recommended for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods:
-
Quantifier Ion: The most abundant and characteristic fragment ion, typically m/z 97 (M-29, loss of ethyl group).
-
Qualifier Ion 1: Another prominent fragment, such as m/z 69 .
-
Qualifier Ion 2: The molecular ion, m/z 126 , can be used as a second qualifier if it has sufficient abundance. The ratio of these ions should be consistent across all standards and samples.
Experimental Protocol: GC-MS Quantification of this compound
This protocol outlines a standard method for the quantitative analysis of this compound in a complex hydrocarbon matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of the sample into a 15 mL glass vial.
-
Add 10 µL of the internal standard working solution (e.g., 100 µg/mL ethylcyclohexane-d14 in hexane).
-
Add 2.0 mL of hexane (B92381).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate for 10 minutes.
-
Transfer the upper hexane layer to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| GC System | Agilent 8890 GC (or equivalent) |
| MS System | Agilent 7000D QQQ MS (or equivalent) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split Ratio 20:1) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 40°C (hold 2 min), ramp to 150°C @ 5°C/min, hold 1 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. SIM Ion Table
| Analyte | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| This compound | ~12.5 min | 97 | 126, 69 |
| Ethylcyclohexane-d14 (IS) | ~10.8 min | 100 | 126 |
4. Calibration and Quantification
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in a blank matrix.
-
Spike each standard with the internal standard at a constant concentration.
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration ratio.
-
Apply a linear regression fit to the curve (R² should be >0.995).
-
Quantify this compound in samples using the generated calibration curve.
5. Method Validation Parameters (Example Data)
| Parameter | Result |
| Linear Range | 0.1 - 20 µg/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 10% (Intra-day), < 15% (Inter-day) |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common GC-MS analytical issues.
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound from sample receipt to final report.
References
Validation & Comparative
A Comparative Analysis of Ethylcycloheptane and Methylcyclohexane as Fuel Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ethylcycloheptane and methylcyclohexane (B89554), two cycloalkanes with potential applications as components in fuel formulations. The following sections present a quantitative comparison of their key fuel properties, detailed experimental protocols for measuring these properties, and visualizations of the analytical workflow.
Data Presentation: Quantitative Comparison of Fuel Properties
The performance of a fuel is determined by a range of physical and chemical properties. This table summarizes the key fuel-related properties of this compound and methylcyclohexane based on available experimental data.
| Property | This compound | Methylcyclohexane | Unit |
| Research Octane (B31449) Number (RON) | 30.0[1] | 74.8 | - |
| Motor Octane Number (MON) | 28.0[1] | 71.1 | - |
| Density @ 20°C | ~0.811 (estimated) | 0.77 g/cm³[2] | g/cm³ |
| Net Heating Value | Data not available | ~43.4 | MJ/kg |
| Molecular Formula | C₉H₁₈ | C₇H₁₄ | - |
| Molar Mass | 126.24 | 98.19 | g/mol |
| Boiling Point | 158-159 | 101 °C[2] | °C |
Mandatory Visualization
The following diagrams illustrate the logical flow of a comparative fuel analysis and a typical experimental workflow for determining the Research Octane Number (RON).
Experimental Protocols
The following sections detail the standardized methodologies for determining the key fuel properties presented in this guide.
Determination of Research Octane Number (RON) and Motor Octane Number (MON)
Methodology: ASTM D2699 (RON) and ASTM D2700 (MON)
The Research Octane Number (RON) and Motor Octane Number (MON) of a spark-ignition engine fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
Experimental Procedure (ASTM D2699 - RON):
-
Engine Preparation: The CFR engine is prepared and calibrated according to the specifications outlined in ASTM D2699. This includes setting the engine speed to 600 rpm and the intake air temperature to a level dependent on the barometric pressure.
-
Reference Fuel Blends: Primary Reference Fuels (PRFs), which are blends of iso-octane (RON = 100) and n-heptane (RON = 0), are prepared in various volumetric ratios.
-
Sample Introduction: The fuel sample (e.g., this compound or methylcyclohexane) is introduced into the engine's carburetor.
-
Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed. This is typically measured using a knock sensor.
-
Bracketing: The knock intensity of the sample is "bracketed" by running two PRF blends, one that produces a slightly higher knock intensity and one that produces a slightly lower knock intensity than the sample.
-
RON Determination: The RON of the sample is determined by interpolation between the RONs of the two bracketing PRF blends.
Experimental Procedure (ASTM D2700 - MON):
The procedure for determining the MON is similar to that of the RON, with the key differences being the engine operating conditions:
-
Engine Speed: 900 rpm
-
Intake Air Temperature: 149 °C (300 °F)
-
Ignition Timing: Varies with the compression ratio.
These more severe operating conditions in the MON test typically result in a lower octane number compared to the RON for the same fuel.
Determination of Density
Methodology: ASTM D1298 - Standard Test Method for Density, Relative Density (Specific Gravity), or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method.
This method covers the laboratory determination of the density of liquid petroleum products using a glass hydrometer.
Experimental Procedure:
-
Sample Preparation: A representative sample of the liquid hydrocarbon (e.g., this compound or methylcyclohexane) is brought to a specified temperature.
-
Hydrometer Selection: A hydrometer with a suitable range for the expected density of the sample is selected.
-
Measurement: The hydrometer is gently lowered into the sample in a hydrometer cylinder. The reading is taken at the point where the principal surface of the liquid cuts the hydrometer scale.
-
Temperature Correction: The observed hydrometer reading is corrected to the reference temperature (typically 15°C or 60°F) using standard petroleum measurement tables.
Determination of Heat of Combustion
Methodology: ASTM D4809 - Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter.
This method is used to determine the heat of combustion of liquid hydrocarbon fuels. The heat of combustion is a measure of the energy released when a fuel is burned completely.
Experimental Procedure:
-
Sample Preparation: A weighed amount of the liquid fuel is placed in a sample holder within a high-pressure oxygen bomb.
-
Pressurization: The bomb is filled with high-pressure oxygen.
-
Combustion: The fuel is ignited by a fuse wire. The combustion process takes place within the sealed bomb, which is submerged in a known quantity of water in a calorimeter.
-
Temperature Measurement: The temperature of the water in the calorimeter is precisely measured before and after combustion.
-
Calculation: The heat of combustion of the fuel is calculated from the temperature rise of the water, the heat capacity of the calorimeter system, and the mass of the fuel sample. The result is typically expressed as the net (lower) or gross (higher) heating value. The net heating value assumes that the water produced during combustion remains in a vapor state, while the gross heating value assumes it condenses to a liquid.
References
The Energetic Landscape of Cycloalkanes: A Comparative Analysis of Ring Strain with a Focus on Cycloheptane Derivatives
For researchers, scientists, and drug development professionals, understanding the inherent stability of cyclic molecular frameworks is paramount. The concept of ring strain, a measure of a cycloalkane's inherent instability, plays a crucial role in determining molecular conformation, reactivity, and ultimately, biological activity. This guide provides a comparative analysis of the ring strain in various cycloalkanes, with a particular focus on the seven-membered ring of cycloheptane, the core of ethylcycloheptane.
The stability of a cycloalkane is inversely related to its ring strain; a more stable cycloalkane possesses lower ring strain. This strain arises from several energetic penalties: angle strain, torsional strain, and steric (or transannular) strain.
-
Angle Strain: This occurs when the bond angles within the ring deviate from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon atoms.[1][2][3] Smaller rings, such as cyclopropane (B1198618) and cyclobutane (B1203170), exhibit significant angle strain due to their compressed bond angles.[4][5]
-
Torsional Strain (Eclipsing Strain): This arises from the repulsion between electrons in bonds on adjacent carbon atoms.[1][4] When these bonds are in an eclipsed conformation, the molecule's energy is raised. Cycloalkanes adopt puckered conformations to alleviate this strain.[5][6]
-
Steric Strain (Transannular Strain): This is the result of repulsive van der Waals interactions between non-bonded atoms or groups that are forced into close proximity across the ring.[4] This type of strain is particularly significant in medium-sized rings (7 to 11 carbons).[7]
Comparative Ring Strain Data
The total ring strain of a cycloalkane can be quantified experimentally by measuring its heat of combustion.[6][7] By comparing the heat of combustion per methylene (B1212753) (-CH₂) group to that of a strain-free acyclic alkane, the total strain energy can be calculated.[8][9] The following table summarizes the ring strain for several common cycloalkanes.
| Cycloalkane | Number of Carbons | Total Ring Strain (kcal/mol) | Ring Strain per CH₂ (kcal/mol) |
| Cyclopropane | 3 | 27.6 | 9.2 |
| Cyclobutane | 4 | 26.3 | 6.6 |
| Cyclopentane | 5 | 6.2 | 1.2 |
| Cyclohexane (B81311) | 6 | 0 | 0 |
| Cycloheptane | 7 | 6.3 | 0.9 |
| Cyclooctane | 8 | 9.7 | 1.2 |
| Cyclononane | 9 | 12.6 | 1.4 |
| Cyclodecane | 10 | 12.0 | 1.2 |
| Cyclododecane | 12 | 4.1 | 0.3 |
Data compiled from multiple sources. Note that the ethyl group in this compound is expected to have a minor, though not entirely negligible, impact on the overall ring strain, primarily through steric interactions.
As the data indicates, cyclohexane is considered to be virtually strain-free as it can adopt a perfect chair conformation where both angle and torsional strain are minimized.[6][10] Cyclopropane and cyclobutane are highly strained due to severe angle and torsional strain.[5][11] Cyclopentane has significantly less strain than the smaller rings.
Cycloheptane, the parent ring of this compound, exhibits a moderate amount of ring strain, comparable to that of cyclopentane.[6] For medium-sized rings like cycloheptane, angle strain is less of a factor; however, they suffer from a combination of torsional and transannular strain as they are too flexible to adopt a single, low-energy conformation like the chair form of cyclohexane.[7]
Experimental Determination of Ring Strain: Heat of Combustion
The primary experimental method for determining the ring strain of cycloalkanes is through heat of combustion measurements.[6][7]
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of the cycloalkane is placed in a sample holder within a high-pressure vessel known as a bomb calorimeter.
-
Pressurization: The bomb is filled with pure oxygen under high pressure to ensure complete combustion.
-
Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is accurately measured.
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is carefully measured.
-
Calculation:
-
The heat capacity of the calorimeter system is determined in a separate calibration experiment.
-
The heat of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter. .
-
The molar heat of combustion is then determined.
-
To calculate the ring strain, the heat of combustion per methylene (-CH₂) group is compared to the value for a strain-free, long-chain alkane (approximately 157.4 kcal/mol).[8][9] The difference, multiplied by the number of methylene groups in the ring, gives the total ring strain energy.[7]
-
Factors Contributing to Ring Strain
The interplay of angle, torsional, and steric strain dictates the overall ring strain of a cycloalkane. The following diagram illustrates this relationship.
Caption: Logical relationship of the primary factors contributing to the total ring strain in cycloalkanes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 3. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Experimental and Computational Data for Ethylcycloheptane
An Objective Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research and development, a precise understanding of the physicochemical properties of molecules is paramount. Ethylcycloheptane (C9H18), a cycloalkane, serves as a pertinent example for examining the congruence between laboratory-derived data and computational predictions. This guide provides a detailed cross-validation of experimental and computational data for this compound, offering researchers and scientists a clear perspective on the reliability of in silico models.
Physicochemical Properties: A Head-to-Head Comparison
The following table summarizes the available experimental data for the boiling point, density, and refractive index of this compound and juxtaposes them with computationally predicted values. This direct comparison is essential for evaluating the accuracy of current computational models.
| Physicochemical Property | Experimental Value | Computational Value |
| Boiling Point | 163.15 °C (436.3 K)[1] | Not explicitly available in searched sources |
| Density (Liquid) | 0.814 g/cm³ (at 20 °C)[1] | Not explicitly available in searched sources |
| Refractive Index (nD) | 1.446 (at 20 °C)[1] | Not explicitly available in searched sources |
Note: While direct computational values for this compound's boiling point, density, and refractive index were not found in the initial search, PubChem does provide a list of computed properties for this compound, although these specific values are not among them.[2] The comparison highlights a gap in readily available, specific computational predictions for this molecule, underscoring the continued importance of experimental determination.
Experimental Protocols: The Foundation of Factual Data
The experimental values presented above are determined through rigorous and well-established laboratory protocols. Understanding these methodologies is crucial for appreciating the source and reliability of the data.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .
-
Apparatus: A distillation flask containing the liquid sample (this compound), a heating mantle, a condenser, a thermometer, and a receiving flask.
-
Procedure:
-
The this compound is placed in the distillation flask.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
The liquid is heated, and as it boils, the vapor rises, condenses in the water-cooled condenser, and is collected in the receiving flask.
-
The temperature at which the liquid-vapor equilibrium is established, indicated by a stable temperature reading on the thermometer, is recorded as the boiling point.
-
Measurement of Density
Density, a measure of mass per unit volume, is a fundamental physical property. A precise method for its determination is through the use of a pycnometer .
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.
-
The pycnometer is emptied, dried, and filled with this compound.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
Assessment of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[3] It is a characteristic property of a pure substance and can be used to assess purity.[3] An Abbe refractometer is a common instrument for this measurement.[4][5]
-
Apparatus: An Abbe refractometer, a light source (typically a sodium D-line lamp), and a constant temperature bath.
-
Procedure:
-
A few drops of the this compound sample are placed on the prism of the refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C).
-
Light is passed through the sample, and the telescope of the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Caption: General experimental workflow for determining physicochemical properties.
Computational Methodologies: Predicting Properties In Silico
Computational chemistry provides powerful tools for predicting the physicochemical properties of molecules, offering a cost-effective and time-efficient alternative to experimental measurements.[6][7][8] Two primary approaches are Quantum Chemical Calculations and Molecular Dynamics simulations using force fields.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, can predict molecular properties from first principles.[9][10][11][12] Methods like Density Functional Theory (DFT) are commonly employed to calculate the electronic structure of a molecule. From this, various properties can be derived. For instance, thermodynamic properties related to the boiling point can be estimated from calculated enthalpies and entropies of vaporization.
Molecular Dynamics and Force Fields
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time.[13] These simulations rely on a force field , which is a set of parameters that describe the potential energy of a system of particles.[13][14][15][16][17] For alkanes like this compound, force fields are parameterized to reproduce experimental data for properties such as density and enthalpy of vaporization. By simulating a system of this compound molecules, macroscopic properties like density and boiling point can be predicted.
Caption: General computational workflow for property prediction.
Conclusion: An Integrated Approach
The cross-validation of experimental and computational data for this compound reveals a crucial insight: while computational methods are advancing rapidly, they do not yet supplant the need for empirical data. For fundamental physicochemical properties, experimental determination remains the gold standard. However, computational approaches are invaluable for high-throughput screening, guiding experimental design, and providing a theoretical framework for understanding molecular behavior. For researchers in drug discovery and development, an integrated approach that leverages the strengths of both methodologies will be the most effective path forward in characterizing and optimizing molecular properties.
References
- 1. WTT- Under Construction Page [wtt-pro.nist.gov]
- 2. This compound | C9H18 | CID 139398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. athabascau.ca [athabascau.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. ks.uiuc.edu [ks.uiuc.edu]
- 14. mb.uni-paderborn.de [mb.uni-paderborn.de]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. google.com [google.com]
- 17. chemrxiv.org [chemrxiv.org]
Distinguishing Ethylcycloheptane from its Isomers using Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the analysis of complex hydrocarbon mixtures, distinguishing between structural isomers is a frequent challenge. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for the elucidation of molecular structures through the analysis of fragmentation patterns. This guide provides a comparative analysis of the mass spectra of ethylcycloheptane and two of its common isomers, methylcyclooctane (B75215) and propylcyclohexane (B167486), to facilitate their differentiation.
All three compounds are saturated cycloalkanes with the chemical formula C₉H₁₈ and a molecular weight of 126.24 g/mol . Despite their identical mass, their distinct structural arrangements lead to characteristic fragmentation patterns upon electron ionization, enabling their unambiguous identification.
Comparative Analysis of Mass Spectra
The primary differentiation between these isomers in mass spectrometry is based on the facile cleavage of the bond between the alkyl substituent and the cycloalkane ring. This alpha-cleavage results in the loss of the alkyl group as a radical and the formation of a stable cycloalkyl cation. The mass-to-charge ratio (m/z) of this cation is a key diagnostic marker for each isomer.
| Compound | Molecular Ion (M⁺) (m/z) | Key Diagnostic Fragment Ion | m/z of Diagnostic Fragment | Predicted/Observed Relative Abundance | Other Significant Fragments (m/z) |
| This compound | 126 | [M - C₂H₅]⁺ | 97 | High (Predicted) | 55, 69, 83 |
| Methylcyclooctane | 126 | [M - CH₃]⁺ | 111 | High | 55, 69, 83 |
| Propylcyclohexane | 126 | [M - C₃H₇]⁺ | 83 | High | 55, 69, 97 |
Note: The mass spectrum for this compound is predicted based on established fragmentation principles of alkylcycloalkanes. The mass spectra for methylcyclooctane and propylcyclohexane are based on data from the NIST Mass Spectrometry Data Center.
The predicted mass spectrum of this compound is expected to show a prominent peak at m/z 97, corresponding to the loss of an ethyl radical (CH₂CH₃•). In contrast, methylcyclooctane will exhibit a characteristic peak at m/z 111 due to the loss of a methyl radical (CH₃•). Propylcyclohexane will be readily identifiable by a strong peak at m/z 83, resulting from the loss of a propyl radical (CH₂CH₂CH₃•). The molecular ion peak at m/z 126 is expected to be of low to moderate intensity for all three isomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of this compound and its isomers. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Ensure the sample is free of non-volatile residues.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) is suitable for separating these isomers.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Ionization Energy: 70 eV.[1]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
4. Data Analysis:
-
Identify the peaks corresponding to the isomers based on their retention times.
-
Analyze the mass spectrum of each peak, paying close attention to the molecular ion and the key diagnostic fragment ions as detailed in the comparison table.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between this compound, methylcyclooctane, and propylcyclohexane based on their mass spectral data.
Caption: Isomer identification workflow based on key fragment ions.
Fragmentation Pathway Visualization
The following diagrams illustrate the primary fragmentation pathways for each isomer leading to the formation of the diagnostic ions.
Caption: Fragmentation of isomers leading to diagnostic cations.
References
Comparative study of the solvent effects of ethylcycloheptane versus toluene
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Properties and Performance with Supporting Experimental Data.
In the realm of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. Toluene (B28343), a widely utilized aromatic solvent, is often favored for its solvating power for a range of nonpolar to moderately polar compounds. However, increasing environmental and safety concerns have prompted the search for viable alternatives. This guide provides a comparative study of ethylcycloheptane, a cycloalkane, and toluene, offering insights into their respective solvent effects based on their physicochemical properties and established experimental methodologies.
Data Presentation: Physicochemical Properties
The following tables summarize the key physical and solvent properties of this compound and toluene, providing a quantitative basis for comparison.
| Property | This compound | Toluene | Reference(s) |
| Molecular Formula | C₉H₁₈ | C₇H₈ | [1],[2] |
| Molecular Weight | 126.24 g/mol | 92.14 g/mol | [1],[2] |
| Boiling Point | 163-165 °C | 110.6 °C | [1],[2] |
| Melting Point | -63.5 °C | -95 °C | [1],[2] |
| Density | ~0.81 g/mL | 0.867 g/mL at 20°C | [1],[2] |
| Flash Point | ~43 °C | 4 °C | [1],[2] |
| Water Solubility | Insoluble | 0.52 g/L at 20°C | [2] |
| Solvent Parameter | This compound (estimated)¹ | Toluene | Reference(s) |
| Dielectric Constant (ε) | ~2.0 | 2.38 at 25°C | [3],[4] |
| Dipole Moment (μ) | ~0 D | 0.31 D at 20°C | [5],[6] |
| Hansen Solubility Parameters (MPa⁰.⁵) | |||
| δD (Dispersion) | ~16.5 | 18.0 | [2] |
| δP (Polar) | ~0.0 | 1.4 | [2] |
| δH (H-bonding) | ~0.0 | 2.0 | [2] |
¹Data for this compound's dielectric constant and Hansen solubility parameters are estimated based on values for similar cycloalkanes (e.g., ethylcyclopentane) due to the limited availability of direct experimental data for this compound itself.[7]
Experimental Protocols
To provide a framework for the quantitative comparison of solvent effects, detailed methodologies for key experiments are outlined below.
Determination of Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a valuable tool for predicting solvent-solute interactions.[8][9] The experimental determination for a solid solute involves the following steps:
-
Solvent Selection : A range of solvents with known HSPs are selected.
-
Solubility Testing : A small, accurately weighed amount of the solute is added to a known volume of each solvent in a sealed vial.
-
Observation : The vials are agitated at a constant temperature, and the solubility is observed. Solubility is often categorized as "good" (completely dissolved) or "poor" (partially or not dissolved).[10]
-
Data Analysis : The HSPs of the "good" solvents are plotted in 3D Hansen space (δD, δP, δH). A sphere is drawn to encompass the majority of the "good" solvents while excluding the "poor" solvents. The center of this sphere represents the HSP of the solute.[11]
Measurement of Dielectric Constant
The dielectric constant is a measure of a solvent's ability to separate charge and is a key indicator of its polarity. It can be measured using a dielectric constant meter based on capacitance measurements.
-
Calibration : The instrument is calibrated using standard reference liquids with known dielectric constants, such as cyclohexane (B81311) and air.
-
Sample Preparation : The solvent to be tested is placed in the measurement cell, ensuring it is free from impurities and water.
-
Measurement : The capacitance of the cell containing the solvent is measured.
-
Calculation : The dielectric constant (ε) is calculated using the formula: ε = C_solvent / C_vacuum, where C_solvent is the capacitance with the solvent and C_vacuum is the capacitance under vacuum (or approximated with air).[7]
Kinetic Studies of a Model Reaction
To directly compare the effect of this compound and toluene on reaction rates, a kinetic study of a model reaction, such as a Suzuki-Miyaura cross-coupling, can be performed.[12][13]
-
Reaction Setup : Two sets of reactions are prepared under identical conditions (temperature, catalyst loading, reactant concentrations), with the only variable being the solvent (this compound in one set, toluene in the other).
-
Sampling : Aliquots are taken from each reaction mixture at regular time intervals.
-
Quenching : The reaction in each aliquot is stopped, for example, by rapid cooling or addition of a quenching agent.
-
Analysis : The concentration of a key reactant or product in each aliquot is determined using an analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Plotting : The concentration of the analyte is plotted against time for both solvents.
-
Rate Determination : The initial reaction rate is determined from the initial slope of the concentration vs. time plot. Comparing the rates provides a direct measure of the solvent effect.[14]
Mandatory Visualization
To illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound | C9H18 | CID 139398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hansen solubility parameters [stenutz.eu]
- 3. Dielectric Constant [macro.lsu.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Dipole moments [stenutz.eu]
- 6. Dipole Moment [macro.lsu.edu]
- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. researchgate.net [researchgate.net]
- 11. kinampark.com [kinampark.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Validating Force Fields for Molecular Dynamics Simulations of Ethylcycloheptane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common classical force fields for the molecular dynamics (MD) simulation of ethylcycloheptane. The selection of an appropriate force field is paramount for obtaining accurate simulation results that can reliably predict the conformational landscape and thermodynamic properties of molecules. Here, we compare the key features of the AMBER (GAFF), OPLS-AA, and CHARMM (CGenFF) force fields and provide a validation workflow against experimental data.
Force Field Comparison
The choice of a force field dictates the potential energy function and the parameters used to describe the interactions between atoms in a molecular system. For a relatively simple organic molecule like this compound, several well-established force fields can be employed. The most common choices include the General AMBER Force Field (GAFF), the Optimized Potentials for Liquid Simulations (OPLS-AA), and the CHARMM General Force Field (CGenFF). Each of these has been parameterized to reproduce experimental data for a wide range of organic molecules.[1][2][3]
| Force Field Family | Parameterization Philosophy | Strengths | Considerations |
| AMBER (GAFF/GAFF2) | Designed to be compatible with the AMBER force fields for biomolecules, GAFF (General AMBER Force Field) provides parameters for a broad range of organic molecules.[4][5] It relies on a combination of quantum mechanical calculations and experimental data. | Good for compatibility with protein and nucleic acid simulations. Well-documented parameterization procedures using tools like Antechamber.[4] | May require additional parameterization for novel functional groups. |
| OPLS-AA | Optimized to reproduce the properties of organic liquids, with a focus on thermodynamic data such as heats of vaporization and densities.[2][6] | Generally provides accurate predictions of liquid properties. | Parameterization can be less straightforward for new molecules compared to the automated procedures available for GAFF. |
| CHARMM (CGenFF) | The CHARMM General Force Field is designed for drug-like molecules and is compatible with the CHARMM force fields for biomolecules.[3][7][8] It uses a hierarchical parameterization strategy based on analogy to existing parameters. | Strong performance for a wide variety of chemical groups found in drug molecules. The CGenFF program provides penalties to indicate the reliability of assigned parameters.[9] | High-penalty parameters may require manual refinement for accurate results. |
Experimental Data for Validation
Accurate validation of a force field requires comparison of simulation results with reliable experimental data. For this compound, the following experimental properties are available for validation:
| Property | Experimental Value | Temperature (K) | Pressure (kPa) | Source |
| Liquid Density | 763.5 kg/m ³ | 298.15 | 101.325 | NIST/TRC |
| Heat of Vaporization | ~45.8 kJ/mol | 298.15 | N/A | Calculated from NIST/TRC enthalpy data |
Note: The heat of vaporization was estimated from the enthalpy of the liquid and gas phases available in the NIST/TRC database. Direct high-precision experimental values may vary.
Validation Workflow
The following diagram outlines the general workflow for validating a force field for the molecular dynamics simulation of this compound.
References
- 1. Application of Molecular Dynamics Simulations in Molecular Property Prediction I: Density and Heat of Vaporization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Molecular Dynamics Simulations in Molecular Property Prediction I: Density and Heat of Vaporization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enthalpy of vaporization - Wikipedia [en.wikipedia.org]
- 7. sharifsuliman.medium.com [sharifsuliman.medium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Ethylcycloheptane Reactivity Against Other Cycloalkanes
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical reactivity of molecular scaffolds is paramount. This guide provides a comparative benchmark of the reactivity of ethylcycloheptane against other common cycloalkanes, namely cyclopentane (B165970), cyclohexane (B81311), and cyclooctane (B165968). The comparison is based on key chemical transformations including free-radical halogenation and oxidation, with supporting data on heats of combustion to correlate reactivity with thermodynamic stability.
Relative Stability: Insights from Heats of Combustion
The heat of combustion, the energy released when a compound is completely burned, serves as an inverse measure of its thermodynamic stability. A higher heat of combustion per -CH₂- group indicates greater ring strain and, consequently, higher reactivity. Cyclohexane is the most stable of the common cycloalkanes due to its ability to adopt a strain-free chair conformation.[1] In contrast, cycloheptane (B1346806) and larger rings exhibit some conformational strain. The addition of an ethyl group increases the total heat of combustion due to the increased number of carbon-carbon and carbon-hydrogen bonds.[1][2]
Table 1: Molar Heats of Combustion for Selected Cycloalkanes
| Cycloalkane | Molecular Formula | Molar Heat of Combustion (kJ/mol) |
| Cyclopentane | C₅H₁₀ | -3290 |
| Cyclohexane | C₆H₁₂ | -3920 |
| Cycloheptane | C₇H₁₄ | -4599 |
| This compound | C₉H₁₈ | -5900 (estimated) |
| Cyclooctane | C₈H₁₆ | -5267 |
Note: The heat of combustion for this compound is an estimated value based on the trend of increasing heat of combustion with the number of carbon atoms.[1][2][3]
Free-Radical Halogenation: A Probe of C-H Bond Reactivity
Free-radical halogenation is a classic reaction for assessing the reactivity of different types of C-H bonds in alkanes and cycloalkanes.[4][5] The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a halogen radical.[4][6] The selectivity of this reaction is highly dependent on the stability of the resulting alkyl radical, with the reactivity order being tertiary > secondary > primary C-H bonds.[7][8][9]
This compound possesses primary, secondary, and a tertiary C-H bond at the point of attachment of the ethyl group. This tertiary C-H bond is expected to be the most reactive site for hydrogen abstraction during free-radical halogenation.
Table 2: Predicted Relative Reactivity of C-H Bonds in Cycloalkanes towards Free-Radical Chlorination at 25°C
| Cycloalkane | C-H Bond Type | Relative Reactivity per H | Predicted Major Monochlorination Product(s) |
| Cyclopentane | Secondary | 3.8 | Chlorocyclopentane |
| Cyclohexane | Secondary | 3.8 | Chlorocyclohexane |
| This compound | Tertiary | 5.0 | 1-Chloro-1-ethylcycloheptane |
| Secondary | 3.8 | Chloro(ethyl)cycloheptanes | |
| Primary | 1.0 | (1-Chloroethyl)cycloheptane, Ethyl(chlorocycloheptanes) | |
| Cyclooctane | Secondary | 3.8 | Chlorocyclooctane |
Note: The relative reactivity values are based on established data for primary, secondary, and tertiary C-H bonds.[4][7][9]
Oxidation: Susceptibility to C-H Functionalization
The oxidation of cycloalkanes is a critical reaction in both industrial and biological contexts. While generally less reactive than alkenes, cycloalkanes can be oxidized under forcing conditions, often with reagents like potassium permanganate (B83412). The reactivity in oxidation reactions often parallels that of free-radical halogenation, with tertiary C-H bonds being more susceptible to attack. Therefore, this compound is expected to be more readily oxidized at the tertiary carbon atom compared to the secondary C-H bonds in unsubstituted cycloalkanes.
Table 3: Qualitative Reactivity of Cycloalkanes towards Oxidation with KMnO₄
| Cycloalkane | Expected Relative Reactivity | Primary Site of Oxidation |
| Cyclopentane | Moderate | Secondary C-H |
| Cyclohexane | Moderate | Secondary C-H |
| This compound | High | Tertiary C-H |
| Cyclooctane | Moderate | Secondary C-H |
Experimental Protocols
Protocol 1: Free-Radical Chlorination of Cycloalkanes
This protocol describes a general procedure for the free-radical chlorination of a cycloalkane using sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as a radical initiator.[10]
Materials:
-
Cycloalkane (e.g., cyclohexane, this compound)
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine the cycloalkane (1.0 equivalent) and a catalytic amount of AIBN (e.g., 0.02 equivalents).
-
Add sulfuryl chloride (1.1 equivalents) to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 1-2 hours. The reaction should be monitored by GC analysis for the disappearance of the starting material.
-
After cooling to room temperature, carefully transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium carbonate solution (2 x 50 mL) and water (1 x 50 mL) to remove any remaining acid and sulfuryl chloride.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by simple distillation.
-
The chlorinated cycloalkane product can be further purified by fractional distillation.
Caption: Experimental workflow for free-radical chlorination.
Protocol 2: Oxidation of Cycloalkanes with Potassium Permanganate
This protocol provides a general method for the oxidation of cycloalkanes using potassium permanganate under phase-transfer catalysis conditions.
Materials:
-
Cycloalkane (e.g., cyclohexane, this compound)
-
Potassium permanganate (KMnO₄)
-
Phase-transfer catalyst (e.g., Adogen 464)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Acetic acid
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask, dissolve the cycloalkane (1.0 equivalent) and a catalytic amount of the phase-transfer catalyst in methylene chloride.
-
Add an aqueous solution of potassium permanganate (2.0 equivalents) and a small amount of acetic acid to the stirred mixture.
-
The reaction is stirred vigorously at room temperature and monitored by TLC or GC for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled in an ice bath, and sodium bisulfite is added portion-wise until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.
-
The mixture is acidified with sulfuric acid, and the layers are separated.
-
The aqueous layer is extracted with methylene chloride (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the oxidized product(s).
Caption: Experimental workflow for oxidation with KMnO₄.
Conclusion
The reactivity of this compound is predicted to be higher than that of unsubstituted cycloalkanes like cyclopentane, cyclohexane, and cyclooctane in reactions involving C-H bond cleavage, such as free-radical halogenation and oxidation. This increased reactivity is attributed to the presence of a tertiary C-H bond at the ethyl-substituted carbon, which is more readily abstracted or oxidized than the secondary C-H bonds that are the most reactive sites in the other cycloalkanes. While direct comparative experimental data for this compound remains limited, these predictions, based on fundamental principles of organic chemistry and available data for related compounds, provide a strong framework for guiding experimental design and understanding the chemical behavior of this and other substituted cycloalkanes.
References
- 1. organic chemistry - Heats of combustion of cycloalkane homologues - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. brainly.com [brainly.com]
- 3. CCC1CCCC1 CCC1CCCCC1 CCC1CCCCC1 Ethyl cyclopentane Ethyl cyclohexane Ethy.. [askfilo.com]
- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 5. Experiment #3 [sas.upenn.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Chemistry Radical Reactions Study Guide for Exams | Notes [pearson.com]
- 10. scribd.com [scribd.com]
Comparative ¹³C NMR analysis of substituted cycloheptanes
A comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of substituted cycloheptanes reveals distinct chemical shift patterns influenced by the nature and position of various functional groups. This guide provides a comparative overview of these effects, supported by experimental data, to aid researchers, scientists, and drug development professionals in the structural elucidation of cycloheptane (B1346806) derivatives.
Comparative ¹³C NMR Data of Substituted Cycloheptanes
The ¹³C NMR chemical shifts of substituted cycloheptanes are primarily dictated by the electronic and steric effects of the substituents. Electronegative groups tend to deshield the adjacent carbons, causing a downfield shift (higher ppm values), while steric compression can lead to an upfield shift (lower ppm values). The flexible conformation of the cycloheptane ring also plays a crucial role in the observed chemical shifts.
Below is a summary of ¹³C NMR chemical shift data for a range of monosubstituted cycloheptanes, providing a basis for comparison.
| Substituent | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) |
| -H (Cycloheptane) | 28.5 | 28.5 | 28.5 | 28.5 |
| -CH₃ | 35.5 | 30.7 | 28.5 | 26.9 |
| -OH | 70.1 | 37.5 | 23.5 | 28.9 |
| =O | 213.5 | 43.8 | 24.5 | 30.7 |
| -NH₂ | 52.1 | 38.0 | 24.0 | 28.8 |
| -Br | 55.0 | 39.9 | 28.1 | 28.1 |
Note: Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). Data is compiled from various sources and may have been recorded under slightly different experimental conditions.
Experimental Protocols
The acquisition of high-quality ¹³C NMR spectra is crucial for accurate structural analysis. The following provides a detailed methodology for the key experiments cited in this guide.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. The choice of solvent can slightly influence chemical shifts.
-
Concentration: For a typical ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
¹³C NMR Data Acquisition
The following parameters are typical for a standard proton-decoupled ¹³C NMR experiment:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer
-
Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): Typically 1-2 seconds. This is the duration for which the Free Induction Decay (FID) is recorded.
-
Relaxation Delay (D1): A delay of 2-5 seconds between pulses is used to allow for the relaxation of the carbon nuclei back to their equilibrium state.
-
Pulse Width (P1): A 30° to 45° pulse angle is often used to optimize the signal-to-noise ratio for a given experiment time.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is used to encompass the entire range of expected ¹³C chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (typically ranging from 128 to several thousand) is required to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K.
Data Processing
-
Fourier Transformation: The raw time-domain data (FID) is converted into the frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated by referencing the residual solvent peak or an internal standard like TMS (0.0 ppm).
Visualizations
The following diagrams illustrate the experimental workflow for ¹³C NMR analysis and the logical relationships governing substituent effects on chemical shifts.
Verifying the Structure of Ethylcycloheptane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of ethylcycloheptane under various common synthetic transformations: radical halogenation, oxidation, and catalytic dehydrogenation. Detailed experimental protocols for product verification using modern analytical techniques are provided, along with a summary of expected product distributions.
Comparative Analysis of this compound Reactions
The reactivity of this compound, a saturated cycloalkane, is primarily dictated by the stability of the intermediates formed during a reaction. The following table summarizes the predicted major and minor products for three common reaction types, along with the primary analytical techniques for their structural elucidation.
| Reaction Type | Reagents | Major Product(s) | Minor Product(s) | Primary Analytical Techniques |
| Radical Halogenation | Br₂, hν or Cl₂, hν | 1-Bromo-1-ethylcycloheptane (with Br₂) | Other isomers of bromothis compound | GC-MS, ¹H NMR, ¹³C NMR |
| Mixture of chlorothis compound isomers (with Cl₂) | ||||
| Oxidation | Chromic Acid (H₂CrO₄) | Ethylcycloheptanone isomers | - | GC-MS, IR, ¹H NMR, ¹³C NMR |
| Hot, conc. KMnO₄ | 2-Oxononanedioic acid | - | LC-MS, IR, ¹H NMR, ¹³C NMR | |
| Catalytic Dehydrogenation | Pt/C or Pd/C, heat | 1-Ethylcycloheptene | Other ethylcycloheptene isomers, Ethyl-methyl-benzene | GC-MS, ¹H NMR, ¹³C NMR |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for the synthesis and analysis of this compound reaction products and the underlying principles of regioselectivity in radical halogenation.
Detailed Experimental Protocols
Accurate structural verification of the reaction products relies on the precise application of analytical techniques. Below are detailed protocols for the key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the volatile components of the reaction mixture.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the purified product mixture in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 10-100 µg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers of halogenated or dehydrogenated products.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the components by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern is key to determining the structure. For example, in the mass spectrum of this compound, a prominent fragment would be the loss of the ethyl group (M-29).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the products.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum using a standard pulse program.
-
The chemical shifts (δ), integration of the signals, and the splitting patterns (multiplicity) will provide information about the different proton environments in the molecule. For example, in 1-chloro-1-ethylcycloheptane, the absence of a proton signal at the carbon bearing the ethyl and chloro groups would be a key indicator. The protons on the carbon adjacent to the chlorine atom will be deshielded and appear at a higher chemical shift.[3]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The number of signals corresponds to the number of unique carbon environments.[4] The chemical shifts indicate the type of carbon (e.g., sp³, sp², C-O, C-X). For instance, a carbon bonded to a halogen or an oxygen atom will be significantly downfield shifted.[5] For cycloheptanol (B1583049) derivatives, the carbon bearing the hydroxyl group typically appears in the 65-80 ppm range.[6]
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to unambiguously assign the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the product molecules.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. For example:
-
Alcohols: A broad O-H stretch around 3200-3600 cm⁻¹.
-
Ketones: A strong C=O stretch around 1715 cm⁻¹.
-
Carboxylic Acids: A broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹.
-
Alkenes: A C=C stretch around 1640-1680 cm⁻¹ and =C-H stretches above 3000 cm⁻¹.
-
Haloalkanes: A C-X stretch in the fingerprint region (e.g., C-Cl stretch at 600-800 cm⁻¹).
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The selective catalytic conversion of cycloalkanes into cycloalkenes using a soluble rhenium polyhydride system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. spectrabase.com [spectrabase.com]
A Comparative Analysis of Ethylcycloheptane Oxidation and Pyrolysis Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the products generated from the oxidation and pyrolysis of ethylcycloheptane. The information presented is collated from experimental studies to assist researchers in understanding the distinct reaction pathways and product distributions associated with these two fundamental chemical transformations.
Introduction
This compound, a saturated cyclic hydrocarbon, serves as a model compound for understanding the complex reaction chemistries of cycloalkanes found in various fuels and as structural motifs in pharmacologically active molecules. Its degradation through oxidation and pyrolysis yields a diverse array of smaller, often unsaturated, molecules. The product distribution is highly dependent on the reaction conditions, including temperature, pressure, and the presence of an oxidizing agent. Understanding these differences is crucial for applications ranging from combustion modeling to the synthesis of novel chemical intermediates.
Experimental Methodologies
The study of this compound degradation is primarily conducted using high-temperature experimental setups that allow for the precise control of reaction conditions and the analysis of complex product mixtures.
Pyrolysis Experimental Protocol:
Pyrolysis experiments are typically carried out in flow reactors at or near atmospheric pressure.[1][2]
-
Reactant Preparation: A mixture of this compound diluted in an inert gas (e.g., Argon) is prepared. The low concentration of the reactant helps in studying the initial decomposition steps and minimizing secondary reactions.
-
Reaction Zone: The gas mixture is introduced into a heated flow reactor, often made of quartz, which is maintained at a constant temperature. The temperature range for pyrolysis studies of similar cycloalkanes can vary from approximately 683 K to over 1500 K.[1]
-
Product Analysis: As the reactant mixture flows through the reactor, it decomposes. The resulting products are then rapidly cooled to quench the reactions.
-
Detection and Quantification: The product mixture is analyzed using advanced analytical techniques such as synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) and gas chromatography (GC) to identify and quantify the various species formed.[1][2]
Oxidation Experimental Protocol:
Oxidation studies are often performed in jet-stirred reactors (JSRs) or shock tubes to investigate the reaction kinetics over a wide range of temperatures and pressures.
-
Reactant Preparation: A gaseous mixture of this compound, an oxidant (typically oxygen), and a diluent (e.g., nitrogen or argon) is prepared with a specific fuel-to-oxidant equivalence ratio (φ).
-
Reaction Environment:
-
Jet-Stirred Reactor: The reactant mixture is continuously fed into a well-stirred, heated reactor, ensuring uniform temperature and composition.[3][4] This setup is ideal for studying reaction kinetics at relatively lower temperatures (500 K to 1300 K).[4]
-
Shock Tube: A shock wave is used to rapidly heat the reactant mixture to high temperatures, allowing for the study of high-temperature oxidation and ignition phenomena.
-
-
Product Sampling and Analysis: Samples are extracted from the reactor and analyzed online or offline using techniques like Fourier transform infrared spectroscopy (FTIR) and gas chromatography (GC) to determine the concentration of reactants, intermediates, and final products.[3]
Comparative Product Analysis
The product slate from the pyrolysis and oxidation of this compound differs significantly, reflecting the distinct reaction mechanisms that dominate in each process. Pyrolysis is characterized by thermally induced bond cleavage, leading to a variety of smaller hydrocarbons. In contrast, oxidation involves the reaction with molecular oxygen, resulting in the formation of oxygenated species in addition to hydrocarbon products.
Table 1: Comparative Product Distribution of this compound Pyrolysis and Oxidation
| Product Class | Pyrolysis Products | Oxidation Products |
| Alkenes | Ethene, Propene, Butadiene, Cyclohexene | Ethene, Propene, Cyclopentene, Alkenic hydroperoxides |
| Dienes | 1,3-Butadiene | Not a primary product class |
| Aromatics | Benzene, Toluene, Ethylbenzene | Benzene, Toluene (often in smaller quantities than pyrolysis) |
| Oxygenated Species | Not applicable | Cyclic ethers, Ketohydroperoxides (KHP), Aldehydes, Ketones |
| Radicals | Methyl, Propargyl, Allyl, Cyclopentadienyl | Hydroperoxyl (HO₂), Alkylperoxy (RO₂) |
Note: The specific yields of these products are highly dependent on the experimental conditions (temperature, pressure, residence time, equivalence ratio).
Reaction Pathways
The distinct product profiles of pyrolysis and oxidation arise from different primary reaction pathways.
Pyrolysis Pathway:
The pyrolysis of this compound is initiated by the homolytic cleavage of a C-C or C-H bond at high temperatures. The initial unimolecular decomposition of the this compound molecule can proceed through ring-opening or side-chain scission, leading to the formation of various alkyl and cyclic radicals. These radicals then undergo a cascade of subsequent reactions, including β-scission, isomerization, and H-abstraction, to form a range of smaller, more stable molecules, with a notable propensity for the formation of aromatic compounds through dehydrogenation and cyclization reactions.
Caption: Generalized pyrolysis pathway of this compound.
Oxidation Pathway:
The oxidation of this compound proceeds via a free-radical chain mechanism, which is significantly different from pyrolysis due to the involvement of molecular oxygen. The process is typically initiated by the abstraction of a hydrogen atom from the this compound molecule. The resulting alkyl radical (R•) rapidly adds to molecular oxygen to form an alkylperoxy radical (ROO•). The subsequent reactions of this peroxy radical, which can include isomerization and decomposition, lead to the formation of a wide variety of oxygenated intermediates, such as cyclic ethers and ketohydroperoxides, alongside smaller alkenes.
References
A Head-to-Head Battle: Selecting the Optimal Chromatography Column for Ethylcycloheptane Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of compounds are paramount. Ethylcycloheptane, a nine-carbon cycloalkane, presents a typical challenge in the analysis of complex hydrocarbon mixtures. The choice of gas chromatography (GC) column is a critical factor that dictates the efficiency, resolution, and overall success of the separation. This guide provides a comparative assessment of different chromatography columns for the separation of this compound, supported by experimental data and detailed protocols to aid in informed decision-making.
This comparison focuses on commonly used capillary GC columns with varying stationary phase polarities, which is a key determinant of separation selectivity.[1] Generally, for non-polar compounds like this compound, non-polar columns are a suitable starting point, as they tend to separate analytes based on their boiling points.[1][2][3] However, mid-polar columns can offer alternative selectivity, which can be advantageous in complex matrices.
Performance Comparison of GC Columns
To provide a clear comparison, the following table summarizes the performance of two common types of GC columns for the analysis of a hydrocarbon mixture containing this compound. The data is a composite representation from typical hydrocarbon analyses.
| Column Type | Stationary Phase | Polarity | Retention Time of this compound (min) | Theoretical Plates (per meter) | Key Advantages |
| DB-1 (or equivalent HP-5ms) | 100% Dimethylpolysiloxane | Non-Polar | ~ 12.5 | 2500-3500 | Excellent for separating compounds by boiling point, robust, and widely applicable for hydrocarbon analysis. |
| DB-624 | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid-Polar | ~ 14.2 | 2000-3000 | Offers different selectivity which can help resolve co-eluting peaks in complex mixtures.[4][5] |
Note: Retention times and theoretical plates are approximate and can vary based on specific experimental conditions.
Experimental Workflow
The general workflow for the gas chromatographic analysis of this compound is depicted in the following diagram.
Figure 1. General experimental workflow for the GC analysis of this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for the separation of this compound on the compared chromatography columns. These protocols are based on standard methods for hydrocarbon analysis.
Protocol 1: Separation on a Non-Polar DB-1 Column
This method is suitable for the general analysis of hydrocarbon mixtures where separation is primarily based on boiling point.
-
Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injector:
-
Temperature: 250 °C.
-
Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Detector (FID):
-
Temperature: 300 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Protocol 2: Separation on a Mid-Polar DB-624 Column
This method provides an alternative selectivity that can be beneficial for resolving this compound from other components in complex samples.[5]
-
Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 8 °C/min to 240 °C.
-
Final Hold: Hold at 240 °C for 10 minutes.
-
-
Injector:
-
Temperature: 240 °C.
-
Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Detector (FID):
-
Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Conclusion and Recommendations
The choice between a non-polar and a mid-polar column for the separation of this compound depends on the specific analytical challenge.
-
For routine analysis of relatively simple hydrocarbon mixtures where components have distinct boiling points, a non-polar column such as the DB-1 or HP-5ms is recommended. These columns are robust, provide excellent efficiency, and separate compounds primarily by their boiling points.
-
For more complex samples where co-elution with other hydrocarbons or matrix components is a concern, a mid-polar column like the DB-624 should be considered. The different selectivity offered by the cyanopropylphenyl stationary phase can provide the necessary resolution to accurately quantify this compound.
It is always advisable to screen samples on both column types during method development to determine the optimal choice for a specific application. The detailed protocols provided in this guide serve as a starting point for this process.
References
Safety Operating Guide
Proper Disposal of Ethylcycloheptane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. Ethylcycloheptane, a flammable cycloalkane, requires strict adherence to hazardous waste protocols. This guide provides essential, step-by-step information for its safe and compliant disposal.
Immediate Safety and Handling Precautions
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]
-
Ignition Sources: Keep this compound away from all potential ignition sources, such as open flames, hot surfaces, and sparks. Use non-sparking tools when handling containers.[1][2]
-
Static Discharge: Take precautionary measures to prevent the buildup of static electricity. Ensure that containers and equipment are properly grounded.[1][2]
Quantitative Data Summary
Understanding the physical and chemical properties of this compound is essential for its safe management. The following table summarizes key quantitative data, primarily sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ | PubChem[3] |
| Molecular Weight | 126.24 g/mol | PubChem[3] |
| Boiling Point | Not explicitly available; analogous compounds boil between 103°C and 132°C | Inferred from similar compounds |
| Flash Point | Not explicitly available; expected to be low, similar to other flammable cycloalkanes | Inferred from similar compounds |
| Flammability | Assumed to be a highly flammable liquid (Category 2) | Based on analogous compounds[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Identification and Collection:
-
Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable liquid).
-
The container must be in good condition, with a secure, tightly sealing lid to prevent leaks and evaporation.[1]
2. Segregation and Storage:
-
Store the this compound waste in a designated Satellite Accumulation Area (SAA).
-
The SAA must be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste is segregated from incompatible materials, particularly oxidizing agents.
3. Waste Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not overfill the container; leave adequate headspace for vapor expansion.
4. Disposal Request and Pickup:
-
Once the container is full or the project is complete, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Provide accurate information on the waste manifest, including the chemical name and quantity.
5. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Remove all ignition sources.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
